molecular formula C6H10N2S B1598929 5-Propylthiazol-2-amine CAS No. 39136-61-3

5-Propylthiazol-2-amine

Cat. No.: B1598929
CAS No.: 39136-61-3
M. Wt: 142.22 g/mol
InChI Key: WURBKTNKFMMSGZ-UHFFFAOYSA-N
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Description

5-Propylthiazol-2-amine is a chemical compound based on the 2-aminothiazole scaffold, a structure recognized as a privileged framework in medicinal chemistry and drug discovery. The 2-aminothiazole core is a fundamental component of several clinically approved therapeutics, including the anticancer drugs dasatinib and alpelisib, underscoring its significant research value . This scaffold is known for its ability to interact with a diverse range of biological targets, which stimulates broad research interest. In research settings, 2-aminothiazole derivatives are primarily investigated for their potential as anticancer agents. These compounds have demonstrated potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The specific substitution pattern on the thiazole ring, such as the propyl group at the 5-position in this compound, is a critical area of investigation for optimizing potency and physiochemical properties . Beyond oncology, the 2-aminothiazole structure is also explored in other therapeutic areas, such as the development of agents for neurodegenerative prion diseases, where analogs have shown promise in reducing pathogenic prion protein levels in cellular models . Researchers should note that while the 2-aminothiazole scaffold is highly valuable, some subclasses have been flagged in medicinal chemistry for potential promiscuous behavior in certain assay formats. Therefore, rigorous control experiments are recommended to confirm the specific mechanism of action for any novel derivative . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2S/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBKTNKFMMSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391013
Record name 5-propylthiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39136-61-3
Record name 5-propylthiazol-2-amine
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Record name 5-propyl-1,3-thiazol-2-amine
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Foundational & Exploratory

Synthesis pathways for 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Propylthiazol-2-amine

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a detailed technical overview of the synthetic pathways to this compound, a representative member of this vital class of compounds. We will dissect the predominant synthetic strategy, the Hantzsch Thiazole Synthesis, from its mechanistic underpinnings to detailed, field-proven experimental protocols. Emphasis is placed on the causal relationships behind procedural choices, offering researchers and drug development professionals a robust framework for synthesis, optimization, and characterization.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a structural component in numerous natural products and approved pharmaceuticals, most notably Vitamin B1 (Thiamine).[5][6] The 2-aminothiazole variant is particularly significant due to its versatile hydrogen bonding capabilities and ability to engage with a wide array of biological targets.[2] The substituent at the 5-position plays a crucial role in modulating the molecule's steric and electronic properties, thereby fine-tuning its pharmacological profile. The propyl group in this compound provides a lipophilic handle that can be critical for target engagement and pharmacokinetic properties. This guide focuses on the practical synthesis of this key building block.

Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains the most reliable and widely employed method for constructing the 2-aminothiazole core.[7][8] The synthesis involves the condensation reaction between an α-haloketone and a thioamide, most commonly thiourea, to yield the 2-aminothiazole derivative.[9]

Reaction Mechanism and Rationale

The Hantzsch synthesis is a classic example of a condensation-cyclization reaction. Understanding its mechanism is paramount for troubleshooting and optimization.

  • S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the α-haloketone (in our case, 1-bromo-2-pentanone). This is a standard SN2 reaction that displaces the halide ion, forming an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular step forms a five-membered heterocyclic ring, a thiazoline intermediate.

  • Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This creates the double bond necessary to form the aromatic thiazole ring.

The overall process is highly efficient and typically results in good to excellent yields.[9]

Hantzsch_Mechanism Figure 1: Mechanism of the Hantzsch Synthesis for this compound Thiourea Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 S-Alkylation (SN2) Haloketone 1-Bromo-2-pentanone Haloketone->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Figure 1: Mechanism of the Hantzsch Synthesis for this compound

Synthesis of Key Precursor: 1-Bromo-2-pentanone

The primary challenge in the Hantzsch synthesis is often the acquisition or preparation of the requisite α-haloketone. 1-Bromo-2-pentanone is a lachrymator and skin irritant and must be handled with extreme care in a well-ventilated fume hood.[10]

Protocol: α-Bromination of 2-Pentanone

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap), add 2-pentanone (1.0 eq) dissolved in a suitable solvent like methanol or glacial acetic acid. Cool the flask to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add bromine (1.0 eq) dropwise via the dropping funnel to the stirred solution. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10 °C throughout the addition to minimize side reactions. The reaction evolves hydrogen bromide gas, which must be neutralized in a scrubber.[10]

  • Quenching and Workup: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature. Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-2-pentanone can often be used directly or purified further by vacuum distillation.[11][12]

Experimental Protocol: Synthesis of this compound

This protocol is a robust method for the gram-scale synthesis of the target compound.

Table 1: Reagents and Materials

CompoundMolecular FormulaMW ( g/mol )Amount (10 mmol scale)RoleCAS No.
1-Bromo-2-pentanoneC₅H₉BrO165.031.65 g (10 mmol)Ketone Substrate817-71-0
ThioureaCH₄N₂S76.120.84 g (11 mmol)Thioamide Source62-56-6
EthanolC₂H₅OH46.0725 mLSolvent64-17-5
Sodium BicarbonateNaHCO₃84.01As neededNeutralizing Agent144-55-8

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-pentanone (1.65 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in ethanol (25 mL). A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5][13]

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Product Isolation: Pour the cooled reaction mixture into a beaker containing ~50 mL of cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH ~8). This deprotonates the amine and thiazole ring, precipitating the free base form of the product.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product is often of sufficient purity for many applications. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) is recommended.

Caption: Figure 2: General Experimental Workflow for Hantzsch Synthesis

Modern & Alternative Synthetic Strategies

While the Hantzsch synthesis is a workhorse, modern chemistry prioritizes greener, more efficient methods.

Table 2: Comparison of Synthetic Methodologies

MethodConditionsAdvantagesDisadvantagesReference
Conventional Hantzsch Ethanol, Reflux, 2-4 hHigh yield, reliable, well-understoodLong reaction times, use of lachrymatory reagents[9][13]
Microwave-Assisted Ethanol, 100-120 °C, 5-15 minDrastically reduced reaction times, often higher yieldsRequires specialized equipment[6][8]
Three-Component Reaction Active methylene compound, NBS, Thiourea in DESOne-pot synthesis, avoids pre-synthesis of α-haloketoneMay have substrate scope limitations[14]
Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly accelerate the rate of the Hantzsch reaction, often reducing reaction times from hours to minutes.[6] The protocol is similar to the conventional method, but the reaction is performed in a sealed microwave vessel, allowing for temperatures above the solvent's boiling point. This rapid, efficient heating leads to faster reaction rates and often cleaner product formation.[8]

Multi-Component Approaches

One-pot, multi-component reactions offer an elegant and atom-economical alternative. For instance, a reaction involving an active methylene ketone (e.g., 2-pentanone), N-bromosuccinimide (NBS) as a bromine source, and thiourea in a deep eutectic solvent (DES) can generate the 2-aminothiazole in a single step.[14] This approach avoids the isolation of the hazardous α-bromo-ketone intermediate, representing a significant improvement in safety and efficiency.

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Data from analogous structures, such as 2-amino-5-methylthiazole, provides a strong basis for expected spectroscopic values.[15][16]

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Singlet for the H-4 proton on the thiazole ring (~6.5-7.0 ppm). - Broad singlet for the -NH₂ protons (~5.0-5.5 ppm, D₂O exchangeable). - Triplet, sextet, and triplet pattern for the n-propyl group (-CH₂CH₂CH₃) between ~0.9-2.6 ppm.
¹³C NMR - Signal for C-2 (C-NH₂) around 168-170 ppm. - Signals for C-4 and C-5 of the thiazole ring. - Three distinct signals for the propyl group carbons.
FT-IR (cm⁻¹) - Strong N-H stretching bands for the primary amine (~3100-3400 cm⁻¹). - C-H stretching for the propyl group (~2850-2960 cm⁻¹). - Strong C=N stretching from the thiazole ring (~1620 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₀N₂S (142.22 g/mol ).

Conclusion

The synthesis of this compound is most reliably achieved via the Hantzsch thiazole synthesis, a robust and well-documented pathway. The key steps involve the preparation of the 1-bromo-2-pentanone precursor followed by its condensation with thiourea. This guide has provided a comprehensive, step-by-step protocol grounded in mechanistic principles, enabling researchers to confidently produce this valuable chemical building block. Furthermore, the exploration of modern alternatives like microwave-assisted synthesis and multi-component reactions offers avenues for process optimization, aligning with the principles of green and efficient chemistry. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product, facilitating its use in further research and drug development endeavors.

References

  • ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines. Retrieved from [Link]

  • Talebi, M., et al. (n.d.). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via the reaction of secondary thioamide and thioformamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4-propyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Propylphenyl)thiazol-2-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LookChem. (n.d.). Cas 817-71-0, 2-Pentanone, 1-bromo-. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. Retrieved from [Link]

  • International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 5-Propylthiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Its structural versatility and ability to interact with various biological targets have made it a cornerstone in the development of novel therapeutic agents.[5][6] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][4][6] This guide focuses on a specific subclass, 5-propylthiazol-2-amine derivatives, to provide a comprehensive framework for their synthesis, biological screening, and initial mechanistic evaluation. While the broader 2-aminothiazole class is well-documented, we will use the 5-propyl substitution as a specific example to illustrate the process of drug discovery and development for novel chemical entities within this family. The principles and protocols outlined herein are broadly applicable to other 2-aminothiazole derivatives and serve as a robust starting point for researchers in the field.

Part 1: Synthesis of this compound Derivatives: A Modern Approach to a Classic Reaction

The Hantzsch thiazole synthesis remains a cornerstone for the creation of the 2-aminothiazole core.[3][7] This method typically involves the condensation of an α-haloketone with a thiourea or thioamide.[7] For the synthesis of this compound derivatives, a key starting material is 1-bromo-2-pentanone, which provides the propyl group at the 5-position of the resulting thiazole ring.

General Synthetic Protocol:

A generalized synthetic scheme for producing a library of N-substituted this compound derivatives is presented below. The variation in the R group of the substituted thiourea allows for the exploration of structure-activity relationships (SAR).

Step 1: Synthesis of Substituted Thioureas A variety of substituted thioureas can be synthesized by reacting the desired primary amine with an isothiocyanate. This allows for the introduction of diverse chemical functionalities at the 2-amino position of the thiazole ring.

Step 2: Cyclo-condensation Reaction Stoichiometric amounts of 1-bromo-2-pentanone and the appropriately substituted thiourea are dissolved in a polar solvent such as ethanol.[7] The reaction mixture is refluxed for a specified period (typically 30 minutes to a few hours), with reaction progress monitored by thin-layer chromatography (TLC).[7]

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The crude product is then extracted with an organic solvent like ethyl acetate, washed, dried over magnesium sulfate, and evaporated under reduced pressure.[7] The resulting solid is purified by recrystallization from a suitable solvent, typically ethanol, to yield the desired this compound derivative.[7]

The chemical structures of all newly synthesized compounds must be rigorously confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Part 2: A Tiered Approach to Biological Activity Screening

A logical, tiered screening cascade is essential for the efficient evaluation of a new compound library. This approach prioritizes broad, cost-effective primary screens to identify initial "hits," which are then subjected to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_synthesis Compound Library Generation cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Confirmation & Potency) cluster_tertiary Tertiary Screening (Mechanism of Action) Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library (Varying R-groups) Purification->Library Anticancer Anticancer Screen (e.g., MTT Assay vs. NCI-60) Library->Anticancer Initial Hits Antimicrobial Antimicrobial Screen (e.g., Agar Diffusion) Library->Antimicrobial Initial Hits Anti_inflammatory Anti-inflammatory Screen (e.g., COX Inhibition) Library->Anti_inflammatory Initial Hits IC50 IC50 Determination (Dose-Response) Anticancer->IC50 Confirmed Hits MIC MIC/MBC Determination Antimicrobial->MIC Enzyme_kinetics Enzymatic Assays Anti_inflammatory->Enzyme_kinetics Cell_cycle Cell Cycle Analysis IC50->Cell_cycle Lead Candidates Apoptosis Apoptosis Assays IC50->Apoptosis Lead Candidates Pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway_analysis Lead Candidates

Caption: A tiered workflow for screening this compound derivatives.

Anticancer Activity Screening

Thiazole derivatives are widely recognized for their anticancer properties, often acting through mechanisms like the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[5][8][10][11]

Primary Screen: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It serves as a robust primary screen to identify compounds with cytotoxic effects against cancer cell lines.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.[8][11]

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted to the desired final concentrations in the cell culture medium. The cells are treated with a range of concentrations (e.g., 1-100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Secondary Screen: IC₅₀ Determination and Cell Cycle Analysis

Compounds showing significant inhibition in the primary screen are selected for dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Compound IDR-GroupTarget Cell LineIC₅₀ (µM) [Hypothetical]
PTh-01PhenylMCF-715.2 ± 1.8
PTh-024-ChlorophenylMCF-75.8 ± 0.7
PTh-034-MethoxyphenylMCF-725.1 ± 3.2
Doxorubicin(Positive Control)MCF-70.9 ± 0.1

Further investigation into the mechanism can involve flow cytometry to analyze the effect of the compound on the cell cycle. Thiazole derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase.[8][11]

Antimicrobial Activity Screening

The 2-aminothiazole scaffold is also a promising source of new antimicrobial agents.[1][4]

Primary Screen: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[12][13]

Detailed Protocol:

  • Microbial Culture: Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) are grown in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).[9]

  • Plate Preparation: The microbial suspension is uniformly spread over the surface of Mueller-Hinton Agar (MHA) plates.[12]

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

  • Compound Application: A fixed volume of each compound solution (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a positive control (e.g., Gentamicin) are included.[9]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Secondary Screen: Broth Microdilution for MIC Determination

For compounds showing a zone of inhibition, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

Detailed Protocol:

  • Serial Dilution: The compounds are serially diluted in a 96-well plate containing Mueller-Hinton Broth.[14]

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[14] The Minimal Bactericidal Concentration (MBC) can be subsequently determined by plating the contents of the clear wells onto fresh agar plates.[14]

Data Presentation:

Compound IDR-GroupS. aureus MIC (µg/mL) [Hypothetical]E. coli MIC (µg/mL) [Hypothetical]
PTh-01Phenyl32>128
PTh-024-Chlorophenyl864
PTh-034-Methoxyphenyl64>128
Gentamicin(Positive Control)12
Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and thiazole derivatives have been investigated as potential anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][4][6]

Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay

Commercially available kits can be used to screen for the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[16] This assay measures the peroxidase activity of the COX enzymes.[16]

Detailed Protocol:

  • Reagent Preparation: Follow the manufacturer's protocol for preparing reagents, including the COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate.[16]

  • Compound Incubation: The test compounds are incubated with the respective COX isoenzymes in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]

  • Inhibition Calculation: The percentage of inhibition is calculated relative to a control without any inhibitor. A known NSAID like Celecoxib can be used as a reference standard.

Secondary Screen: In Vivo Carrageenan-Induced Paw Edema Model

For promising in vitro hits, an in vivo model like the carrageenan-induced paw edema in rats can be used to assess anti-inflammatory activity.[17] This model is widely used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

Part 3: Mechanistic Insights and Future Directions

The data from the screening cascade provides valuable insights into the SAR of the this compound scaffold. For instance, in our hypothetical data, the presence of an electron-withdrawing group (chloro) at the 4-position of the phenyl ring (PTh-02) enhanced both anticancer and antimicrobial activities compared to the unsubstituted phenyl (PTh-01) or the electron-donating methoxy group (PTh-03).

For lead candidates, further mechanistic studies are crucial. In the context of anticancer activity, if a compound shows potent cytotoxicity, the next logical step is to investigate its effect on specific signaling pathways. Many thiazole derivatives are known to target protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[8][11]

Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PTh_Derivative This compound Derivative PTh_Derivative->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Techniques like Western blotting can be employed to determine if the lead compound inhibits the phosphorylation of VEGFR-2 and its downstream targets like Akt and ERK. Molecular docking studies can further predict the binding interactions of the compound with the ATP-binding site of the kinase domain.[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive and technically grounded framework for the systematic synthesis and biological evaluation of its derivatives. By employing a tiered screening approach, researchers can efficiently identify compounds with significant anticancer, antimicrobial, or anti-inflammatory properties. Subsequent detailed mechanistic studies are then essential to validate these initial findings and advance the most promising candidates toward preclinical development. The interplay between synthetic chemistry, biological screening, and mechanistic studies is paramount for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]

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Whitepaper: A Technical Guide to the Identification of Potential Therapeutic Targets for 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including several FDA-approved drugs.[1] This guide addresses the compound 5-Propylthiazol-2-amine, for which specific biological targets are not yet publicly characterized. Leveraging structure-activity relationship data from the broader 2-aminothiazole class, we hypothesize three primary, high-potential therapeutic target classes: Protein Kinases , Inflammatory Pathway Enzymes , and Nuclear Transport Proteins . This document provides the scientific rationale for each hypothesis and presents detailed, field-proven experimental workflows for their validation. The protocols are designed as self-validating systems, complete with necessary controls and decision-making frameworks for researchers, scientists, and drug development professionals. Our objective is to furnish a strategic roadmap for elucidating the mechanism of action and therapeutic potential of this compound.

Introduction: The 2-Aminothiazole Scaffold as a Foundation for Drug Discovery

The thiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen that serves as a cornerstone in drug design.[2] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core exhibits remarkable versatility, engaging a wide array of biological targets. This has led to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5]

Prominent examples of clinically successful 2-aminothiazole-based drugs include the kinase inhibitors Dasatinib and Alpelisib, which underscore the scaffold's utility in oncology.[3] The broad bioactivity of this chemical class makes any novel derivative, such as this compound, a compelling candidate for target discovery. The propyl group at the 5-position is a key feature, likely influencing the compound's lipophilicity and steric interactions within target binding pockets, thereby modulating its potency and selectivity profile compared to other derivatives.

This guide will proceed by proposing testable hypotheses for the therapeutic targets of this compound and detailing the experimental strategies required to rigorously validate them.

Hypothesis 1: Protein Kinases as a Primary Target Class

Scientific Rationale: The most significant precedent for 2-aminothiazole derivatives lies in their activity as protein kinase inhibitors.[2] Human protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminothiazole scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Dasatinib, for instance, potently inhibits BCR-ABL and Src family kinases.[3] Given this strong precedent, it is highly probable that this compound also functions as a kinase inhibitor. The C5-propyl substituent could potentially confer selectivity for kinases with specific hydrophobic pockets adjacent to the ATP-binding site.

Experimental Validation Workflow

The following workflow provides a systematic approach to confirm and characterize this compound as a kinase inhibitor.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Direct Binding & Cellular Activity A Broad-Panel Kinase Screen (e.g., 400+ kinases) @ 1-10 µM concentration B Dose-Response Assays on identified hits A->B C Determine IC50 values (e.g., ADP-Glo Assay) B->C D Target Engagement Assay (SPR or MST) Determine Kd C->D E Cellular Phosphorylation Assay (Western Blot or ELISA) Target & Substrate Phospho-status D->E F Cell Viability Assay on target-dependent cell lines E->F

Caption: Workflow for validating protein kinase inhibition.

Detailed Experimental Protocols

2.1. Protocol: Broad-Panel Kinase Screen

  • Objective: To identify which kinases, from a large panel, are inhibited by this compound.

  • Methodology:

    • Engage a commercial vendor (e.g., Eurofins, Promega) for a kinase panel screen (e.g., KinaseProfiler™, KINOMEscan®).

    • Provide this compound at a stock concentration of 10 mM in DMSO.

    • Request screening at a final compound concentration of 1 µM and 10 µM against a panel of over 400 human kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP consumption or substrate phosphorylation.

  • Causality & Interpretation: This experiment is the most efficient first step. A high-throughput screen casts a wide net to identify potential hits without bias. Hits are typically defined as kinases showing >50% or >75% inhibition at the tested concentration. The results will generate a list of primary targets for downstream validation.

2.2. Protocol: IC50 Determination with ADP-Glo™ Assay

  • Objective: To quantify the potency of inhibition for the top 3-5 kinase hits from the primary screen.

  • Methodology:

    • Reagents: Recombinant kinase, appropriate substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

    • Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM).

    • In a 384-well plate, add the kinase and substrate.

    • Add the compound dilutions and a DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP (at a concentration near its Km for the specific kinase). Incubate for 1 hour at room temperature.

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. Luminescence is proportional to the ADP generated and thus to kinase activity.

    • Controls: Include "no kinase" wells (negative control) and "DMSO only" wells (100% activity, positive control).

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Trustworthiness: The ADP-Glo™ assay is a robust, luminescence-based method that directly measures the product of the kinase reaction (ADP). The inclusion of proper controls ensures that the observed signal is due to enzymatic activity and its inhibition.

2.3. Protocol: Target Engagement using Surface Plasmon Resonance (SPR)

  • Objective: To confirm direct, physical binding of the compound to the kinase and determine the binding affinity (Kd).

  • Methodology:

    • Immobilize the recombinant kinase protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Prepare a series of concentrations of this compound in running buffer.

    • Flow the compound solutions over the sensor chip surface. A positive control (a known binder) and negative control (a non-binder) should be included.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This is recorded in Response Units (RU).

    • Fit the equilibrium binding data to a steady-state affinity model to calculate the dissociation constant (Kd).

  • Causality & Interpretation: An IC50 value from an enzyme assay does not prove direct binding. SPR provides this confirmation. A specific and dose-dependent binding signal validates that the compound physically interacts with its putative target.

Hypothesis 2: Cyclooxygenase (COX) Enzymes as Inflammatory Targets

Scientific Rationale: A significant number of thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[6] These effects are often mediated through the inhibition of key enzymes in the arachidonic acid pathway, primarily cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes catalyze the production of prostaglandins, which are key mediators of inflammation and pain.[7] The structural features of this compound may allow it to fit within the active site of COX enzymes, making this a plausible therapeutic target.

Experimental Validation Workflow

A focused workflow is used to assess the compound's activity against COX-1 and COX-2.

G A In Vitro COX Inhibition Assay (Colorimetric) B Determine IC50 for COX-1 and COX-2 A->B C Cell-Based PGE2 Assay (LPS-stimulated macrophages) B->C D Measure Prostaglandin E2 (PGE2) levels via ELISA C->D

Caption: Workflow for validating COX enzyme inhibition.

Detailed Experimental Protocols

3.1. Protocol: In Vitro COX Colorimetric Inhibitor Screening

  • Objective: To determine if this compound inhibits COX-1 and/or COX-2 activity and to quantify its potency (IC50).

  • Methodology:

    • Use a commercially available kit (e.g., Cayman Chemical #701050).

    • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid (substrate), colorimetric substrate.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the compound dilutions or vehicle control (DMSO). Include selective inhibitors as controls (SC-560 for COX-1, Celecoxib for COX-2).

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX converts a probe to a colored compound.

    • Measure absorbance at 590 nm after a set incubation period.

    • Calculate the percentage of inhibition and determine the IC50 values for both enzymes.

  • Causality & Interpretation: This assay directly measures the enzymatic activity of the purified targets. By testing against both isoforms, we can determine not only if the compound is a COX inhibitor but also its selectivity, which is a critical parameter for therapeutic potential and side-effect profiles.

3.2. Protocol: Cellular Prostaglandin E2 (PGE2) Production Assay

  • Objective: To confirm that the compound can inhibit COX activity in a relevant cellular context.

  • Methodology:

    • Cell Line: Use a murine macrophage cell line like RAW 264.7.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression and prostaglandin production. Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit (e.g., R&D Systems #KGE004B).

    • Controls: Include wells with "cells + DMSO" (basal PGE2), "cells + LPS + DMSO" (stimulated control), and a known COX inhibitor like Indomethacin.

  • Trustworthiness: This cell-based assay validates the in vitro findings. It demonstrates that the compound is cell-permeable and can engage its target in a complex biological environment, leading to a functional downstream effect (reduced PGE2 production).

Hypothesis 3: Importin β1 (KPNB1) as a Nuclear Transport Target

Scientific Rationale: While less common than kinase inhibition, disruption of the nuclear import machinery is an emerging anti-cancer strategy. A study by Kim et al. identified the nuclear import receptor Importin β1 (KPNB1) as the direct target of a furan-acrylamide-substituted 2-aminothiazole.[3] This compound bound KPNB1 with high affinity (~20 nM) and inhibited the nuclear import of key oncogenic proteins like EGFR and STAT3.[3] This precedent suggests that the 2-aminothiazole scaffold can interact with targets outside of the kinome. Targeting KPNB1 could represent a novel mechanism of action for this compound.

Experimental Validation Workflow

G A Competitive Binding Assay (Fluorescence Polarization) B Determine binding affinity (Kd or IC50) for KPNB1 A->B C Cellular Thermal Shift Assay (CETSA) B->C D Confirm target engagement in intact cells C->D E Immunofluorescence Assay (Subcellular localization of cargo protein) D->E F Assess inhibition of nuclear import E->F

Caption: Workflow for validating KPNB1 inhibition.

Detailed Experimental Protocols

4.1. Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

  • Objective: To determine if this compound can bind to KPNB1 by displacing a known fluorescent ligand.

  • Methodology:

    • Reagents: Recombinant human KPNB1 protein, a fluorescently-labeled probe known to bind KPNB1 (e.g., a fluorescently tagged peptide with a nuclear localization signal).

    • In a black 384-well plate, add a fixed concentration of KPNB1 and the fluorescent probe.

    • Add serial dilutions of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization. When the small fluorescent probe is bound to the large KPNB1 protein, it tumbles slowly, and the emitted light is highly polarized. If the compound displaces the probe, the probe tumbles faster, and polarization decreases.

    • Calculate the IC50 value, representing the concentration of compound required to displace 50% of the fluorescent probe.

  • Causality & Interpretation: This is a direct binding assay performed in solution. A dose-dependent decrease in polarization provides strong evidence that the compound binds to KPNB1 at the same site as (or an allosteric site that affects) the fluorescent probe.

4.2. Protocol: Immunofluorescence Assay for Nuclear Import Inhibition

  • Objective: To visually demonstrate that the compound inhibits the KPNB1-mediated nuclear import of a cargo protein in cells.

  • Methodology:

    • Cell Line: Use a cell line like HeLa or U251 glioblastoma cells.[3]

    • Plate cells on glass coverslips.

    • Treat cells with this compound or DMSO for 4-6 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA.

    • Incubate with a primary antibody against a known KPNB1 cargo protein (e.g., STAT3, NF-κB p65).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Stain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence or confocal microscope.

  • Interpretation: In control (DMSO-treated) cells, the cargo protein should show significant nuclear localization upon stimulation (if required). In cells treated with an effective concentration of this compound, the cargo protein should be retained in the cytoplasm. This provides powerful functional evidence of KPNB1 pathway inhibition.

Summary and Data Presentation

To effectively track and compare the results from the proposed experiments, all quantitative data should be summarized in a clear, tabular format.

Hypothesized Target Primary Assay Metric Secondary Assay Metric Cellular Assay Metric
Protein Kinase (e.g., ABL1) Kinase Panel Screen% InhibitionADP-GloIC50 (nM)Cell Viability (K562 cells)GI50 (µM)
COX-2 Colorimetric AssayIC50 (µM)--PGE2 ELISA (RAW 264.7)IC50 (µM)
Importin β1 (KPNB1) Fluorescence PolarizationIC50 (µM)CETSAΔTm (°C)ImmunofluorescenceCytoplasmic Retention

Conclusion and Future Directions

This guide outlines a hypothesis-driven strategy for the comprehensive investigation of this compound's therapeutic targets. By leveraging the extensive literature on the 2-aminothiazole scaffold, we have identified protein kinases, COX enzymes, and nuclear import machinery as high-priority target classes. The detailed, multi-phase experimental workflows provide a rigorous and logical path from initial screening to cellular validation, ensuring that any identified hits are well-characterized.

Successful identification of a primary target will pave the way for lead optimization studies. The C5-propyl group can be modified to improve potency and selectivity, and further structure-activity relationship (SAR) studies can be conducted. Ultimately, validating a target and mechanism of action is the critical first step in developing this compound into a potential therapeutic agent.

References

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A Speculative Exploration of 5-Propylthiazol-2-amine's Mechanism of Action: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enigmatic Potential of a Substituted Thiazole

The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This privileged structure is the foundation for drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory therapies.[2][3] The therapeutic trajectory of these molecules is often dictated by the nature of the substituents adorning the thiazole ring. Among these, modifications at the 5-position have proven to be particularly influential in modulating pharmacological activity.[4] This guide delves into the speculative mechanisms of action for a specific, under-explored derivative: 5-Propylthiazol-2-amine. By leveraging established knowledge of related compounds, we will propose and meticulously outline testable hypotheses, providing a strategic roadmap for researchers aiming to unlock its therapeutic potential.

The Prevailing Paradigms: Learning from the 2-Aminothiazole Family

The 2-aminothiazole core is a recurring motif in a diverse array of bioactive molecules.[5] Its derivatives have been documented to exhibit a wide spectrum of pharmacological effects, including:

  • Anticancer Activity: Notably, the blockbuster drug Dasatinib, a potent kinase inhibitor, features a 2-aminothiazole core, highlighting its potential in oncology.[3]

  • Anti-inflammatory Properties: Several 2-aminothiazole derivatives have demonstrated the ability to suppress inflammatory pathways, suggesting a role in managing inflammatory conditions.[6]

  • Antioxidant Effects: The capacity to scavenge free radicals is a frequently observed characteristic of this class of compounds, pointing towards a potential for cytoprotection.[7][8]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is also a key component in various antibacterial and antifungal agents.[2]

The propyl group at the 5-position of this compound, while seemingly simple, introduces a lipophilic character that can significantly influence its interaction with biological targets. This alkyl substituent may enhance membrane permeability and promote binding to hydrophobic pockets within enzymes or receptors.

Hypothesized Mechanisms of Action for this compound

Given the broad biological profile of the 2-aminothiazole class, we can speculate on several plausible mechanisms of action for this compound. This section will explore three primary hypotheses, each grounded in the established activities of structurally related molecules.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A prominent therapeutic avenue for 2-aminothiazole derivatives is in the realm of anti-inflammatory agents.[5] The enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting one or both of these enzymes.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Propylthiazolamine This compound Propylthiazolamine->COX_Enzymes Inhibition

Caption: Proposed inhibitory action of this compound on COX enzymes.

Hypothesis 2: Anticancer Activity through Kinase Modulation

The success of Dasatinib underscores the potential of 2-aminothiazoles as kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. We propose that this compound may function as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinases (e.g., Src, Abl) Receptor_Kinase->Downstream_Kinases Proliferation Cell Proliferation & Survival Downstream_Kinases->Proliferation Propylthiazolamine This compound Propylthiazolamine->Downstream_Kinases Inhibition Antioxidant_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Assay Results IC50 Values DPPH->Results NO_Scavenging Nitric Oxide Scavenging Assay NO_Scavenging->Results Superoxide_Scavenging Superoxide Radical Scavenging Assay Superoxide_Scavenging->Results Propylthiazolamine This compound Propylthiazolamine->DPPH Propylthiazolamine->NO_Scavenging Propylthiazolamine->Superoxide_Scavenging

Caption: Experimental workflow for assessing the antioxidant potential of this compound.

A Roadmap for Experimental Validation

To rigorously test these hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols provide a detailed guide for investigating the proposed mechanisms of action.

Investigating COX Inhibition (Hypothesis 1)

Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme Source: Utilize commercially available, purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric COX inhibitor screening assay can be employed. This assay measures the peroxidase activity of COX.

  • Procedure: a. Prepare a series of concentrations of this compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound>10015.2
Celecoxib (Control)>1000.08
SC-560 (Control)0.0096.3
Probing Kinase Inhibition (Hypothesis 2)

Objective: To screen this compound against a panel of cancer-relevant protein kinases.

Experimental Protocol:

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of kinases (e.g., Abl, Src, VEGFR, EGFR, etc.).

  • Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the phosphorylation of a substrate by the kinase in the presence of the test compound.

  • Procedure: a. Submit this compound for screening at a standard concentration (e.g., 10 µM). b. The service will perform the assays and provide data on the percentage of inhibition for each kinase.

  • Follow-up: For any kinases that show significant inhibition, perform dose-response studies to determine the IC50 values.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
Abl852.1
Src784.5
VEGFR225>20
EGFR15>20
Assessing Antioxidant Capacity (Hypothesis 3)

Objective: To quantify the free radical scavenging ability of this compound.

Experimental Protocol:

  • DPPH Radical Scavenging Assay: a. Prepare various concentrations of this compound. b. Mix the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). c. Incubate in the dark at room temperature. d. Measure the decrease in absorbance at 517 nm.

  • Nitric Oxide (NO) Scavenging Assay: a. Generate nitric oxide from sodium nitroprusside. b. Incubate the NO solution with different concentrations of the test compound. c. Measure the amount of nitrite formed using the Griess reagent.

  • Data Analysis: For each assay, calculate the percentage of radical scavenging and determine the IC50 value. [7] Table 3: Hypothetical Antioxidant Activity Data

AssayIC50 (µg/mL)
DPPH Radical Scavenging25.8
Nitric Oxide Scavenging32.1
Ascorbic Acid (Control)8.5

Synthesizing the Evidence and Charting the Course Forward

The proposed experimental roadmap provides a robust framework for elucidating the mechanism of action of this compound. The interpretation of the generated data will be crucial in guiding subsequent research.

  • If potent and selective COX-2 inhibition is observed: This would strongly support the anti-inflammatory hypothesis and warrant further investigation in cellular and in vivo models of inflammation.

  • Should significant inhibition of specific kinases be identified: This would open up avenues for its development as an anticancer agent. Further studies would focus on its effects on cancer cell proliferation, apoptosis, and cell cycle progression.

  • If strong antioxidant activity is demonstrated: This could position this compound as a potential therapeutic for diseases associated with oxidative stress.

It is also plausible that this compound exhibits a multi-target profile, acting on more than one of these pathways. Such polypharmacology can be advantageous in treating complex diseases.

The journey to understanding the precise molecular mechanisms of any novel compound is an iterative process of hypothesis, experimentation, and refinement. This guide offers the initial steps on that path for this compound, a molecule with intriguing, yet unexplored, therapeutic potential.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Science. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. Retrieved from [Link]

  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (n.d.). PubMed. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Propylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific, published experimental data for this exact molecule, this document leverages foundational spectroscopic principles and data from closely-related analogs, such as 2-amino-5-methylthiazole, to present a predictive but robust analytical framework.[1][2] The methodologies and interpretations herein are designed to serve as a reliable blueprint for researchers undertaking the synthesis and characterization of this compound.

Molecular Structure and Analytical Overview

This compound belongs to the 2-aminothiazole class, a scaffold prevalent in many biologically active compounds.[3] Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for achieving this. By combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can create a self-validating system to confirm the identity and purity of the target molecule.[4]

The following diagram illustrates the chemical structure of this compound with atoms labeled for subsequent NMR analysis.

Caption: Structure of this compound with NMR labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] Analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum gives information on the number of distinct protons and their neighboring environments. The predicted spectrum for this compound is detailed below. Protons on the amine group are often broad and their chemical shift is highly dependent on solvent and concentration.[5] Their exchange with deuterium oxide (D₂O) can confirm their identity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Labeled Proton Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
H4 ~6.5 - 7.0 Singlet (s) 1H Thiazole ring proton
-NH₂ ~5.0 - 5.5 Broad Singlet (br s) 2H Amine protons (D₂O exchangeable)
H-α ~2.5 - 2.8 Triplet (t) 2H Methylene group adjacent to thiazole
H-β ~1.6 - 1.8 Sextet 2H Methylene group

| H-γ | ~0.9 - 1.0 | Triplet (t) | 3H | Methyl group |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Proton-decoupled spectra show each carbon as a single peak, simplifying analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Labeled Carbon Predicted Chemical Shift (δ) ppm Assignment
C2 ~168 - 170 C-NH₂
C5 ~150 - 154 Propyl-substituted ring carbon
C4 ~110 - 115 Unsubstituted ring carbon
C-α ~28 - 32 Methylene carbon adjacent to thiazole
C-β ~22 - 25 Methylene carbon

| C-γ | ~13 - 15 | Methyl carbon |

Experimental Protocol: NMR Spectroscopy

A robust methodology is critical for acquiring high-quality, reproducible NMR data.[6]

cluster_workflow NMR Experimental Workflow A Sample Prep: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Instrument Setup: Insert tube, lock on solvent signal, and shim for homogeneity. A->B C ¹H NMR Acquisition: Run standard pulse sequence. ~16 scans. B->C D ¹³C NMR Acquisition: Run proton-decoupled sequence. ~1024+ scans. B->D E Data Processing: Fourier transform, phase correct, and reference to solvent peak. C->E D->E

Caption: Standard workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[1]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming on the magnetic field to maximize its homogeneity and achieve sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 16 scans for a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[1]

  • Data Processing: Apply Fourier transformation to the raw data (FID). The resulting spectra must be phase-corrected and baseline-corrected. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For the ¹H spectrum, perform integration to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The key functional groups in this compound are the primary amine, the thiazole ring, and the alkyl chain. Each has characteristic absorption bands. For a primary amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[5][8]

Table 3: Predicted FT-IR Spectroscopic Data

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3250 Strong, two bands N-H stretching (primary amine)
2960 - 2850 Medium-Strong C-H stretching (propyl group)
1650 - 1580 Strong N-H bending (scissoring)
~1620 Strong C=N stretching (thiazole ring)
~1500, ~1370 Medium C=C stretching (thiazole ring)

| 1335 - 1250 | Medium | C-N stretching (aromatic amine type) |

Experimental Protocol: FT-IR Spectroscopy

The KBr pellet technique is a common and reliable method for analyzing solid samples.

cluster_workflow FT-IR (KBr Pellet) Workflow A Sample Prep: Grind 1-2 mg of sample with ~200 mg of dry KBr powder. B Pellet Formation: Place mixture in a die and apply 8-10 tons of pressure. A->B C Data Acquisition: Record background spectrum, then record sample spectrum (4000-400 cm⁻¹). B->C

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Thoroughly grind 1-2 mg of the dry, purified compound with approximately 200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[1]

  • Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the sample spectrum. Typically, spectra are collected from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulating 16-32 scans is usually sufficient to obtain a high-quality spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Predicted MS Data

For this compound (C₆H₁₀N₂S), the molecular weight is 142.22 g/mol . The molecular ion peak (M⁺) in an EI-MS spectrum would be observed at an m/z of 142. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula.[6]

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z Value Ion Comments
142 [C₆H₁₀N₂S]⁺ Molecular Ion (M⁺)
127 [M - CH₃]⁺ Loss of a methyl radical from the propyl chain
113 [M - C₂H₅]⁺ Loss of an ethyl radical (α-cleavage), likely a major peak

| 99 | [M - C₃H₇]⁺ | Loss of the entire propyl radical |

cluster_workflow Predicted MS Fragmentation Pathway Mol [C₆H₁₀N₂S]⁺ m/z = 142 Frag1 [C₅H₇N₂S]⁺ m/z = 127 Mol->Frag1 - •CH₃ Frag2 [C₄H₅N₂S]⁺ m/z = 113 Mol->Frag2 - •C₂H₅

Caption: A simplified potential fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS). Set the instrument parameters, including an ionization energy of 70 eV for EI.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways to support the proposed structure. If using HRMS, compare the exact mass to the calculated mass for the molecular formula C₆H₁₀N₂S.[6]

References

  • Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative. Available from: [Link]

  • National Center for Biotechnology Information. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • American Chemical Society Publications. ACS Catalysis Ahead of Print. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation.... Available from: [Link]

  • National Center for Biotechnology Information. 5-(3-Propylphenyl)thiazol-2-amine. PubChem Compound Summary for CID 116545203. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Supplementary Information. Available from: [Link]

  • National Center for Biotechnology Information. 5-Methylthiazol-2-amine hydrochloride. PubChem Compound Summary for CID 18974377. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-5-methylthiazole. PubChem Compound Summary for CID 351770. Available from: [Link]

  • National Institute of Standards and Technology. Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine. Available from: [Link]

  • Digital Repository of University of Baghdad. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

  • National Center for Biotechnology Information. Benzo(d)thiazol-2-amine. PubChem Compound Summary for CID 8706. Available from: [Link]

  • MDPI. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Available from: [Link]

  • ResearchGate. ¹³C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine. Available from: [Link]

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An In-Depth Technical Guide on the Solubility and Stability of 5-Propylthiazol-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Physicochemical Landscape of a Promising Heterocycle

5-Propylthiazol-2-amine, a member of the 2-aminothiazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole moiety is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals, valued for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a propyl group at the 5-position modulates the lipophilicity and steric profile of the molecule, potentially influencing its biological target interactions and pharmacokinetic properties.

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful development as a therapeutic candidate. These fundamental physicochemical properties govern its behavior in various experimental and physiological environments, impacting everything from in vitro assay reliability to in vivo bioavailability and shelf-life. This in-depth technical guide provides a comprehensive framework for assessing the solubility and stability of this compound, offering both theoretical insights and practical, field-proven protocols to guide researchers in their investigations.

I. Physicochemical Profile and Predicted Solubility Behavior

The molecule's structure, featuring a polar 2-amino group, a heterocyclic thiazole ring, and a nonpolar n-propyl chain, suggests a nuanced solubility profile. The amino group can act as a hydrogen bond donor and acceptor, contributing to aqueous solubility. Conversely, the propyl group and the thiazole ring itself introduce lipophilic character, which will favor solubility in organic solvents. The basicity of the 2-amino group also implies that the aqueous solubility of this compound will be pH-dependent.

Table 1: Predicted Solubility Profile of this compound in Various Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Aqueous WaterLowThe lipophilic propyl group is expected to significantly limit solubility in neutral water.
PBS (pH 7.4)Low to ModerateAt physiological pH, a fraction of the molecules will be protonated, slightly enhancing solubility over pure water.
Acidic Buffer (pH < 5)Moderate to HighProtonation of the basic 2-amino group will form a more soluble salt, significantly increasing aqueous solubility.
Polar Protic Ethanol, MethanolSolubleThe ability to hydrogen bond with the solvent, coupled with the solvent's polarity, will facilitate dissolution.
Polar Aprotic DMSO, DMFFreely SolubleThese solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar regions.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule, dominated by the 2-aminothiazole core, will likely lead to poor solubility in non-polar environments.
Lipophilic 1-OctanolSolubleThis solvent mimics a lipid environment, and the presence of the propyl group should promote solubility.

II. Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[1][2] This method ensures that a saturated solution is achieved, providing a reliable measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

Protocol for Thermodynamic Solubility Determination

1. Materials:

  • This compound (solid form)

  • Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.[3]

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • After incubation, visually confirm the presence of undissolved solid.

  • Allow the samples to settle, or centrifuge at high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

3. Data Analysis:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • From the calibration curve, determine the concentration of the compound in the diluted filtrate.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Seal and incubate with shaking (24-72h) A->B C Centrifuge/Settle B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Figure 1: Workflow for the Shake-Flask Solubility Assay.

III. Stability Assessment: Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[4][5] Forced degradation (or stress testing) studies are designed to accelerate the degradation of a compound under conditions more severe than those used for long-term stability testing.[6][7] These studies are crucial for developing stability-indicating analytical methods and identifying potential degradants.

The International Council for Harmonisation (ICH) provides guidelines for stability testing, which form the basis of this protocol.[8] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed in sufficient quantities for detection and characterization without completely destroying the parent molecule.[9][10]

Protocol for Forced Degradation Studies

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and, if relevant, high humidity (e.g., 75% RH).

  • Photolytic Degradation: Expose the compound (in both solid and solution form) to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.[10]

2. Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.[10]

  • For each stress condition, prepare a control sample stored under ambient conditions.

  • Expose the samples to the stress conditions for a defined period, taking time points at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and neutralize it if necessary (for acid and base hydrolysis samples).

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

3. Data Analysis:

  • Monitor the percentage of the parent compound remaining over time for each stress condition.

  • Identify and quantify any significant degradation products.

  • Characterize the structure of major degradants using techniques like LC-MS.

  • Determine the degradation pathway of this compound under different stress conditions.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Time-point Sampling A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal (Heat/Humidity) D->F E Photolytic (Light/UV) E->F G HPLC Analysis F->G H Quantify Parent & Degradants G->H I Identify Degradation Pathways H->I J Develop Stability-Indicating Method H->J

Figure 2: Logical Workflow for Forced Degradation Studies.

IV. Long-Term Stability Studies

Following forced degradation, formal long-term stability studies are conducted under ICH-recommended storage conditions to establish a re-test period or shelf life.[11]

Table 2: ICH Recommended Long-Term Stability Testing Conditions

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

For these studies, the frequency of testing should be sufficient to establish the stability profile. For a proposed re-test period of at least 12 months, testing at the long-term storage condition should typically be every three months over the first year, every six months over the second year, and annually thereafter.[8][11]

V. Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While predictions based on analogous structures offer valuable initial insights, rigorous experimental determination using the protocols outlined herein is essential for generating the reliable data required for drug development. A thorough understanding of these fundamental properties will enable researchers to design more effective experiments, develop stable formulations, and ultimately, unlock the full therapeutic potential of this promising 2-aminothiazole derivative. The data generated from these studies will form a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any future regulatory submissions.

References

  • ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ResolveMass Laboratories. (2023, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility?. (2017, April 27). Quora. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]

  • AMSbiopharma. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Pharma Dekho. (2023, December 27). Sop for force degradation study. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its consistent presence in a wide array of biologically active compounds.[1][2][3] From its initial synthesis in the late 19th century to its central role in numerous FDA-approved drugs, the journey of the 2-aminothiazole core is a compelling narrative of chemical ingenuity and therapeutic innovation.[2] This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of 2-aminothiazole compounds. We will delve into the causality behind key experimental choices, present detailed protocols for foundational synthetic methods, and examine the structure-activity relationships that have guided the development of these compounds into potent therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable heterocyclic scaffold.

Introduction: The Rise of a Privileged Scaffold

The 2-aminothiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an amino group at the C2 position.[2] This seemingly simple structure possesses a unique combination of electronic properties and hydrogen bonding capabilities that allows it to interact with a diverse range of biological targets.[2] Consequently, derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][4][5][6]

The therapeutic significance of this scaffold is underscored by its presence in numerous marketed drugs, such as the kinase inhibitor Dasatinib, the third-generation cephalosporin Cefdinir, the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, and the H2 receptor antagonist Famotidine.[2][7][8] However, the journey of the 2-aminothiazole core is not without its complexities. The same reactivity that makes it a versatile synthetic building block has also led to its classification as a potential "toxicophore," a structural feature that can be metabolically activated to form reactive metabolites.[3][9] This duality highlights the importance of a nuanced understanding of its chemistry and pharmacology in the drug discovery process.

The Genesis of 2-Aminothiazoles: The Hantzsch Synthesis and Beyond

The story of 2-aminothiazoles begins in 1887 with Arthur Hantzsch's discovery of a versatile method for their synthesis.[1][4] The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, remains one of the most widely used methods for preparing these compounds.[1]

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound (such as an α-haloketone) with a thiourea or thioamide.[1] This reaction provides a direct and efficient route to the 2-aminothiazole core.

Reaction Mechanism:

The mechanism of the Hantzsch synthesis proceeds through a well-established pathway:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone.[1]

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the amino group of the thiourea derivative attacks the carbonyl carbon.

  • Dehydration: The final step is a dehydration of the resulting tetrahedral intermediate to yield the aromatic 2-aminothiazole ring.[1]

Hantzsch_Mechanism Thiourea Thiourea R1 + AlphaHaloKetone α-Halo Ketone R2 Product 2-Aminothiazole Intermediate1 S-Alkylation Intermediate R3 Intermediate1->R3 Intramolecular Cyclization Intermediate2 Cyclized Intermediate R4 - H₂O Intermediate2->R4 Dehydration R2->Intermediate1

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Conventional Hantzsch Synthesis

This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles.

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-aminothiazole.

Evolution of Synthetic Methodologies

While the Hantzsch synthesis is robust, the need for more efficient and environmentally friendly methods has led to numerous innovations. These include:

  • Solvent-free and Microwave-assisted Syntheses: These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint.

  • One-Pot Catalytic Syntheses: The use of catalysts can facilitate the in-situ formation of the α-halo ketone from a ketone, followed by the addition of thiourea in a single reaction vessel.[1]

  • Alternative Synthetic Routes: Other named reactions for synthesizing 2-aminothiazoles and their derivatives include the Cook-Heilborn and Tchernic syntheses.[4]

Synthesis_Workflow Start Start: Ketone & Thiourea AlphaBromination α-Bromination of Ketone (for one-pot synthesis) Start->AlphaBromination Condensation Condensation with Thiourea (Hantzsch Reaction) Start->Condensation Conventional Method AlphaBromination->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Workup Reaction Workup (Neutralization & Precipitation) Cyclization->Workup Purification Purification (Filtration & Recrystallization) Workup->Purification End Final Product: 2-Aminothiazole Derivative Purification->End

Caption: General experimental workflow for Hantzsch synthesis.

The 2-Aminothiazole Core in Medicinal Chemistry: A Timeline of Therapeutic Breakthroughs

The true potential of the 2-aminothiazole scaffold in drug discovery was realized decades after its initial synthesis. Its journey from a chemical curiosity to a key pharmacophore is marked by several significant milestones.

Era Key Developments & Discoveries Significance
Late 19th Century Discovery of the Hantzsch thiazole synthesis.[1][4]Provided the foundational synthetic route to 2-aminothiazole compounds.
Mid-20th Century Emergence of sulfathiazole, a sulfa drug containing the 2-aminothiazole core, as an antibacterial agent.One of the earliest therapeutic applications of a 2-aminothiazole derivative.
Late 20th Century Development of second and third-generation cephalosporin antibiotics (e.g., Cefdinir) and H2 receptor antagonists (e.g., Famotidine).[7][8]Demonstrated the versatility of the scaffold in targeting diverse biological pathways.
Early 21st Century Approval of the kinase inhibitor Dasatinib for the treatment of chronic myeloid leukemia.[2][10]Solidified the role of 2-aminothiazoles in targeted cancer therapy.
Present Day Ongoing research into 2-aminothiazole derivatives for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[4][5][11]The scaffold continues to be a rich source of novel therapeutic agents.

Prominent 2-Aminothiazole-Containing Drugs

The therapeutic success of the 2-aminothiazole scaffold is best illustrated by the number of clinically approved drugs that incorporate this core structure.

Drug Name Therapeutic Class Mechanism of Action Year of First Approval (Approx.)
Sulfathiazole AntibioticDihydropteroate synthase inhibitor1940s
Famotidine H2 Receptor AntagonistBlocks the action of histamine on parietal cells in the stomach, decreasing acid production.[7][8]1986
Cefdinir Cephalosporin AntibioticInhibits bacterial cell wall synthesis.[7][8]1991
Meloxicam NSAIDInhibits the cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[7][8][12]1996
Dasatinib Kinase InhibitorInhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases.[2][10][13]2006
Alpelisib Kinase InhibitorAn α-specific PI3K inhibitor used in the treatment of breast cancer.[10][11]2019

The "Privileged" vs. "Toxicophore" Debate: A Balanced Perspective

The 2-aminothiazole scaffold is often described as "privileged" due to its ability to serve as a versatile template for the design of ligands for numerous, diverse biological targets.[1][2][3] This promiscuity, however, is a double-edged sword. The same chemical features that enable broad biological activity can also lead to off-target effects and metabolic liabilities.

The term "toxicophore" has been applied to the 2-aminothiazole ring, suggesting that it is susceptible to metabolic activation into reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity.[3][9] This has led to caution in its use in drug design.[3][9] However, it is crucial to recognize that the presence of a potential toxicophore does not automatically equate to toxicity. The overall metabolic profile of a drug candidate is influenced by numerous factors, including the nature and position of substituents on the 2-aminothiazole ring and the molecule as a whole.[9]

Future Directions and Conclusion

The discovery and development of 2-aminothiazole compounds represent a rich history of chemical innovation and therapeutic progress. From its humble beginnings in the late 19th century, this remarkable scaffold has evolved into a mainstay of modern medicinal chemistry. Its continued prevalence in drug discovery pipelines is a testament to its enduring utility.

Future research will likely focus on:

  • The development of novel, more selective 2-aminothiazole-based therapies with improved safety profiles.

  • The use of computational methods to better predict the metabolic fate of 2-aminothiazole derivatives and mitigate potential toxicity.

  • The exploration of new applications for this versatile scaffold in emerging therapeutic areas.

References

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  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. [Link]

  • Nevagi, R. J., et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 2014, 6(5), 134-150. [Link]

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In Silico Prediction of 5-Propylthiazol-2-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery, demanding a fusion of speed, accuracy, and cost-effectiveness. In silico methodologies provide a powerful framework for predicting the biological activity and pharmacokinetic profile of compounds before significant investment in chemical synthesis and experimental testing. This guide presents a comprehensive, field-proven workflow for the bioactivity prediction of 5-Propylthiazol-2-amine, a molecule featuring the medicinally significant thiazole scaffold. While direct experimental data on this specific compound is sparse, this document serves as a practical blueprint for researchers to generate robust, testable hypotheses regarding its potential biological targets, binding interactions, and drug-like properties. We will navigate the logical progression from broad, ligand-based target fishing to specific, structure-based interaction analysis, culminating in a holistic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each step is grounded in established computational techniques, emphasizing the causality behind methodological choices to ensure a self-validating and scientifically rigorous predictive process.

Introduction: The Thiazole Scaffold and the Subject Molecule

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous clinically approved drugs, including the anticancer agents Dasatinib and Dabrafenib, demonstrating its ability to interact with a wide range of biological targets.[1][2] Thiazole-containing compounds are known to inhibit various protein kinases, polymerases, and other enzymes, making them a focal point of interest in oncology and infectious disease research.[1][3][4]

Our subject molecule, this compound, combines this potent scaffold with a simple alkyl chain. The primary amino group suggests potential for hydrogen bonding, a critical interaction in many ligand-receptor binding events. The propyl group introduces a hydrophobic element that can influence binding affinity and selectivity.

Given its novelty, an in silico approach is the most logical and resource-efficient first step to unlock its therapeutic potential. This guide details a multi-faceted computational workflow designed to build a comprehensive bioactivity profile from the ground up.

Part I: Ligand-Based Target Prediction - "Guilt by Association"

When the biological target of a novel compound is unknown, we begin with ligand-based methods. The core principle is that structurally similar molecules often exhibit similar biological activities.[5][6] By comparing our query molecule to vast databases of compounds with known targets, we can generate a ranked list of probable protein interactions.[7][8]

Methodology: Target Prediction via Chemical Similarity

We will utilize the SwissTargetPrediction web server, a robust tool that predicts protein targets based on a combination of 2D and 3D similarity to known ligands.[9][10] This approach effectively leverages the accumulated knowledge from millions of bioactivity assays to "fish" for potential targets.[11][12]

  • Ligand Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: CCCN1C=C(N)SC=1.

  • Server Submission: Navigate to the SwissTargetPrediction web server.[13] Paste the SMILES string into the query box.

  • Organism Selection: Select "Homo sapiens" as the target organism to focus the predictions on human proteins.

  • Execution & Analysis: Initiate the prediction. The server will return a list of potential targets, ranked by a probability score. This score reflects the confidence of the prediction based on the similarity of the query molecule to known active ligands for each target.[9]

Data Presentation: Hypothetical Target Profile

The output from SwissTargetPrediction would provide a ranked list of potential targets. Based on the known activities of thiazole derivatives, we can anticipate a profile enriched with certain protein families.[3][4]

Predicted Target Class Specific Example Target Uniprot ID Probability Known Ligands with Thiazole Moiety (Count)
KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)P359680.65152
KinaseB-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF)P150560.5898
EnzymeCarbonic Anhydrase IXQ167900.5176
G-protein coupled receptorAdenosine A2a receptorP292740.4545
ProteaseCathepsin KP432350.3931

Note: This data is illustrative. The actual output would be generated by the web server.

This initial screening provides a crucial set of hypotheses. The high probability of interaction with kinases like VEGFR-2 aligns with established literature on thiazole-based inhibitors and immediately suggests a potential application in oncology.[4]

Part II: Structure-Based Prediction - Elucidating Molecular Interactions

With a prioritized list of potential targets, we can transition to structure-based methods. Molecular docking is a powerful computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when bound to its protein target.[14] This provides atomic-level insights into the mechanism of action.

Methodology: Molecular Docking Simulation

This workflow describes a standard docking procedure using a hypothetical target identified in Part I (e.g., VEGFR-2). Software such as AutoDock Vina is commonly used for this purpose.[15]

  • Target Protein Preparation:

    • Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2OH4).

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), remove all non-essential components such as water molecules, co-solvents, and the co-crystallized ligand.[16][17]

    • Add polar hydrogens and compute Gasteiger charges to prepare the protein for docking. Save the prepared protein file in the PDBQT format.[18]

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Perform energy minimization to obtain a low-energy conformation.

    • Define rotatable bonds and save the ligand in the PDBQT format.

  • Binding Site Definition (Grid Box Generation):

    • Identify the ATP-binding site of VEGFR-2, which is the active site for kinase inhibitors. This is typically done by referencing the position of the co-crystallized ligand in the original PDB file.

    • Define a 3D grid box that encompasses this entire binding pocket. The docking algorithm will confine its search for binding poses within this box.

  • Docking Simulation:

    • Execute the docking simulation using AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.[15]

    • The software will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).

  • Results Analysis:

    • Analyze the top-ranked poses. A more negative binding affinity score indicates a stronger predicted interaction.

    • Visualize the docked poses within the protein's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Visualization: Docking Workflow

G cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Download Target Structure (e.g., VEGFR-2 from PDB) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Generate Ligand 3D Structure (this compound) PrepL 4. Prepare Ligand (Energy minimize, set rotatable bonds) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 7. Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze Visualize 8. Visualize Key Interactions (H-bonds, Hydrophobic contacts) Analyze->Visualize

Caption: Molecular Docking Workflow.

Data Presentation: Hypothetical Docking Results

A successful docking simulation would yield quantitative and qualitative data that can be summarized for comparison.

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (VEGFR-2) Interaction Type(s)
1-8.2Cys919, Glu885Hydrogen Bond (with -NH2 group)
Val848, Leu840, Ala866Hydrophobic (with propyl group)
2-7.9Asp1046, Cys1045Hydrogen Bond (with thiazole N)
Phe1047, Leu1035Hydrophobic, Pi-Alkyl
3-7.5Val916, Phe918Hydrophobic
Cys919Hydrogen Bond

These results would suggest that this compound can favorably bind within the kinase's ATP pocket. The specific interactions, such as the hydrogen bonds with the hinge region residue Cys919, are classic hallmarks of Type I kinase inhibitors, lending strong support to the initial target prediction.

Part III: Predicting the Broader Pharmacological Profile

Beyond target-specific activity, a successful drug candidate must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties in silico is a critical step to identify potential liabilities early, saving considerable time and resources.[19]

Methodology: In Silico ADMET Prediction

Web-based platforms like ADMETlab 2.0 and SwissADME consolidate numerous predictive models to provide a comprehensive ADMET profile from a simple molecular structure input.[13][20] These tools use machine learning models trained on large datasets of experimentally determined properties.[19]

  • Input: Submit the SMILES string of this compound to a comprehensive ADMET prediction server (e.g., ADMETlab 2.0).

  • Execution: Run the full panel of available predictions.

  • Analysis: Systematically evaluate the output parameters, paying close attention to key indicators of drug-likeness and potential toxicity. This includes:

    • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

Data Presentation: Predicted ADMET & Physicochemical Properties
Property Class Parameter Predicted Value Interpretation / Desired Range
Physicochemical Molecular Weight ( g/mol )142.22Good (< 500)
LogP (Lipophilicity)1.85Good (0-5)
TPSA (Ų)65.2Good (< 140)
Lipinski's Rule of 50 ViolationsHigh probability of drug-likeness
Absorption Human Intestinal AbsorptionGoodHigh potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeantNoLow risk of CNS side-effects
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity AMES MutagenicityNon-mutagenLow risk of carcinogenicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Note: This data is illustrative and would be generated by a predictive server.

This predicted profile suggests that this compound has promising drug-like properties. It adheres to Lipinski's Rule of 5, indicates good potential for oral absorption, and, crucially, shows a low risk for common toxicity and drug-drug interaction liabilities.

Integrated Workflow and Concluding Remarks

The power of in silico prediction lies in the integration of diverse computational methods into a cohesive and logical workflow. This allows researchers to build a multi-dimensional understanding of a novel compound's potential before it ever enters a laboratory.

Visualization: The Complete In Silico Predictive Workflow

G cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_profile Pharmacokinetic & Safety Profile Start Start: Novel Compound (this compound) TargetFishing Target Fishing (SwissTargetPrediction) Start->TargetFishing ADMET ADMET Prediction (SwissADME / ADMETlab) Start->ADMET TargetList Prioritized Target List (e.g., Kinases) TargetFishing->TargetList Docking Molecular Docking (Binding Mode & Affinity) TargetList->Docking Hypothesis Testable Hypothesis: 'Compound X is a VEGFR-2 inhibitor with good oral bioavailability' Docking->Hypothesis ADMET->Hypothesis End End: Data for Experimental Validation Hypothesis->End

Caption: Integrated In Silico Bioactivity Prediction Workflow.

Expert Conclusion

This in silico investigation provides a strong, data-driven rationale for advancing this compound into experimental validation. The predictive workflow has generated a clear and compelling hypothesis: This compound is a potential kinase inhibitor, possibly targeting VEGFR-2, with a favorable drug-like and safety profile.

  • In Vitro Validation: Perform kinase panel screening to confirm the predicted targets and determine IC50 values.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that are dependent on the identified target pathways.

  • Experimental ADME: Conduct in vitro assays (e.g., Caco-2, microsomal stability) to validate the computational ADMET predictions.

By front-loading the discovery process with this rigorous in silico evaluation, we dramatically increase the probability of success, reduce experimental costs, and accelerate the journey from a novel molecule to a potential therapeutic candidate.[21]

References

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Methodological & Application

Protocol for the synthesis of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Propylthiazol-2-amine

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the robust and time-honored Hantzsch thiazole synthesis, reacting 1-bromo-2-pentanone with thiourea.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step methodology, an in-depth explanation of the reaction mechanism, critical safety protocols, and characterization guidelines. The structure of this note is designed to provide not just a procedure, but a thorough understanding of the causality behind each experimental choice, ensuring reproducibility and success.

Introduction and Scientific Context

Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals, including Vitamin B1 (Thiamine).[1][3] The 2-aminothiazole scaffold, in particular, is a privileged structure known to exhibit a wide array of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer properties.[1][4] The synthesis of specifically substituted 2-aminothiazoles, such as this compound, is crucial for developing new chemical entities with tailored biological profiles.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most efficient and widely used methods for constructing the thiazole ring.[2][5] It involves the condensation of an α-haloketone with a thioamide.[6] This protocol leverages the Hantzsch reaction for its high yields, operational simplicity, and the ready availability of starting materials.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 1-bromo-2-pentanone and thiourea in an alcoholic solvent. The overall reaction is depicted below:

Scheme 1: Hantzsch Synthesis of this compound (Image generated for illustrative purposes)

Reaction Mechanism

The Hantzsch synthesis is a multi-step process that begins with a nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration.[6][7]

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of 1-bromo-2-pentanone, displacing the bromide ion to form an isothiouronium salt intermediate.[7]

  • Intramolecular Cyclization: The amino group of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[6]

The mechanism is visualized in the diagram below.

Hantzsch Thiazole Synthesis Mechanism Reactants 1-Bromo-2-pentanone + Thiourea Intermediate1 Isothiouronium Salt (S-Alkylation) Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product_HBr This compound HBr Intermediate2->Product_HBr Dehydration (-H₂O) Final_Product This compound (Free Base) Product_HBr->Final_Product Neutralization (Base)

Diagram 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (0.91 g, 12 mmol).

  • Add 20 mL of absolute ethanol to the flask.

  • In a chemical fume hood, carefully add 1-bromo-2-pentanone (1.65 g, 10 mmol) to the stirred suspension.

  • Attach a reflux condenser to the flask.

  • Expert Insight: Using a slight excess of thiourea (1.2 equivalents) helps to drive the reaction to completion and consume all of the limiting α-bromoketone. [8]The excess thiourea is water-soluble and easily removed during workup. [8] Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

  • Maintain a gentle reflux with continuous stirring for 2-3 hours. The mixture will become a clear, homogeneous solution as the reaction progresses.

Step 3: Reaction Monitoring (Optional but Recommended)

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.

  • Spot the starting material (1-bromo-2-pentanone) and the reaction mixture on a TLC plate.

  • The reaction is complete when the spot corresponding to the α-bromoketone has disappeared. The product, being polar, will have a lower Rf value.

Step 4: Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • In a separate 250 mL beaker, prepare a 5% aqueous solution of sodium carbonate by dissolving ~5 g of Na₂CO₃ in 100 mL of deionized water.

  • Pour the cooled reaction mixture slowly into the stirred sodium carbonate solution. A precipitate should form immediately. [6]4. Stir the resulting slurry for 15-20 minutes at room temperature to ensure complete precipitation.

  • Expert Insight: The initial product is the hydrobromide salt of the 2-aminothiazole, which is soluble in ethanol. Neutralization with a base like sodium carbonate deprotonates the thiazole nitrogen, yielding the free base which is poorly soluble in water and precipitates out. [6] Step 5: Product Filtration

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any remaining sodium carbonate and thiourea.

  • Allow the solid to air-dry on the funnel for at least 30 minutes, then transfer it to a watch glass to dry completely.

Purification and Characterization

The crude product is often pure enough for many applications. However, for obtaining high-purity material for drug development or analytical standards, recrystallization is recommended.

Purification by Recrystallization
  • Transfer the crude solid to a beaker.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to rapid cooling or impurities. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. [9]

Expected Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.5 (s, 1H, thiazole H-4), ~4.9 (br s, 2H, -NH₂), ~2.6 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (C-2), ~140 (C-5), ~115 (C-4), ~30 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃)
FT-IR (ATR, cm⁻¹)~3400-3100 (N-H stretch), ~2960 (C-H stretch), ~1620 (C=N stretch), ~1530 (N-H bend)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₆H₁₀N₂S = 143.06; found ~143.1

Note: NMR chemical shifts are estimates based on the structure and data for similar compounds like 2-amino-5-methylthiazole. [10]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the Hantzsch thiazole synthesis. By explaining the rationale behind key steps and emphasizing critical safety precautions, this guide equips researchers with the necessary information to perform this synthesis safely and efficiently, yielding a high-purity product suitable for further research and development activities.

References

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  • Verma, A., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(8), pp.4633-4637. [Online] Available at: [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), pp. 1-10. [Online] Available at: [Link]

  • Kauthale, S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), pp. 69-80. [Online] Available at: [Link]

  • Rani, P., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), pp. 433-439. [Online] Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Online] Available at: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-amino-containing 2-amino-4-phenylthiazole. Journal of Chemical and Pharmaceutical Research, 8(1), pp. 147-152. [Online] Available at: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Online] Available at: [Link]

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  • Hill Brothers Chemical Company. (2015). Safety Data Sheet: Thiourea. [Online] Available at: [Link]

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  • Redox. (2022). Safety Data Sheet: Thiourea. [Online] Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thiourea. [Online] Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. [Online] Available at: [Link]

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Online] Available at: [Link]

  • Li, J. J., et al. (2007). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2007(15), pp. 209-217. [Online] Available at: [Link]

  • PubChem. (n.d.). 5-(4-Propylphenyl)thiazol-2-amine. [Online] Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-4-propyl-1,3-thiazol-2-amine. [Online] Available at: [Link]

  • Słoczyńska, K., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3433. [Online] Available at: [Link]

  • Sahu, S. K., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(8), pp. 2682-2687. [Online] Available at: [Link]

  • Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 540245. [Online] Available at: [Link]

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The Strategic Application of 5-Propylthiazol-2-amine as a Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Significance of the 5-Propyl Moiety

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The versatility of the 2-aminothiazole scaffold lies in its ability to engage in key hydrogen bonding interactions and the ease with which its C4 and C5 positions can be functionalized to modulate its physicochemical properties and target affinity.

This guide focuses on the strategic use of 5-propylthiazol-2-amine as a foundational scaffold in drug design. The introduction of a propyl group at the C5 position is a deliberate design choice aimed at systematically exploring the interplay between lipophilicity and steric bulk to optimize ligand-target interactions. This small alkyl substituent can enhance binding affinity by occupying small hydrophobic pockets within a target protein, improve membrane permeability, and fine-tune the overall pharmacokinetic profile of the resulting drug candidates. By leveraging this seemingly simple modification, researchers can unlock new avenues for developing potent and selective therapeutics.

Rationale for Employing the 5-Propyl-2-Aminothiazole Scaffold

The decision to utilize the this compound scaffold is rooted in key medicinal chemistry principles. The propyl group offers a balance of properties that can be advantageous in lead optimization:

  • Lipophilicity Modulation : The propyl group increases the lipophilicity of the parent 2-aminothiazole scaffold. This can enhance the compound's ability to cross cellular membranes and the blood-brain barrier, which is crucial for targeting intracellular proteins and the central nervous system.

  • Exploring Hydrophobic Pockets : Many enzyme active sites and receptor binding pockets feature small hydrophobic regions. The propyl group is of an ideal size to probe these pockets, potentially forming favorable van der Waals interactions that increase binding affinity and selectivity.

  • Improving Metabolic Stability : Alkyl chains can influence a compound's metabolic fate. In some cases, the presence of a small, unfunctionalized alkyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Structure-Activity Relationship (SAR) Elucidation : By comparing the activity of 5-propyl derivatives with that of 5-methyl, 5-ethyl, or larger alkyl and aryl analogs, researchers can gain valuable insights into the steric and electronic requirements of the target binding site. For instance, studies on related 2-aminothiazoles have shown that even the difference between a methyl and a butylidene group at the C5 position can significantly impact cytotoxic potency.[5][6]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][7] This reaction involves the condensation of an α-haloketone with a thiourea. For the preparation of this compound, the key starting materials are 1-bromo-2-pentanone and thiourea.

Hantzsch_Synthesis reagents 1-Bromo-2-pentanone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization dehydration Dehydration cyclization->dehydration   product This compound dehydration->product Aromatization

Caption: Hantzsch synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold, this compound, via the Hantzsch reaction.

Materials:

  • 1-Bromo-2-pentanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-bromo-2-pentanone (10 mmol) in ethanol (50 mL) in a round-bottom flask, add thiourea (12 mmol).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Application in Drug Design: Building a Library of Derivatives

The 2-amino group of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds for screening. Common derivatization strategies include acylation, sulfonylation, and reductive amination.

Derivatization_Workflow start This compound acylation Acylation (Acid Chlorides, Anhydrides) start->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation reductive_amination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) start->reductive_amination product_a Amide Derivatives acylation->product_a product_b Sulfonamide Derivatives sulfonylation->product_b product_c Secondary/Tertiary Amine Derivatives reductive_amination->product_c

Caption: Derivatization strategies for this compound.

Protocol 2: Synthesis of N-Acyl-5-propylthiazol-2-amine Derivatives

This protocol provides a general procedure for the acylation of the 2-amino group.

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (5 mmol) in DCM (25 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine (6 mmol) to the solution.

  • Slowly add the acid chloride or anhydride (5.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-acyl derivative.

Biological Evaluation of this compound Derivatives

The newly synthesized library of compounds should be subjected to a battery of in vitro assays to determine their biological activity and establish a structure-activity relationship.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity.[6] The antiproliferative effects of the synthesized compounds can be evaluated against a panel of cancer cell lines.

Compound Class Example Target(s) Reported IC₅₀ Range Reference
2-Aminothiazole-5-carboxamidesTyrosine Kinases (e.g., Bcr-Abl)< 1 µM to 21.6 µM[6]
5-Aryl-2-aminothiazolesTubulin PolymerizationMicromolar[6]
N-Acyl-2-aminothiazolesCDK2/cycENanomolar to Micromolar[6]

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The 2-aminothiazole scaffold is also a known pharmacophore for antimicrobial agents.[2] The synthesized compounds can be screened for their activity against a panel of pathogenic bacteria and fungi.

Compound Class Example Organism(s) Reported MIC Range Reference
5-Alkylidene-2-aminothiazol-4-onesPseudomonas aeruginosa, Staphylococcus aureusMicromolar[8]
Functionally substituted 2-aminothiazolesVarious bacteria and fungiMicromolar[9]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution : Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation : Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will be crucial for establishing a clear SAR. Key questions to address include:

  • How does the nature of the substituent on the 2-amino group affect potency and selectivity?

  • Are there specific therapeutic areas where the this compound scaffold shows particular promise?

  • How do the in vitro activities translate to in vivo efficacy and pharmacokinetic properties?

SAR_Cycle design Design & Synthesis of This compound Derivatives in_vitro In Vitro Screening (Anticancer, Antimicrobial) design->in_vitro sar SAR Analysis in_vitro->sar sar->design Iterative Design optimization Lead Optimization (ADME/Tox, In Vivo Studies) sar->optimization candidate Preclinical Candidate optimization->candidate

Caption: The iterative cycle of drug discovery.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis via the Hantzsch reaction and the versatility of its 2-amino group for further derivatization make it an attractive platform for generating diverse chemical libraries. By systematically exploring the chemical space around this scaffold and conducting rigorous biological evaluations, researchers can uncover new lead compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of next-generation therapeutics.

References

  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem Technical Note.
  • BenchChem. (2025). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Tantawy, A. S., et al. (2020). Review of the synthesis and biological activity of thiazoles.
  • Perdih, A., et al. (2014). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 23(1), 447-458.
  • Reddy, C. S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 649-655.
  • BenchChem. (2025).
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  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-15.
  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Khalifa, M. E. (2015).
  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.

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Application of 5-Propylthiazol-2-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its inherent electronic properties and hydrogen bonding capabilities, particularly with the hinge region of kinase ATP-binding sites, make it a highly sought-after template for the design of potent and selective inhibitors.[1] The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[2][3][4][5][6]

This application note focuses on 5-Propylthiazol-2-amine, a specific derivative that embodies the therapeutic potential of this chemical class. The presence of the propyl group at the 5-position introduces a lipophilic character that can significantly influence the compound's interaction with target proteins and its metabolic stability. We will explore its potential applications, supported by data from closely related analogs, and provide detailed protocols for its synthesis and evaluation in relevant biological assays.

Key Therapeutic Areas for this compound Derivatives

The structural features of this compound make it an attractive starting point for drug discovery programs targeting several key disease areas.

Kinase Inhibition in Oncology

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] A prime example is Dasatinib, a potent inhibitor of the Bcr-Abl kinase and Src family kinases, which is used in the treatment of chronic myelogenous leukemia (CML).[1] The 2-amino group of the thiazole ring typically forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituent at the 5-position, in this case, a propyl group, can be directed towards the hydrophobic pocket of the kinase, contributing to binding affinity and selectivity.

Workflow for Developing this compound-Based Kinase Inhibitors

G cluster_0 Discovery Phase cluster_1 Optimization Phase Start This compound Scaffold Library_Synthesis Combinatorial Library Synthesis (Varying substituents at N-2) Start->Library_Synthesis HTS High-Throughput Screening (Kinase Panel) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Derivatives of 2-aminothiazole have been shown to possess both anti-inflammatory and antioxidant properties.[6][7] The mechanism of action can be multifactorial, including the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species (ROS). The lipophilicity imparted by the 5-propyl group may enhance cell permeability and interaction with intracellular targets involved in inflammatory and oxidative stress pathways.

Neurodegenerative Disorders

The development of therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's is a significant challenge. The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite. The physicochemical properties of this compound suggest its potential as a scaffold for CNS-active drugs. Research has shown that heterocyclic compounds, including thiazole derivatives, can offer neuroprotective effects through various mechanisms, such as anti-inflammatory and antioxidant activities.[8][9] Furthermore, specific 2-aminothiazole derivatives have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, a target implicated in Alzheimer's disease.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 5-alkyl-2-aminothiazoles based on the Hantzsch thiazole synthesis.

Materials:

  • 1-Bromo-2-pentanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Add 1-bromo-2-pentanone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound derivative (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the specific kinase, and the substrate peptide.

  • Add the diluted test compound or positive control to the respective wells. Include a no-inhibitor control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathway: PI3K/AKT Inhibition

Derivatives of 5-phenylthiazol-2-amine have been shown to inhibit the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[11] This pathway is crucial for cell proliferation, survival, and growth.

G cluster_0 Upstream Signaling cluster_1 Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

Data Presentation: Comparative Biological Activities

The following table summarizes the inhibitory activities of representative 2-aminothiazole derivatives against various biological targets, highlighting the potential of this scaffold.

Compound IDTargetIC50 (µM)Cell LineActivityReference
Dasatinib Bcr-Abl<0.001K562Anticancer[1]
Compound 3h 11β-HSD10.07-Anti-inflammatory[12]
Compound 1 cdk5/p250.32-Neuroprotection[10]
Compound 43 PI4KIIIβ-H446Anticancer[11]

Note: The data presented is for illustrative purposes and is derived from studies on various 2-aminothiazole analogs.

Conclusion and Future Perspectives

This compound represents a valuable building block in medicinal chemistry. Its structural simplicity, coupled with the proven track record of the 2-aminothiazole scaffold, provides a solid foundation for the development of novel therapeutics. The propyl substituent at the 5-position offers a handle for modulating lipophilicity and exploring hydrophobic interactions within target binding sites. Future research should focus on the synthesis and evaluation of a diverse library of N-substituted this compound derivatives to fully unlock their therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration. (n.d.). IntechOpen. Retrieved January 22, 2026, from [Link]

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  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.). Google Patents.
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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Sources

Application Notes and Protocols for High-Throughput Screening of 5-Propylthiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. A key area of interest is the development of kinase inhibitors, as the 2-aminothiazole core can effectively interact with the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

5-Propylthiazol-2-amine represents a specific embodiment of this scaffold. While its direct biological targets are still under extensive investigation, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in drug discovery campaigns. High-throughput screening (HTS) provides a robust platform for rapidly assessing the biological activity of this compound and libraries of its analogs against specific targets.

These application notes provide a comprehensive guide for developing and executing a high-throughput screening campaign to identify potential kinase inhibitors based on the this compound scaffold. We will detail a widely used and reliable luminescence-based kinase assay, chosen for its high sensitivity, broad applicability, and amenability to automation.

I. High-Throughput Screening Workflow: A Strategic Overview

The successful identification of hit compounds from a chemical library requires a systematic and well-controlled process. The following diagram outlines the major stages of a typical HTS cascade for kinase inhibitor discovery.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening & Hit Identification cluster_validation Hit Validation & Follow-up Compound_Prep Compound Library Preparation (this compound Analogs) Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Assay Ready Plates Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies

Caption: A high-level overview of the high-throughput screening cascade.

II. Featured HTS Assay: A Luminescence-Based Kinase Activity Assay

A. Principle of the Assay

This protocol describes a homogeneous, luminescence-based assay designed to quantify the activity of a protein kinase. The assay measures the amount of ATP remaining in solution following a kinase reaction. The principle is straightforward: a kinase utilizes ATP to phosphorylate its substrate. The amount of ATP consumed is directly proportional to the kinase's activity.

The detection step involves a thermostable luciferase that uses the remaining ATP to produce a stable "glow-type" luminescent signal. When an inhibitor, such as a derivative of this compound, is present, it will block the kinase's activity, resulting in less ATP consumption and a higher luminescent signal.

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_inhibition Inhibition Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Remaining ATP Remaining ATP Light Luminescent Signal Remaining ATP->Light Luciferase Luciferase Luciferase->Light Inhibitor\n(e.g., this compound analog) Inhibitor (e.g., this compound analog) Inhibitor\n(e.g., this compound analog)->Kinase Blocks Activity

Caption: Principle of the luminescence-based kinase assay.

B. Materials and Reagents

Reagent/MaterialSuggested SupplierPurpose
384-well, white, solid-bottom assay platesCorning, GreinerLow-volume, opaque plates to maximize luminescent signal and prevent crosstalk.
Test CompoundsIn-house library/synthesisThis compound and its analogs, dissolved in 100% DMSO.
Recombinant Protein KinaseThermo Fisher, PromegaThe specific kinase target of interest.
Kinase SubstrateSigma-Aldrich, PromegaA suitable peptide or protein substrate for the chosen kinase.
ATPSigma-AldrichTo initiate the kinase reaction.
Kinase Assay BufferBoston BioProductsA buffer optimized for kinase activity (e.g., containing MgCl2, DTT).
Luminescence-based ATP Detection ReagentPromega (Kinase-Glo®), Thermo FisherContains luciferase, luciferin, and other components for signal generation.
Multichannel Pipettes/Automated Liquid HandlerEppendorf, HamiltonFor accurate and precise liquid dispensing.
Plate LuminometerMolecular Devices, BMG LabtechTo read the luminescent signal from the assay plates.

C. Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or an automated liquid handler.

  • Compound Plating:

    • Create a dilution series of your this compound analog library in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.

    • For controls, add 50 nL of DMSO to the "maximum activity" (0% inhibition) and "no enzyme" (100% inhibition) wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The final concentration of the kinase should be predetermined during assay development to be in the linear range of the reaction (typically low nanomolar).

    • Dispense 5 µL of the 2X kinase/substrate solution into each well containing the test compounds and the "maximum activity" control wells.

    • To the "no enzyme" control wells, add 5 µL of a 2X substrate solution (without the kinase) in kinase assay buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's turnover rate.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 10 µL of the detection reagent to all wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate luminometer with an integration time of 0.5 to 1 second per well.

D. Data Analysis and Quality Control

  • Calculation of Percent Inhibition:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated from the signals of the control wells: Z' = 1 - (3 * (SD_MaxActivity + SD_NoEnzyme)) / |Mean_MaxActivity - Mean_NoEnzyme|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay suitable for HTS.

ParameterDescriptionAcceptance Criteria
Z'-FactorA measure of assay robustness and dynamic range.≥ 0.5
Signal-to-Background (S/B)Ratio of the mean signal of the max activity control to the no enzyme control.≥ 10
Coefficient of Variation (%CV)A measure of the variability of the control signals.≤ 15%

III. Concluding Remarks and Future Directions

The protocol detailed above provides a robust and validated framework for conducting a high-throughput screening campaign to identify kinase inhibitors from a library of this compound derivatives. The luminescence-based format offers high sensitivity and is readily adaptable to automation, making it ideal for large-scale screening efforts.

Compounds identified as "hits" in the primary screen should be subjected to a rigorous validation process. This includes re-testing in the primary assay, determining their potency through dose-response curves (IC50 values), and evaluating their activity in orthogonal assays to rule out assay-specific artifacts. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize the potency and selectivity of the most promising hit compounds, paving the way for the development of novel therapeutic agents.

IV. References

  • PubChem. (n.d.). 5-(3-Propylphenyl)thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. (A representative reference for the importance of kinase inhibitors in cancer therapy).

  • Krasavin, M., Karapetian, R., Konstantinov, I., Gezentsvey, Y., Bukhryakov, K., Godovykh, E., Soldatkina, O., Lavrovsky, Y., Sosnov, A. V., & Gakh, A. A. (2009). Discovery and potency optimization of 2-amino

5-Propylthiazol-2-amine: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility make it an invaluable building block for creating complex molecular architectures. The introduction of an alkyl substituent, such as a propyl group at the 5-position, modulates the lipophilicity and steric profile of the molecule, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis and application of 5-propylthiazol-2-amine as a key intermediate for researchers and professionals in organic synthesis and drug discovery.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not extensively published, its properties can be extrapolated from closely related analogs like 2-amino-5-methylthiazole.[3][4]

PropertyPredicted Value/InformationSource
Molecular Formula C₆H₁₀N₂S-
Molecular Weight 142.22 g/mol -
Appearance Likely a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.General chemical principles
CAS Number Not readily available-

Safety and Handling Precautions:

Thiazole derivatives should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] For inhalation, move to fresh air.[6] If swallowed, seek immediate medical attention.[6]

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8][9] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. For the synthesis of this compound, the key starting material is 1-bromo-2-pentanone.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagents 1-Bromo-2-pentanone + Thiourea conditions Ethanol, Reflux reagents->conditions product This compound conditions->product

Caption: Hantzsch synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

  • 1-Bromo-2-pentanone

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equivalents) in absolute ethanol (100 mL).

  • Addition of α-Haloketone: To the stirring solution, add 1-bromo-2-pentanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[3][10]

Technique Predicted Data
¹H NMR * δ (ppm): ~6.5-7.0 (s, 1H, H-4 of thiazole), ~5.0-5.5 (br s, 2H, -NH₂), ~2.4-2.7 (t, 2H, -CH₂-CH₂-CH₃), ~1.5-1.8 (m, 2H, -CH₂-CH₂-CH₃), ~0.8-1.0 (t, 3H, -CH₂-CH₂-CH₃)
¹³C NMR * δ (ppm): ~168-170 (C-2), ~150-155 (C-5), ~110-115 (C-4), ~30-35 (-CH₂-CH₂-CH₃), ~20-25 (-CH₂-CH₂-CH₃), ~13-15 (-CH₂-CH₂-CH₃)
FT-IR * ν (cm⁻¹): ~3400-3100 (N-H stretching), ~2960-2850 (C-H stretching), ~1620 (C=N stretching), ~1500 (C=C stretching)
Mass Spec. * m/z: 142.06 [M]⁺, 143.06 [M+H]⁺

Application of this compound in Organic Synthesis

This compound is a versatile intermediate that can undergo a variety of chemical transformations, primarily involving the nucleophilic 2-amino group and the aromatic thiazole ring.

N-Alkylation and N-Arylation

Modification of the 2-amino group through alkylation or arylation is a common strategy to modulate the biological activity of thiazole-containing compounds.[5][11]

This method is a versatile approach for the synthesis of N-alkylated 2-aminothiazoles.[5]

Reaction Scheme:

Reductive_Amination reagents This compound + Aldehyde/Ketone conditions1 MeOH, rt reagents->conditions1 intermediate Imine Intermediate conditions2 NaBH₄, 0°C to rt intermediate->conditions2 product N-Alkyl-5-propylthiazol-2-amine conditions1->intermediate conditions2->product Diazotization start This compound conditions1 NaNO₂, aq. HBr, 0-5°C start->conditions1 diazonium Thiazol-2-yl-diazonium salt conditions2 CuBr, heat diazonium->conditions2 product 2-Halo-5-propylthiazole conditions1->diazonium conditions2->product

Sources

Application Notes and Protocols for the Characterization of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Propylthiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1] The introduction of a propyl group at the 5-position of the thiazole ring can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets.[1] As such, robust analytical methodologies are crucial for the unambiguous characterization, purity assessment, and quality control of this compound in research and development settings.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies outlined herein are grounded in established principles of analytical chemistry and draw upon existing data for structurally related thiazole derivatives to ensure scientific rigor and practical applicability.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is fundamental to method development. While experimental data for this specific molecule is limited, the following properties can be predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₆H₁₀N₂SPubChem CID 3282236[1]
Molecular Weight 142.22 g/mol Calculated from Molecular Formula
Appearance Likely a pale yellow to brown solidBased on similar 2-aminothiazole derivatives[2]
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO. Limited solubility in water.Isosteric replacement studies on similar compounds suggest that thiazole derivatives tend to be less water-soluble than their oxazole counterparts.[3]
pKa Estimated around 5.0-6.0Based on the pKa of 2-amino-5-methylthiazole (5.42)[4]

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable for this class of compounds.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: The non-polar stationary phase (C18) and polar mobile phase are ideal for retaining and separating moderately polar compounds like this compound.

  • Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water allows for the fine-tuning of the elution strength. The addition of an acid, such as formic or phosphoric acid, helps to protonate the amine group, leading to sharper peaks and improved peak shape.[5]

  • UV Detection: The thiazole ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
10.080
12.080
12.120
15.020
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification can be achieved by creating a calibration curve using standards of known concentration.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Concentration integrate->calculate Structural_Analysis_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_confirmation Confirmation sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms nmr_info Connectivity and Chemical Environment of Atoms nmr->nmr_info ftir_info Presence of Functional Groups ftir->ftir_info ms_info Molecular Weight and Fragmentation Pattern ms->ms_info structure Confirmed Structure of this compound nmr_info->structure ftir_info->structure ms_info->structure

Sources

N-Acylation of 2-Aminothiazoles: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-infective drugs.[1][2][3] The strategic N-acylation of the exocyclic amino group is a pivotal transformation that enables the fine-tuning of a compound's pharmacological profile, impacting its potency, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth exploration of the N-acylation of 2-aminothiazoles, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Understanding the N-Acylation Reaction

The N-acylation of 2-aminothiazoles is a nucleophilic acyl substitution reaction. The exocyclic amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, typically with the elimination of a leaving group. The reactivity of the acylating agent and the nucleophilicity of the 2-aminothiazole, which can be influenced by substituents on the thiazole ring, are key factors governing the reaction's success.

A variety of acylating agents can be employed, each with its own advantages and required reaction conditions. The most common methods involve the use of acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. The choice of method often depends on the stability of the starting materials, the desired reactivity, and the scale of the reaction.

Core Methodologies for N-Acylation

This section details the most frequently employed protocols for the N-acylation of 2-aminothiazoles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of each experimental setup.

Method 1: Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with 2-aminothiazoles to form the corresponding amides. Due to their high reactivity, these reactions are often rapid and can be performed at low temperatures. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride [1][5]

Materials:

  • 2-Aminothiazole derivative (1.0 mmol)

  • Acyl chloride (1.1 - 1.5 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Benzene)[1][5]

  • Tertiary amine base (e.g., Triethylamine (Et3N), Pyridine, N,N-Dimethylaminopyridine (DMAP)) (1.5 - 2.0 mmol)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the 2-aminothiazole derivative (1.0 mmol) in an anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere, add the tertiary amine base (1.5 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][5]

  • Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine to remove the hydrochloride salt of the base and any unreacted starting material.[1]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure N-acylated 2-aminothiazole.[1]

Causality of Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired amide.[6]

  • Base: The tertiary amine base is essential to scavenge the HCl produced during the reaction. This prevents the protonation of the 2-aminothiazole's amino group, which would render it non-nucleophilic and halt the reaction. The choice of base can influence the reaction rate; for instance, DMAP is a more potent acylation catalyst than triethylamine.[1]

  • Temperature Control: The addition of the highly reactive acyl chloride at low temperatures helps to control the reaction rate and minimize the formation of potential side products, such as bis-acylated compounds where both the exocyclic and endocyclic nitrogens are acylated.[1]

Method 2: Acylation using Acid Anhydrides

Acid anhydrides are another common class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for more sensitive substrates. These reactions may require heating to proceed at a reasonable rate.

Protocol 2: General Procedure for N-Acylation with an Acid Anhydride [7]

Materials:

  • 2-Aminothiazole derivative (1.0 mmol)

  • Acid anhydride (1.1 - 2.0 mmol)

  • Solvent (e.g., Acetic Acid, Pyridine, THF)

  • Optional: Base (e.g., Pyridine, DMAP)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-aminothiazole derivative (1.0 mmol) and the acid anhydride (1.5 mmol) in a suitable solvent (10 mL) in a round-bottom flask.

  • If a non-basic solvent like THF is used, add a base such as pyridine or DMAP (1.5 mmol).

  • Heat the reaction mixture to reflux (e.g., in acetic acid, reflux is around 118 °C) and monitor the reaction progress by TLC.[5]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If acetic acid is used as the solvent, it can often be removed under reduced pressure. The residue is then treated with water to precipitate the product.[5]

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Heating: The lower reactivity of acid anhydrides compared to acyl chlorides often necessitates heating to drive the reaction to completion in a reasonable timeframe.

  • Solvent Choice: Using a solvent like glacial acetic acid can serve both as the solvent and a catalyst for the reaction.[5] Pyridine can also act as both a solvent and a base.[7]

  • Work-up: The work-up procedure is designed to remove the excess anhydride and the carboxylic acid byproduct. Precipitation in water is an effective method for isolating water-insoluble products.[5]

Method 3: Acylation using Carboxylic Acids and Coupling Agents

Protocol 3: General Procedure for N-Acylation with a Carboxylic Acid and a Coupling Agent [8]

Materials:

  • 2-Aminothiazole derivative (1.0 mmol)

  • Carboxylic acid (1.1 mmol)

  • Coupling agent (e.g., EDCI·HCl, DCC) (1.2 mmol)

  • Optional: Additive (e.g., HOBt, HOAt) (1.2 mmol)

  • Base (e.g., Triethylamine, Diisopropylethylamine) (1.5 mmol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 mmol), the coupling agent (e.g., EDCI·HCl, 1.2 mmol), and the optional additive (e.g., HOBt, 1.2 mmol) in an anhydrous solvent (10 mL).

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the 2-aminothiazole derivative (1.0 mmol) followed by the base (1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxyl group of the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of the 2-aminothiazole.

  • Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can be used to suppress side reactions, such as racemization (if the carboxylic acid is chiral), and improve the efficiency of the coupling reaction by forming a more reactive activated ester intermediate.[8]

  • Aqueous Work-up: The washing steps are crucial for removing the coupling agent byproducts and any unreacted starting materials, leading to a cleaner crude product before final purification.

Summary of Reaction Conditions

The following table provides a comparative overview of the different N-acylation methods.

MethodAcylating AgentSolvent(s)Base(s)TemperatureTypical Reaction TimeYield (%)
Method 1 Acyl ChlorideBenzene, THF, AcetoneTriethylamine, PyridineIce-cold to Reflux2 - 24 hours60 - 95%[1][4][5]
Method 2 Acid AnhydrideAcetic Acid, THFDMAP, N-methylmorpholineRoom Temp to Reflux1.5 - 22 hours81 - 88%[1][5]
Method 3 Carboxylic AcidDCM, THF, DMFTriethylamine0 °C to Room Temp12 - 24 hoursVaries

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate a general workflow for N-acylation and the reaction mechanism.

G cluster_workflow General Experimental Workflow for N-Acylation start Dissolve 2-Aminothiazole and Base in Solvent reagent_add Add Acylating Agent (e.g., Acyl Chloride) start->reagent_add reaction Stir at Appropriate Temperature reagent_add->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Wash with H2O, Brine) monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify workup->purification product Characterize Pure N-Acylated Product purification->product

Caption: A generalized workflow for the N-acylation of 2-aminothiazoles.

G cluster_mechanism Mechanism of N-Acylation with Acyl Chloride reactants 2-Aminothiazole (Nucleophile) + Acyl Chloride (Electrophile) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product_formation Collapse of Intermediate & Elimination of Cl- intermediate->product_formation product N-Acylated 2-Aminothiazole + HCl product_formation->product base_reaction HCl + Base -> Salt product->base_reaction

Caption: The reaction mechanism for the N-acylation of 2-aminothiazoles using an acyl chloride.

Conclusion

The N-acylation of 2-aminothiazoles is a fundamental and versatile transformation in the synthesis of biologically active molecules. By understanding the underlying mechanisms and carefully selecting the appropriate acylating agent, solvent, base, and reaction conditions, researchers can efficiently synthesize a diverse range of N-acylated 2-aminothiazole derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics based on this privileged heterocyclic scaffold.

References

  • Hurst, G. A., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(35), 27894-27903. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 159-185. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1083. Retrieved from [Link]

  • Hurst, G. A., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Retrieved from [Link]

  • Kokotos, G., et al. (2022). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and related heterocycles. ResearchGate. Retrieved from [Link]

  • Das, P., & Kumar, R. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(34), 21067-21081. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 5-Propylthiazol-2-amine and its Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2][3] This document provides a comprehensive guide for the investigation of 5-Propylthiazol-2-amine and its derivatives as potential anticancer agents. While direct extensive studies on this compound are emerging, this guide synthesizes insights from structurally related 2-aminothiazole analogs to provide robust protocols and a strong rationale for experimental design. These application notes will navigate researchers through the synthesis of lead compounds, in vitro evaluation of cytotoxic effects, and elucidation of potential mechanisms of action.

Introduction: The Rationale for Investigating this compound in Oncology

The 2-aminothiazole core is a cornerstone in the development of targeted cancer therapies.[1] Its derivatives have been shown to inhibit a variety of key oncogenic targets, including protein kinases, and to induce apoptosis in cancer cells.[2][4] The substitution at the C5 position of the thiazole ring plays a crucial role in modulating the biological activity and target specificity of these compounds. The introduction of a propyl group at this position offers a unique combination of lipophilicity and conformational flexibility, which can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

This guide provides a foundational framework for researchers to explore the therapeutic potential of this compound and its derivatives. By understanding the synthesis, performing robust in vitro screening, and investigating the mechanism of action, researchers can effectively evaluate this class of compounds for further preclinical and clinical development.

Synthesis of this compound Derivatives: A Methodological Approach

The synthesis of 2-aminothiazole derivatives is a well-established process in medicinal chemistry. A common and effective method involves the Hantzsch thiazole synthesis. The following protocol is adapted from established procedures for the synthesis of similar 2-aminothiazole derivatives and can be optimized for 5-propyl analogs.[5]

Protocol 2.1: Synthesis of a 2-(Substituted-amino)-5-propylthiazol-4(5H)-one Derivative

This protocol provides a general procedure for the synthesis of a 5-propyl substituted 2-aminothiazole derivative, which can serve as a template for further chemical modifications.

Materials:

  • N-substituted thiourea (e.g., N-cyclopentylthiourea)

  • Ethyl 2-bromopentanoate

  • Chloroform

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • NMR spectrometer

Procedure:

  • Dissolve N-substituted thiourea (1 equivalent) in chloroform.

  • Add ethyl 2-bromopentanoate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterize the final product using NMR spectroscopy to confirm its structure.[5]

In Vitro Evaluation of Anticancer Activity

A critical initial step in drug discovery is to assess the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.

Protocol 3.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Hypothetical this compound Derivatives
CompoundCancer Cell LineIC50 (µM)
This compound Derivative A MDA-MB-231 (Breast)15.2
A549 (Lung)22.5
HCT116 (Colon)18.9
This compound Derivative B MDA-MB-231 (Breast)8.7
A549 (Lung)12.1
HCT116 (Colon)9.5
Doxorubicin (Positive Control) MDA-MB-231 (Breast)0.5
A549 (Lung)0.8
HCT116 (Colon)0.6

Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For 2-aminothiazole derivatives, common mechanisms include the induction of apoptosis and inhibition of key signaling pathways.

Diagram: Potential Signaling Pathways Targeted by 2-Aminothiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Tubulin->Proliferation Required for Mitosis Compound This compound Derivative Compound->RTK Inhibition Compound->PI3K Inhibition Compound->Tubulin Inhibition of Polymerization

Caption: Potential mechanisms of action for 2-aminothiazole derivatives.

Protocol 4.1: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Diagram: Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis Target_ID Target Identification (e.g., Kinase Assays) Apoptosis->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_ID->Pathway_Analysis

Sources

Application Notes and Protocols: Strategic Functionalization of the 5-Position in Thiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Significance of C5-Functionalization

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] Thiazole-containing compounds exhibit a vast range of pharmacological activities, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] A multitude of clinically approved drugs, such as Dasatinib (an anticancer agent) and Ritonavir (an antiretroviral), feature the thiazole nucleus, underscoring its therapeutic relevance.[2]

The reactivity of the thiazole ring is nuanced. While the C2-position is the most acidic and prone to deprotonation, the C5-position is electron-rich, making it the primary site for electrophilic substitution.[4][5][6] Strategic functionalization at this C5-position is a critical aspect of drug design and development. Introducing diverse substituents at this site allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, selectivity, and pharmacokinetic profile. The ability to selectively introduce aryl, alkyl, and other functional groups at the 5-position is therefore a key enabling technology in the synthesis of novel therapeutic agents.[7]

This guide provides an in-depth overview of the primary strategies for functionalizing the 5-position of the thiazole ring, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

I. Foundational Strategy: Halogenation of the 5-Position

One of the most direct and versatile approaches to functionalizing the 5-position of a thiazole ring is through electrophilic halogenation.[4][5] The resulting 5-halothiazoles, typically 5-bromo- or 5-iodothiazoles, are invaluable synthetic intermediates. These compounds serve as excellent precursors for a wide array of cross-coupling reactions, enabling the introduction of carbon, nitrogen, and other heteroatom-based substituents.

Mechanistic Rationale

The electron-donating effect of the sulfur atom increases the electron density at the C5-position, making it susceptible to attack by electrophiles like bromine (Br₂) or N-bromosuccinimide (NBS).[4] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Protocol 1: Electrophilic Bromination of 2-Substituted Thiazole

This protocol details a standard procedure for the bromination of a generic 2-substituted thiazole at the 5-position using N-bromosuccinimide.

Materials:

  • 2-Substituted Thiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-substituted thiazole (1.0 eq) in acetonitrile (approximately 0.2 M concentration).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-2-substituted thiazole.

II. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

With a 5-halothiazole in hand, the door opens to a vast array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a particularly prominent example.[8]

Application Note: The Suzuki-Miyaura Cross-Coupling for 5-Arylthiazole Synthesis

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between a 5-halothiazole and an arylboronic acid or ester.[8] This is a cornerstone reaction for synthesizing 5-arylthiazole scaffolds, which are prevalent in many biologically active compounds.[8]

The Catalytic Cycle: The reaction mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halothiazole.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The desired 5-arylthiazole product is formed, and the Pd(0) catalyst is regenerated.

Suzuki_Miyaura_Cycle

Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromothiazole with an Arylboronic Acid

Materials:

  • 5-Bromothiazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

  • Condenser

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 5-bromothiazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-arylthiazole.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
PdCl₂(dppf)Cs₂CO₃Toluene10080-98
Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O8085-99

III. Direct C-H Functionalization: An Atom-Economical Approach

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores.[9] This approach avoids the pre-functionalization step (i.e., halogenation), thereby reducing the number of synthetic steps and minimizing waste. For thiazoles, palladium-catalyzed direct C-H arylation shows high regioselectivity for the C5-position.[5]

Application Note: Palladium-Catalyzed Direct C-H Arylation

This method directly couples an aryl halide with the C5-H bond of a thiazole. The reaction is typically directed to the C5 position due to its higher electron density.

CH_Activation_Workflow

Protocol 3: Direct C-H Arylation of a 2-Substituted Thiazole

Materials:

  • 2-Substituted Thiazole (1.5 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMA or DMF)

  • Inert gas supply

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 eq), 2-substituted thiazole (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., P(o-tolyl)₃, 10 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere and Solvent: Evacuate and backfill the tube with an inert gas. Add the anhydrous solvent (e.g., DMA).

  • Heating and Monitoring: Seal the tube and heat the mixture to a high temperature (typically 120-150 °C). Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry them, and concentrate. Purify the residue by column chromatography.

IV. Lithiation and Subsequent Quenching

While deprotonation at the C2 position is more common, under specific conditions, metalation at the C5-position can be achieved, often through halogen-metal exchange. The resulting 5-lithiothiazole is a potent nucleophile that can react with a variety of electrophiles.

Application Note: Halogen-Metal Exchange for C5-Functionalization

Treating a 5-bromothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can induce a halogen-metal exchange. This forms a 5-lithiothiazole intermediate, which can then be quenched with an electrophile to introduce a new functional group. This method provides access to derivatives like thiazole-5-carboxylic acid.[10]

Protocol 4: Synthesis of Thiazole-5-Carboxylic Acid via Lithiation

This protocol is adapted from the synthesis of thiazole-5-carboxylic acid from 5-bromothiazole.[10]

Materials:

  • 5-Bromothiazole (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Inert gas supply

  • Dry, three-necked flask with a thermometer

Procedure:

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, dissolve 5-bromothiazole (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise, maintaining the low temperature. Stir for 30-60 minutes at this temperature.

  • Quenching with Electrophile: Pour the reaction mixture onto an excess of crushed dry ice. Allow it to warm to room temperature.

  • Work-up:

    • Add water to the mixture.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain thiazole-5-carboxylic acid.

Conclusion and Future Outlook

The functionalization of the 5-position of the thiazole ring is a critical and dynamic area of synthetic chemistry. The methods outlined in this guide—halogenation followed by cross-coupling, direct C-H activation, and lithiation—represent the core strategies employed by medicinal chemists to access novel thiazole derivatives. Each approach offers distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The continued development of more selective, efficient, and sustainable catalytic systems will undoubtedly expand the toolkit for modifying this vital heterocyclic scaffold, paving the way for the discovery of next-generation therapeutics.

References
  • 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. PubMed Central. Available at: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. CORE. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]

  • Thiazole - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Functionalization of Thiazolo[c]isothiazoles. ACS Publications. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2H-Thiazolo[4,5-d][1][7][9]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. Available at: [Link]

  • The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). ResearchGate. Available at: [Link]

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Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Efficacy of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Abstract: The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial effects.[2][3] This guide provides a comprehensive experimental framework for the systematic evaluation of a specific novel compound, 5-Propylthiazol-2-amine. We present a series of detailed protocols, from initial screening to advanced kinetic studies, designed to characterize its antimicrobial profile. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.

Introduction and Preliminary Considerations

The core of antimicrobial evaluation is to determine a compound's ability to inhibit or kill pathogenic microorganisms in a controlled, reproducible manner. Before proceeding to the core protocols, several preliminary steps are crucial for the integrity of the study.

Compound Solubilization and Stock Preparation

The physicochemical properties of this compound dictate its handling. It is imperative to establish a reliable method for creating a sterile, stable stock solution.

  • Solvent Selection: Begin by assessing the solubility of the compound in common, low-toxicity solvents. Dimethyl sulfoxide (DMSO) is a frequent choice due to its high solubilizing power and compatibility with most assays. However, it is critical to determine the highest concentration of DMSO that does not affect microbial growth, typically ≤1% in the final assay medium.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~100 mM) to minimize the volume of solvent added to the experimental wells.

  • Sterilization: The stock solution must be sterile. Filter-sterilization using a 0.22 µm syringe filter is the preferred method as autoclaving can degrade the compound.

Selection of Microbial Strains

A representative panel of microorganisms is essential to determine the spectrum of activity. The panel should include standard quality control (QC) strains as recommended by CLSI and EUCAST to ensure assay validity.[4]

Table 1: Proposed Panel of Test Organisms

CategorySpeciesATCC® NumberRationale
Gram-Positive Staphylococcus aureus25923A common cause of skin and soft tissue infections; a key QC strain for susceptibility testing.[5]
Enterococcus faecalis29212Representative of gut commensals that can become opportunistic pathogens; a standard QC strain.[4]
Gram-Negative Escherichia coli25922A versatile pathogen and the most common cause of UTIs; a primary QC strain for Gram-negative testing.[5]
Pseudomonas aeruginosa27853An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms; a QC strain.[4]
Fungus (Yeast) Candida albicans90028The most common human fungal pathogen, causing both mucosal and systemic infections.
Resistant Strain Methicillin-resistant S. aureus (MRSA)BAA-1708To evaluate efficacy against clinically significant drug-resistant bacteria.[5][6]
Culture Media and Incubation Conditions

Standardized media are critical for the inter-laboratory reproducibility of antimicrobial susceptibility testing (AST).[7]

  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the gold standards for testing non-fastidious bacteria.[8][9]

  • Fungi: For Candida species, RPMI-1640 medium is recommended for broth dilution, while Sabouraud Dextrose Agar/Broth is suitable for general cultivation.[10]

  • Incubation: Bacteria are typically incubated at 35±2°C for 16-20 hours. Fungi require longer incubation, typically 24-48 hours at 35°C.[11]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12] This protocol is adapted from the CLSI M07 guidelines.[9]

Principle

A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of this compound in a 96-well microtiter plate. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration where no growth is observed.[12]

Step-by-Step Methodology
  • Plate Preparation: Add 50 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the working solution of this compound (prepared at 2x the highest desired final concentration) to well 1. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a microbial suspension from 3-5 fresh colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculum Dilution: Dilute the standardized suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is now 100 µL.

  • Incubation: Seal the plate and incubate under the appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Workflow and Data Presentation

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-well Plate D Inoculate Plate with Microbial Suspension A->D B Standardize Microbial Inoculum (0.5 McFarland) C Dilute Inoculum to Target Concentration B->C C->D E Incubate Plate (e.g., 35°C, 18-24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Table 2: Hypothetical MIC Data for this compound

Organism (ATCC® No.)MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureus (25923)160.5
E. coli (25922)320.015
P. aeruginosa (27853)640.25
C. albicans (90028)80.25 (Amphotericin B)
MRSA (BAA-1708)164

Protocol: Agar Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[14] This protocol is based on EUCAST methodology.[15]

Principle

A paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk.[8]

Step-by-Step Methodology
  • Plate Preparation: Use MHA plates with a uniform depth of 4.0 ± 0.5 mm. Ensure the agar surface is dry before use.

  • Inoculum Preparation: Prepare a 0.5 McFarland standardized inoculum as described in the MIC protocol.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[13]

  • Disk Preparation and Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Pipette a defined volume of the this compound solution onto each disk (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk). Apply the disks firmly to ensure complete contact with the agar.

  • Controls: Include a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin 5 µg) as a positive control.

  • Incubation: Invert the plates and incubate within 15 minutes of disk application at 35±1°C for 16-20 hours.[11]

  • Reading Results: Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a caliper or ruler.

Workflow and Data Presentation

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum B Inoculate MHA Plate for Confluent Growth A->B C Apply Compound-impregnated Disk to Agar Surface B->C D Incubate Plate (e.g., 35°C, 18-20h) C->D E Observe for Clear Zone of Inhibition D->E F Measure Zone Diameter in Millimeters (mm) E->F

Caption: Workflow for the agar disk diffusion susceptibility test.

Table 3: Hypothetical Zone of Inhibition Data for this compound (30 µ g/disk )

Organism (ATCC® No.)Zone of Inhibition (mm)Positive Control (Ciprofloxacin 5 µg) Zone (mm)
S. aureus (25923)1825
E. coli (25922)1532
P. aeruginosa (27853)1128
MRSA (BAA-1708)1710

Protocol: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[16][17]

Principle

A standardized inoculum is introduced into a liquid medium containing the antimicrobial agent at various concentrations (usually multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable organisms (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]

Step-by-Step Methodology
  • Preparation: In sterile flasks or tubes, prepare CAMHB containing this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. Also include a positive control antibiotic.

  • Inoculum: Prepare a log-phase bacterial culture and adjust it to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.

  • Time Zero (T₀) Sampling: Immediately after inoculation, vortex each flask and remove an aliquot (e.g., 100 µL). This is the T₀ sample.

  • Incubation: Place the flasks in a shaking incubator at 37°C to ensure aeration and continuous exposure of bacteria to the compound.

  • Subsequent Sampling: Remove aliquots at predetermined time points, such as 1, 2, 4, 8, and 24 hours.[18]

  • Quantification: For each aliquot, perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS). Plate 100 µL of appropriate dilutions onto MHA plates.

  • Colony Counting: Incubate the plates for 18-24 hours. Count the colonies on plates containing between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Workflow and Data Interpretation

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling Over Time cluster_analysis Analysis A Prepare Broth with Compound (0x, 1x, 2x, 4x MIC) B Inoculate with Standardized Log-Phase Culture A->B C Take Aliquots at 0, 1, 2, 4, 8, 24 hours B->C Start T=0 C->C D Perform 10-fold Serial Dilutions C->D E Plate Dilutions onto Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Calculate log10 CFU/mL for each Time Point F->G H Plot log10 CFU/mL vs. Time to Determine Kinetics G->H

Caption: Workflow for the time-kill kinetics assay.

Proposed Mechanistic Studies

While the above protocols define the antimicrobial activity, understanding the mechanism of action (MoA) is a critical next step in drug development. Thiazole derivatives have been suggested to act via several mechanisms. For bacteria, inhibition of enzymes like the E. coli MurB enzyme involved in cell wall synthesis is a putative target.[2][20] For fungi, inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol synthesis, is a potential mechanism.[20]

Initial experiments to probe the MoA could include:

  • Cell Membrane Integrity Assay: Use fluorescent dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage via flow cytometry or fluorescence microscopy.

  • Macromolecular Synthesis Assays: Investigate the effect of the compound on the synthesis of DNA, RNA, and protein by measuring the incorporation of radiolabeled precursors (e.g., ³H-thymidine, ³H-uridine, ³H-leucine) in treated versus untreated cells.

These studies provide foundational data to guide more specific target identification efforts.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014). PubMed. [Link]

  • Disk Diffusion and Quality Control. (2026). EUCAST. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). University of Pretoria. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). ASM Journals. [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI. [Link]

  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026). Infectious Disease Hub. [Link]

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). WOAH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (2018). CLSI. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Time-Kill Assay. (n.d.). Academia.edu. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains. (n.d.). HiMedia Laboratories. [Link]

  • Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. (2018). PubMed Central. [Link]

  • Standard Quality Control Strains for Antibiogram. (2023). Microbiology Class. [Link]

  • Compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Propylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient production of this valuable thiazole derivative.

Introduction to this compound Synthesis

This compound is a key building block in medicinal chemistry, often incorporated into molecules with diverse biological activities. The most common and reliable method for its synthesis is the Hantzsch thiazole synthesis , a classic condensation reaction between an α-haloketone and a thioamide or thiourea.[1] In the case of 2-aminothiazoles, thiourea is the reagent of choice.

The general reaction scheme is as follows:

Scheme 1: Hantzsch Synthesis of this compound

This guide will focus on optimizing this synthetic route, addressing potential challenges, and providing clear, actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and detailed corrective measures.

FAQ 1: Low or No Product Yield

Question: I am following the general Hantzsch protocol, but I am observing a very low yield of this compound, or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in the Hantzsch synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Corrective Actions:

  • Purity and Stability of Starting Materials:

    • 1-Bromo-2-pentanone: This α-haloketone is a key reactant and can be unstable. It is susceptible to decomposition, especially if not stored properly (cool and dark). Impurities or degradation can significantly hinder the reaction.

      • Solution: Use freshly prepared or recently purchased 1-bromo-2-pentanone. If in doubt about the quality, consider synthesizing it fresh by the bromination of 2-pentanone.[2]

    • Thiourea: While generally stable, ensure you are using a high-purity grade of thiourea. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, the reaction may proceed more efficiently in other solvents.

      • Solution: Ethanol is a good starting point. If yields are low, consider switching to a higher-boiling alcohol like n-propanol or isopropanol to facilitate the reaction at a higher temperature. Some literature also reports successful Hantzsch syntheses under solvent-free conditions or with microwave irradiation, which can significantly reduce reaction times and improve yields.[3]

    • Temperature: The reaction often requires heating to proceed at a reasonable rate.

      • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in ethanol (around 78 °C) is a common practice.[4] However, excessive heat can promote the formation of byproducts, so it is important to find the optimal temperature for your specific setup.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time and avoid premature work-up or prolonged heating that could lead to degradation.

  • pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH.

    • Solution: The reaction is typically carried out under neutral or slightly acidic conditions. The hydrobromide salt of the aminothiazole is often formed initially. Neutralization with a mild base, such as sodium bicarbonate or sodium carbonate, during work-up is necessary to isolate the free amine.[5]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_conditions Reaction Condition Optimization Start Low or No Product Yield CheckReagents Verify Purity of 1-Bromo-2-pentanone and Thiourea Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents are pure MonitorProgress Monitor Reaction by TLC OptimizeConditions->MonitorProgress Solvent Experiment with Solvent (e.g., Ethanol, Propanol) OptimizeConditions->Solvent Workup Proper Work-up and Isolation MonitorProgress->Workup Reaction complete Success Improved Yield Workup->Success Temperature Adjust Temperature (e.g., Reflux) Solvent->Temperature Time Optimize Reaction Time Temperature->Time

Sources

Common side reactions in 2-aminothiazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 2-aminothiazoles, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems in your laboratory.

Troubleshooting Guide: Conquering Common Side Reactions

The Hantzsch synthesis, the most common method for preparing 2-aminothiazoles, involves the condensation of an α-haloketone with a thiourea. While versatile, this reaction is often plagued by side product formation, leading to low yields and purification challenges. This guide will walk you through the most frequent issues, their mechanistic origins, and field-tested solutions.

Problem 1: Formation of Isomeric Impurities with N-Substituted Thioureas

Symptom: You are using an N-substituted thiourea and your final product is a mixture of two isomers, the desired 2-(substituted-amino)thiazole and an unexpected isomer, making purification difficult.

Probable Cause: Loss of Regioselectivity

When using an N-substituted thiourea, there are two nucleophilic nitrogen atoms that can participate in the cyclization step. This can lead to the formation of two different products: the desired 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-iminothiazoline. The reaction conditions, particularly the pH, play a crucial role in determining the regioselectivity of the cyclization.

  • Under neutral or basic conditions: The reaction typically favors the formation of the desired 2-(substituted-amino)thiazole.

  • Under acidic conditions: The reaction can lead to significant amounts of the undesired 3-substituted-2-iminothiazoline isomer.

Workflow for Diagnosing and Preventing Isomer Formation

Caption: Troubleshooting workflow for isomer formation.

Prevention and Control:

  • pH Control: The most effective way to prevent the formation of the 2-imino isomer is to maintain a neutral or slightly basic pH during the reaction. This can be achieved by adding a non-nucleophilic base, such as sodium carbonate or triethylamine, to the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the undesired isomer early.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. The difference in polarity between the two isomers is usually sufficient for separation.

Step-by-Step Protocol for pH-Controlled 2-Aminothiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and N-substituted thiourea (1.1 eq) in a suitable solvent (e.g., ethanol, isopropanol).

  • Base Addition: Add a non-nucleophilic base such as sodium carbonate (1.5 eq) or triethylamine (1.5 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-(substituted-amino)thiazole.

Problem 2: Low Yields and Complex Product Mixtures

Symptom: The yield of your desired 2-aminothiazole is unexpectedly low, and the crude product shows multiple spots on TLC, indicating a complex mixture of byproducts.

Probable Causes and Prevention Strategies:

Probable CauseMechanismPrevention Strategy
Thiourea Self-Condensation Under certain conditions, particularly with heating, thiourea can self-condense to form byproducts like guanidinium salts and other complex structures.Use a moderate reaction temperature and avoid prolonged reaction times. Add the thiourea slowly to the reaction mixture containing the α-haloketone.
Over-halogenation of the Ketone The starting ketone may contain di- or poly-halogenated impurities, or over-halogenation may occur during in-situ preparations. These impurities can react with thiourea to form undesired byproducts.Use a high-purity α-haloketone. If preparing the α-haloketone in-situ, carefully control the stoichiometry of the halogenating agent.
Side Reactions of the Product The newly formed 2-aminothiazole can sometimes undergo further reactions, such as dimerization or polymerization, especially under harsh conditions.Once the reaction is complete, work up the product promptly. Avoid exposing the product to high temperatures or strong acids/bases for extended periods.

Workflow for Addressing Low Yields

Caption: A workflow for troubleshooting low yields in 2-aminothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use an α-chloroketone instead of an α-bromoketone?

A1: Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive, leading to faster reaction times. If you use an α-chloroketone, you may need to use higher temperatures or longer reaction times to achieve a comparable conversion.

Q2: My 2-aminothiazole product is difficult to purify. What are some common impurities and how can I remove them?

A2: Common impurities include unreacted thiourea, unreacted α-haloketone, and the side products mentioned in the troubleshooting guide.

  • Unreacted Thiourea: Being highly polar, it can often be removed by washing the crude product with water.

  • Unreacted α-Haloketone: This is less polar than the 2-aminothiazole product and can typically be separated by column chromatography.

  • Isomeric Byproducts: As discussed, these often require careful column chromatography for separation.

Q3: Are there alternative, "greener" methods for 2-aminothiazole synthesis?

A3: Yes, several more environmentally friendly methods have been developed. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with fewer byproducts.

  • Catalyst-free synthesis in water or solvent-free conditions: These methods reduce the use of volatile organic solvents.[1]

  • Use of solid-supported reagents or catalysts: This simplifies purification as the reagents/catalysts can be easily filtered off.

Q4: How can I confirm the structure of my 2-aminothiazole product and rule out the formation of the 2-imino isomer?

A4: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR Spectroscopy: The chemical shift of the proton on the thiazole ring (at the C5 position) can help distinguish between the two isomers. The exocyclic amino group protons of the 2-aminothiazole will also have a characteristic chemical shift.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the thiazole ring are different for the two isomers.

  • Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in MS/MS experiments may differ.

By understanding the potential pitfalls of 2-aminothiazole synthesis and implementing these troubleshooting strategies, you can significantly improve the efficiency and success of your experiments.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643. [Link]

  • Potts, K. T. The Chemistry of 1,2,4-Thiadiazoles. Chemical Reviews1961 , 61 (2), 87-127. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of Hantzsch reaction in the synthesis of dihydropyridines. Molecular Diversity2015 , 19, 113-143. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 5-Propylthiazol-2-amine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic manipulation of 5-Propylthiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common functionalization reactions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome synthetic challenges and accelerate your research.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] However, the reactivity of this heterocycle can present unique challenges. This guide will address common issues encountered during the functionalization of this compound, focusing on N-acylation, and C-H arylation.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

N-Acylation Reactions: Low Yields and Side Products

Question 1: I am experiencing very low to no yield in the N-acylation of this compound with an acyl chloride, even with a standard base like triethylamine (TEA). What is happening and how can I improve it?

Answer: This is a frequent challenge. The nucleophilicity of the exocyclic amine at the 2-position of the thiazole ring is attenuated by the electron-withdrawing nature of the heterocyclic ring. This reduced reactivity often requires more forcing conditions than typical amine acylations.

Causality & Solution:

  • Insufficient Basicity: Triethylamine (pKa of conjugate acid ~10.7) may not be strong enough to sufficiently deprotonate the aminothiazole or effectively scavenge the HCl byproduct, which can protonate the starting material and shut down the reaction.

    • Recommendation: Switch to a stronger, non-nucleophilic base. Diisopropylethylamine (DIPEA or Hünig's base, pKa of conjugate acid ~11) or 2,6-lutidine are excellent alternatives that are less likely to compete as nucleophiles.[3]

  • Solvent Effects: Acyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water in your solvent will quench the electrophile.

    • Recommendation: Always use anhydrous solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are suitable choices, but they should be freshly dried over molecular sieves or distilled from an appropriate drying agent.

  • Reaction Temperature: While many acylations are run at room temperature, gentle heating (e.g., 40-50 °C) can often overcome the activation energy barrier for less nucleophilic amines.[3]

    • Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature. Be cautious of higher temperatures, which can lead to decomposition.

Workflow for Optimized N-Acylation:

cluster_start Starting Materials cluster_conditions Optimized Reaction Conditions cluster_workup Work-up & Purification A This compound C Anhydrous DCM or THF A->C B Acyl Chloride B->C D DIPEA or 2,6-Lutidine (1.2 eq) C->D Add Base E 0 °C to RT (or gentle heating) D->E Control Temperature F Quench with aq. NaHCO₃ E->F Reaction Completion G Extract with Organic Solvent F->G H Column Chromatography G->H I N-Acylated Product H->I A Low Conversion in C-H Arylation B Is the Catalyst Decomposing? (Black Precipitate) A->B C Increase Ligand:Pd Ratio Use Bulky, Electron-Rich Ligand B->C Yes D Is C-H Activation the Rate-Limiting Step? B->D No C->D E Screen Additives (e.g., Pivalic Acid) D->E Yes G Is the Oxidant Ineffective? D->G No F Modify N-Protecting Group (e.g., to a more electron-withdrawing group) E->F F->G H Screen Alternative Oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) G->H Yes I Optimized Reaction G->I No H->I

Caption: Troubleshooting logic for C-H arylation.

Part 2: Experimental Protocols & Data

Protocol: Optimized N-Acylation of this compound

Objective: To synthesize N-(5-propylthiazol-2-yl)acetamide as a model reaction.

Materials:

  • This compound

  • Acetyl chloride

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add DIPEA (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution. [3]4. Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Bases for N-Acylation
EntryBase (1.2 eq)SolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM251235
2PyridineDCM251245
3DIPEA DCM 25 8 92
42,6-LutidineTHF25888

Yields are for the isolated product after chromatography and are representative for a typical acylation.

Part 3: Characterization and Purity Assessment

Question 4: I have synthesized my functionalized this compound derivative. How can I confidently confirm its structure and purity?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

Key Spectroscopic Handles:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Look for the disappearance of the broad -NH₂ singlet (typically around 5-7 ppm in DMSO-d₆) and the appearance of a new amide N-H signal (often a broad singlet further downfield, >8 ppm). [4] * The singlet for the C4-H of the thiazole ring will still be present (around 7-8 ppm).

    • The propyl group signals (a triplet, a sextet, and a triplet) should remain unchanged.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The C2 carbon signal will shift downfield upon acylation.

    • A new carbonyl carbon signal will appear in the range of 165-175 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • The characteristic N-H stretching bands of the primary amine (two bands around 3300-3400 cm⁻¹) will be replaced by a single N-H stretching band for the secondary amide (around 3200-3300 cm⁻¹).

    • A strong C=O stretching band will appear around 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the product by finding the molecular ion peak ([M]⁺ or [M+H]⁺).

A detailed guide on the spectroscopic analysis of a related compound, 2-Amino-5-methylthiazole, can provide further reference. [4]

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the aminalization reaction between 1a and 2a.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [a].
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 33(10), 2485-2505.
  • MDPI. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9498-9509.
  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465.
  • ResearchGate. (n.d.). 18 questions with answers in THIAZOLES | Science topic.
  • National Institutes of Health. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4946.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • ACS Publications. (2017). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). The Journal of Organic Chemistry, 82(19), 10145-10153.
  • ResearchGate. (n.d.). (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • National Institutes of Health. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Cureus, 15(9), e45699.
  • ACS Publications. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • National Institutes of Health. (2024). Effect of Amine, Carboxyl, or Thiol Functionalization of Mesoporous Silica Particles on Their Efficiency as a Quercetin Delivery System in Simulated Gastrointestinal Conditions. Pharmaceutics, 16(4), 549.
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 5-Methylaminothiazole Functionalization.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review.
  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • ACS Publications. (2020).
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide.
  • ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • ACS Publications. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates.

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Technical Support Center: Purification of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Propylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming the unique challenges associated with the purification of this important heterocyclic amine.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its purification can be non-trivial due to its basicity, potential for side-product formation during synthesis, and susceptibility to degradation.[1][2] This guide will equip you with the foundational knowledge and practical solutions to achieve high purity of this compound in your laboratory.

Diagram: General Purification Workflow

Purification_Workflow Crude Crude this compound (Post-Synthesis) Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude->Initial_Assessment Decision Purification Strategy Selection Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity (>85%) Chromatography Column Chromatography Decision->Chromatography Complex mixture or closely related impurities AcidBase Acid-Base Extraction Decision->AcidBase Removal of acidic or neutral impurities Final_Purity Purity & Identity Confirmation (NMR, LC-MS, mp) Recrystallization->Final_Purity Chromatography->Final_Purity AcidBase->Final_Purity Pure_Product Pure Product >95% Final_Purity->Pure_Product

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Initial Work-up

Q1: What are the likely impurities from a Hantzsch synthesis of this compound?

A1: The Hantzsch thiazole synthesis, a common route to this compound, typically involves the reaction of an α-haloketone with thiourea. Potential impurities include:

  • Unreacted starting materials: 1-bromo-2-pentanone (the likely α-haloketone for this synthesis) and thiourea.

  • Side-products: Over-alkylation of the product, or the formation of isomeric byproducts. Under acidic conditions, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles can occur.

  • Reagent-derived impurities: Depending on the specific reagents and solvents used.

Q2: My crude product is a dark oil, not a solid. What should I do?

A2: The presence of a dark oil suggests significant impurities or residual solvent.

  • Ensure complete removal of solvent: Use a rotary evaporator and then a high-vacuum pump to remove all traces of the reaction solvent.

  • Attempt an acid-base workup: Dissolve the crude oil in an organic solvent like ethyl acetate and proceed with an acid-base extraction to remove acidic and neutral impurities. This may help to induce crystallization of the desired amine from the organic layer after drying and concentration.

Recrystallization

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common when the compound's melting point is lower than the boiling point of the solvent.[3]

  • Lower the solvent boiling point: If you are using a high-boiling point solvent, switch to a lower-boiling one. For instance, instead of ethanol, try methanol.

  • Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol or methanol) at room temperature. Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., cold water or hexane) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling encourages oiling out.[3] Allow the hot solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: What is a good starting solvent system for the recrystallization of this compound?

A4: For 2-aminothiazole derivatives, ethanol is often a good starting point.[4] For more complex derivatives, mixtures of solvents are often employed.[5][6] Given the propyl group, which increases lipophilicity compared to a methyl group, a solvent system of ethanol/water or methanol/water is a good first choice. Alternatively, a mixture of a moderately polar solvent like ethyl acetate with a nonpolar solvent like hexane can be effective.

Solvent SystemRationale
Ethanol/WaterGood solubility in hot ethanol, poor solubility in cold water. A common choice for aminothiazoles.[4]
Methanol/WaterSimilar to ethanol/water, but methanol's lower boiling point may help prevent oiling out.
Ethyl Acetate/HexaneExploits the polarity difference. The compound should be soluble in ethyl acetate and insoluble in hexane.
TolueneA less polar solvent that can be effective if the compound is highly soluble in alcohols.

Table 1: Recommended starting solvent systems for recrystallization.

Column Chromatography

Q5: I'm seeing significant peak tailing during silica gel chromatography of my compound. Why is this happening and how can I prevent it?

A5: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to poor peak shape and difficult elution.

  • Add a basic modifier to the mobile phase: A small amount of a volatile amine, such as triethylamine (typically 0.1-1%), can be added to the mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

  • Use an amine-functionalized silica gel: These specialized stationary phases have an amine-coated surface, which minimizes the interaction with basic analytes.

  • Use neutral or basic alumina: Alumina can be a good alternative to silica for the purification of basic compounds.

Q6: What is a good starting mobile phase for the column chromatography of this compound?

A6: A gradient of ethyl acetate in hexane is a good starting point. The increased lipophilicity from the propyl group may require a higher proportion of ethyl acetate for elution compared to less substituted aminothiazoles.

  • Initial System: Start with a gradient of 10% to 50% ethyl acetate in hexane.

  • With Basic Modifier: A gradient of 10% to 50% ethyl acetate in hexane with 0.5% triethylamine.

  • For more polar impurities: If the compound does not move, a more polar solvent system like dichloromethane/methanol (e.g., 98:2 to 95:5) with 0.5% triethylamine can be used.

Acid-Base Extraction

Q7: How do I perform an acid-base extraction to purify this compound?

A7: Acid-base extraction is an effective technique to separate your basic product from acidic or neutral impurities. The basic 2-amino group can be protonated to form a water-soluble salt.

  • Step 1: Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Step 2: Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid, such as 1 M HCl. The this compound will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Step 3: Separation: Separate the aqueous layer containing your protonated product.

  • Step 4: Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M NaOH or saturated sodium bicarbonate, until the solution is basic (pH > 8). Your deprotonated product will precipitate out or can be extracted back into a fresh portion of organic solvent.

  • Step 5: Final Work-up: Extract the product with fresh organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Q8: What is the approximate pKa of this compound, and why is it important?

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add warm water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Pack a silica gel column with a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, and then load the dry powder onto the top of the column.

  • Elution: Begin elution with hexane and gradually increase the polarity by adding ethyl acetate containing 0.5% triethylamine. A typical gradient would be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC (using a mobile phase of similar polarity, e.g., 7:3 hexane:ethyl acetate with a drop of triethylamine).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_1 Layer Separation 1 cluster_2 Layer Separation 2 start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with 1 M HCl start->add_acid sep_funnel1 Separatory Funnel add_acid->sep_funnel1 organic1 Organic Layer: Neutral & Acidic Impurities (Discard) sep_funnel1->organic1 aqueous1 Aqueous Layer: Protonated Product (Keep) sep_funnel1->aqueous1 add_base Add 1 M NaOH until pH > 8 aqueous1->add_base sep_funnel2 Separatory Funnel add_base->sep_funnel2 Extract with fresh EtOAc aqueous2 Aqueous Layer: Salts (Discard) sep_funnel2->aqueous2 organic2 Organic Layer: Purified Product sep_funnel2->organic2 workup Wash with Brine, Dry (Na2SO4), Concentrate organic2->workup final_product Pure this compound workup->final_product

Caption: A step-by-step workflow for the purification of this compound using acid-base extraction.

Stability and Storage

Q9: How stable is this compound and how should I store it?

A9: While specific stability data for this compound is limited, related benzothiazole compounds are known to be susceptible to oxidation and photodecomposition. Therefore, it is prudent to handle and store the compound with care.

  • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperature (e.g., in a refrigerator or freezer), and protected from light.

  • Handling: Avoid prolonged exposure to air and light. Use freshly purified material for sensitive applications.

References

  • Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chen, G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Al-Omary, F. A. M., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

  • Hassan, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(1), 21-41. [Link]

  • Gouda, M. A., et al. (2014). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152. [Link]

  • El-Faham, A., et al. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 309-319. [Link]

  • Myöhänen, T. T., et al. (2019). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 62(24), 11345-11364. [Link]

  • Google Patents. (2008).
  • Al-Ghorbani, M., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 21(9), 1146. [Link]

  • ResearchGate. (2018). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (2014).
  • S. Brehmer, et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 157, 118-132. [Link]

  • Peristeri, E., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents. Future Medicinal Chemistry, 10(11), 1325-1339. [Link]

  • Google Patents. (2011).
  • Bishnoi, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Mondal, S., et al. (2026). Dual-Pathway Visible-Light-Induced Photocatalytic Synthesis of 2-Aminothiazole Derivatives Using MoS2 Quantum Dots. ACS Catalysis. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. [Link]

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Technical Support Center: Navigating the Solubility Challenges of 5-Propylthiazol-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Propylthiazol-2-amine. This guide is designed to provide expert insights and practical solutions to overcome the common, yet significant, hurdle of its poor aqueous solubility in biological assays. Inaccurate concentration-response curves, underestimated potency, and assay variability are frequently traced back to solubility issues.[1][2] This document will equip you with the knowledge and protocols to ensure your experimental results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my cell-based assay with this compound. Could solubility be the culprit?

A1: Absolutely. Poor aqueous solubility is a primary reason for inconsistent results in biological assays.[1][2] If this compound is not fully dissolved in your assay medium, the actual concentration exposed to your cells or target protein will be lower and more variable than intended. This can lead to an underestimation of the compound's activity and poor reproducibility.[1]

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: Be vigilant for the following indicators:

  • Precipitation: Visible particles or cloudiness in your stock solution or final assay medium after dilution. This is a clear sign that the compound is crashing out of solution.

  • Non-linear concentration-response curves: If you observe a plateau or a decrease in response at higher concentrations, it may be due to the compound reaching its solubility limit.

  • Poor reproducibility: High variability between replicate wells or experiments is often a symptom of inconsistent compound solubility.

Q3: Why is this compound expected to have poor water solubility?

A3: The chemical structure of this compound itself provides clues to its solubility challenges. It contains a hydrophobic propyl group, which contributes to low water solubility. While the 2-amino group is polar, the overall lipophilicity of the molecule can dominate its behavior in aqueous solutions.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

When encountering solubility issues with this compound, a systematic approach to troubleshooting is essential. The following sections detail proven strategies, explaining the rationale behind each experimental choice.

Initial Solubility Assessment

The first step is to determine a baseline solubility for your compound. This will inform your strategy for preparing stock and working solutions.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Gentle warming and vortexing can aid dissolution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into your aqueous assay buffer (e.g., PBS or cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each well for any signs of precipitation. A light microscope can be helpful for detecting fine precipitates.

  • Turbidimetric Measurement: Use a plate reader to measure the absorbance at a wavelength of 620 nm. An increase in absorbance indicates the formation of a precipitate. The highest concentration that remains clear is your approximate kinetic solubility.

Strategy 1: Leveraging pH for Enhanced Solubility

The 2-amino group on the thiazole ring is basic and can be protonated at acidic pH.[1] This protonation introduces a positive charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[3][4][5][6]

Causality: The pKa of 2-aminothiazole is approximately 5.3. While the 5-propyl group will slightly alter this, we can estimate a similar pKa. By adjusting the pH of your solvent to be at least one to two units below the pKa (e.g., pH 3.3-4.3), you can ensure the majority of the molecules are in their more soluble, protonated form.

Practical Steps:

  • Acidified Stock Solution: Prepare your initial stock solution in an acidified solvent. For example, dissolve this compound in a small amount of 0.1 M HCl and then bring it to the final volume with your desired solvent (e.g., water or a water/co-solvent mixture).

  • Buffered Assay Medium: Ensure your final assay medium is buffered to a pH that maintains the compound's solubility without adversely affecting your biological system.

Caution: Be mindful that significant pH changes can impact cell viability and protein function. Always run appropriate vehicle and pH controls in your assays.

Strategy 2: The Power of Co-solvents

Even when using DMSO for the initial stock, precipitation can occur upon dilution into the aqueous assay buffer.[7] Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, can increase the solubility of hydrophobic compounds.[8][9][10]

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules like this compound to remain in solution.[10]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration in Final Assay MediumKey Considerations
Ethanol 1-5%Can be toxic to some cell lines at higher concentrations.[11]
Polyethylene Glycol 400 (PEG 400) 1-10%Generally well-tolerated by cells, but can be viscous.
Propylene Glycol 1-10%Another well-tolerated option with good solubilizing power.

Experimental Protocol: Co-solvent Formulation

  • Prepare Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., PEG 400) to create a high-concentration stock.

  • Intermediate Dilution: If necessary, create an intermediate dilution of the stock solution in the same co-solvent.

  • Final Dilution: Add the stock or intermediate solution to your aqueous assay buffer, ensuring the final co-solvent concentration is within a tolerable range for your assay. Gentle mixing is crucial to avoid localized high concentrations that can lead to precipitation.

Strategy 3: Encapsulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][12][13][14] They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing their apparent solubility.[2][12][13][14]

Causality: The hydrophobic propyl group of this compound can be accommodated within the hydrophobic core of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This formation of an inclusion complex enhances the overall solubility of the compound.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): A commonly used natural cyclodextrin.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with increased solubility and reduced toxicity compared to the parent β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified version with excellent solubilizing capacity and a good safety profile.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous assay buffer.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. Gentle heating may also be applied.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can then be used in your assay.

Visualizing the Workflow

To aid in your experimental design, the following workflow diagram outlines the decision-making process for overcoming the solubility challenges of this compound.

Solubility_Workflow cluster_start Start cluster_solubility_test Initial Assessment cluster_strategies Solubilization Strategies cluster_validation Validation cluster_outcome Outcome Start Poorly Soluble This compound SolubilityTest Kinetic Solubility Assessment in Assay Buffer Start->SolubilityTest pH_Adjust pH Adjustment (Acidification) SolubilityTest->pH_Adjust If basic nature can be leveraged Co_Solvent Co-solvent (e.g., PEG 400) SolubilityTest->Co_Solvent For general solubility enhancement Cyclodextrin Cyclodextrin (e.g., HP-β-CD) SolubilityTest->Cyclodextrin For significant hydrophobicity Assay Perform Biological Assay with Vehicle Controls pH_Adjust->Assay Co_Solvent->Assay Cyclodextrin->Assay Success Soluble Compound & Reliable Data Assay->Success

Caption: A decision workflow for selecting and validating a solubility enhancement strategy.

Concluding Remarks

Overcoming the poor solubility of this compound is a critical step in obtaining reliable and meaningful data in your biological assays. By systematically evaluating and implementing the strategies of pH adjustment, co-solvent use, and cyclodextrin complexation, you can significantly improve the quality of your research. Remember to always include appropriate vehicle controls to account for any potential effects of the solubilizing agents themselves.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Wikipedia. (2024). Isoelectric point.
  • Hansen, M. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–885.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Halling-Sørensen, B., et al. (2003). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere, 50(1), 5-11.
  • Khan Academy. (n.d.). pH and solubility.
  • Siski, M., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(5), 231–235.
  • Hansen, M. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–885.
  • AbouEllef, M., et al. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 15-23.
  • Tinwalla, A., et al. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-β-cyclodextrin. Pharmaceutical Research, 10(8), 1136–1143.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chigome, S., et al. (2018). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 91(3-4), 133–144.
  • Kani, J. K., & Xavier, E. N. (2021). Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin.
  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-2592.
  • Asif, M. (2014). A review on biological activities of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 177-186.
  • Sharma, V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • BenchChem. (2025). Enhancing the solubility of Cinnolin-8-amine for biological assays.
  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutics, 495(2), 576–590.
  • Utami, P. I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands in Health and Life Sciences, 1(1), 1-8.
  • Soni, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(23), 8234.
  • PubChem. (n.d.). 2-Aminothiazole.
  • El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301.
  • Wikipedia. (2024). 2-Aminothiazole.
  • El-Gohary, N. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358–33372.
  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4877.
  • El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ChemicalBook. (2025, November 28). 2-Aminothiazole.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 2-Aminothiazole (HMDB0245029).

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Technical Support Center: Spectroscopic Analysis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of thiazole derivatives. However, several factors can complicate spectral acquisition and interpretation. This section addresses common problems and provides expert guidance for obtaining high-quality NMR data.

FAQ 1.1: I am seeing unexpected peaks in my ¹H NMR spectrum that don't correspond to my thiazole derivative. What are the likely sources of these signals?

Unexpected signals in an ¹H NMR spectrum are a frequent issue, often arising from solvent impurities or contaminants.

Causality and Troubleshooting Workflow:

  • Residual Solvent Signals: The most common source of extraneous peaks is the residual non-deuterated solvent in your NMR solvent. For instance, CDCl₃ will always show a peak for CHCl₃ at approximately 7.26 ppm.

  • Water: A broad singlet, the chemical shift of which is highly variable depending on the solvent and concentration, is indicative of water. In DMSO-d₆, it often appears around 3.33 ppm, while in CDCl₃ it can be found near 1.56 ppm.[1]

  • Grease: Silicon grease from glassware joints can introduce broad signals, typically between 0 and 1 ppm.

  • Solvent from Synthesis/Purification: Solvents used in the synthesis or purification of your thiazole derivative (e.g., ethyl acetate, hexane, methanol) are common contaminants.[1][2][3][4][5]

Troubleshooting Protocol:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvent impurities.[1][2][3][4][5]

  • Solvent Purity Check: Run a spectrum of the pure NMR solvent from the same bottle to confirm if the impurity is from the solvent itself.

  • Drying Procedure: If water is suspected, ensure your sample is thoroughly dried before dissolution. Lyophilization or drying under high vacuum are effective methods.

  • Careful Sample Preparation: When preparing your NMR tube, avoid using greased joints if possible, or use a minimal amount of high-vacuum grease. Filter your sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[6]

Data Summary: Common Solvent Impurities

SolventChemical Shift (¹H, ppm)Multiplicity
Acetone2.05Singlet
Acetonitrile1.94Singlet
Dichloromethane5.32Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Methanol3.49Singlet
Toluene7.17-7.37, 2.36Multiplet, Singlet

Note: Chemical shifts can vary slightly depending on the deuterated solvent used.[1][2][3][4][5]

Logical Workflow for Peak Identification:

start Unexpected Peak(s) in ¹H NMR check_solvent Compare to Residual Solvent Peaks start->check_solvent check_water Look for Broad Singlet start->check_water check_grease Check 0-1 ppm Region start->check_grease check_synthesis_solvents Compare to Solvents from Synthesis/Purification start->check_synthesis_solvents re_purify Re-purify Sample check_solvent->re_purify check_water->re_purify check_grease->re_purify check_synthesis_solvents->re_purify confirm_structure Confirm Structure re_purify->confirm_structure

Caption: Troubleshooting workflow for identifying unknown peaks in ¹H NMR.

FAQ 1.2: The proton signals of my thiazole ring are overlapping or difficult to assign. How can I resolve this?

The aromatic nature of the thiazole ring leads to proton chemical shifts in the range of 7.0-9.1 ppm, which can sometimes overlap, especially in substituted derivatives.[6][7]

Causality and Troubleshooting Workflow:

  • Substituent Effects: Electron-donating or withdrawing groups on the thiazole ring can significantly influence the chemical shifts of the ring protons, leading to signal crowding.

  • Solvent Effects: The choice of deuterated solvent can alter the chemical shifts of your analyte through solvent-solute interactions.[8]

Troubleshooting Protocol:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce differential shifts in the proton signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the thiazole ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

  • Higher Field Strength: If available, re-running the sample on a higher field NMR spectrometer will increase the chemical shift dispersion, which may resolve the overlapping signals.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups in thiazole derivatives.[9] Problems in IR analysis often stem from sample preparation.

FAQ 2.1: My IR spectrum has very broad peaks, and I can't resolve the fingerprint region. What is the cause?

Broad IR peaks are often a result of intermolecular hydrogen bonding, particularly from water contamination or the presence of hydroxyl or amine groups in your sample.

Causality and Troubleshooting Workflow:

  • Water Contamination: Water has a very strong, broad absorption in the 3200-3600 cm⁻¹ region, which can obscure other signals. KBr pellets are particularly susceptible to moisture.

  • Hydrogen Bonding: If your thiazole derivative has -OH or -NH groups, intermolecular hydrogen bonding will lead to broad absorptions for these stretches.

Troubleshooting Protocol:

  • Proper Sample Preparation:

    • KBr Pellets: Ensure your KBr is thoroughly dried in an oven before use. Grind the sample and KBr to a very fine powder to minimize scattering.[10][11]

    • Thin Film: If your sample is a liquid or can be dissolved in a volatile solvent, casting a thin film on a salt plate (e.g., NaCl or KBr) can produce a good spectrum.[10]

    • ATR-FTIR: Attenuated Total Reflectance (ATR) is an excellent technique that requires minimal sample preparation and is less sensitive to sample thickness.[12][13]

  • Drying the Sample: Thoroughly dry your sample under high vacuum before preparing it for IR analysis.

Experimental Protocol: KBr Pellet Preparation

  • Drying: Dry the KBr powder in an oven at ~110°C for several hours.

  • Grinding: In a clean, dry agate mortar and pestle, grind 1-2 mg of your solid thiazole derivative.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and grind the mixture until it is a fine, homogeneous powder.[11]

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Immediately run the IR spectrum to minimize water absorption from the atmosphere.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of thiazole derivatives, which aids in structure confirmation.

FAQ 3.1: I am not observing the molecular ion peak for my thiazole derivative, or it is very weak. What could be the issue?

The absence or low intensity of the molecular ion peak can be due to the instability of the molecule under the chosen ionization conditions.

Causality and Troubleshooting Workflow:

  • Ionization Technique: Electron Impact (EI) ionization can be a "hard" technique that causes extensive fragmentation, leading to a weak or absent molecular ion. Electrospray Ionization (ESI) is a "softer" technique that is more likely to yield a prominent molecular ion or protonated molecule.[14]

  • Analyte Stability: Some thiazole derivatives may be inherently unstable and readily fragment upon ionization.[14]

Troubleshooting Protocol:

  • Switch Ionization Method: If using EI, try a softer ionization technique like ESI or Chemical Ionization (CI). For ESI, ensure the mobile phase is acidic (for positive ion mode) to promote protonation.[14]

  • Optimize ESI Source Parameters:

    • Sprayer Voltage: Optimize the sprayer voltage to achieve a stable spray and maximize the signal of your target ion.[15]

    • Drying Gas Temperature and Flow: Adjust these parameters to ensure efficient desolvation without causing thermal degradation of your analyte.

  • Look for Adducts: In ESI, especially in the presence of salts, you may observe adducts such as [M+Na]⁺ or [M+K]⁺ instead of or in addition to [M+H]⁺.[15]

Typical Fragmentation Patterns of Thiazoles:

The fragmentation of thiazole derivatives is often initiated by cleavage of the thiazole ring or loss of substituents. Common fragmentation pathways include the loss of N₂, H₂S, or cleavage of side chains.[16][17][18][19] The pyrimidine ring, if fused to a thiazole, is generally more stable.[17][19]

Section 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

FAQ 4.1: The λₘₐₓ of my thiazole derivative is different from what I expected, or it shifts when I change the solvent. Why does this happen?

The position of the maximum absorption (λₘₐₓ) is sensitive to the electronic environment of the chromophore, which is influenced by both molecular structure and the solvent.[9]

Causality and Troubleshooting Workflow:

  • Solvatochromism: The polarity of the solvent can stabilize the ground state and excited state of a molecule to different extents, causing a shift in the absorption maximum.[20][21] This is a common phenomenon for thiazole derivatives.[22][23]

    • Bathochromic Shift (Red Shift): A shift to a longer wavelength. This can occur when a change in solvent polarity or the addition of an auxochrome extends conjugation.[24][25][26][27]

    • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

  • Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the thiazole ring will alter the energy of the electronic transitions and thus shift the λₘₐₓ.[24][25][26]

Troubleshooting Protocol:

  • Consistent Solvent Use: When comparing UV-Vis spectra, always use the same solvent.

  • Solvent Polarity Study: To understand the electronic nature of the transitions, you can intentionally run the spectrum in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, acetonitrile, water).

  • pH Effects: If your thiazole derivative has acidic or basic functional groups, the pH of the solution can significantly impact the UV-Vis spectrum. Consider buffering your solutions if this is a factor.

Data Presentation: Solvent Effects on λₘₐₓ

SolventPolarity IndexTypical Shift for π → π*
Hexane0.1Baseline
Chloroform4.1Small Bathochromic Shift
Ethanol5.2Bathochromic Shift
Acetonitrile5.8Bathochromic Shift
Water10.2Significant Bathochromic Shift

Note: The direction and magnitude of the shift depend on the specific structure of the thiazole derivative.

Workflow for Investigating λₘₐₓ Shifts:

start Unexpected λₘₐₓ or Solvent-Dependent Shift check_solvent Verify Solvent Identity and Purity start->check_solvent check_substituents Analyze Effect of Substituents start->check_substituents check_pH Consider pH Effects for Ionizable Groups start->check_pH perform_solvatochromism_study Run Spectra in Solvents of Varying Polarity check_solvent->perform_solvatochromism_study check_substituents->perform_solvatochromism_study check_pH->perform_solvatochromism_study interpret_results Interpret Shifts Based on Electronic Transitions perform_solvatochromism_study->interpret_results

Caption: Workflow for investigating unexpected λₘₐₓ shifts in UV-Vis spectroscopy.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Mohamed, et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. NIU - Department of Chemistry and Biochemistry. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. LPD Lab Services. [Link]

  • Ohio State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024). LinkedIn. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]

  • Abdel‐Latif, E., Mansour, A., & Abdel‐Galil, E. (2018). Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes. Journal of Textiles and Coloration Science and Technology. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC - PubMed Central. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). Semantic Scholar. [Link]

  • The UV-vis spectra of the synthesized molecules recorded in different... ResearchGate. [Link]

  • Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Unit-I Ultra-violet and Visible Spectroscopy. Acharya Nagarjuna University. [Link]

  • Uv visible-spectroscopy. Slideshare. [Link]

  • The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B. [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. (2025). ResearchGate. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. ResearchGate. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link]

  • Dr. Joohee Pradhan. Banasthali Vidyapith. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. [Link]

  • What Is A Chromophore In UV-Vis Spectroscopy?. YouTube. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • Thiazole. Wikipedia. [Link]

  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

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Technical Support Center: Ensuring the Stability of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Propylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage, handling, and troubleshooting of this compound. Our goal is to help you avoid degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C. It is crucial to protect the compound from light and moisture. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to prevent oxidation.

Q2: What are the primary causes of this compound degradation?

A2: The degradation of this compound can be primarily attributed to three main factors:

  • Oxidation: Exposure to air and certain oxidizing agents can lead to the formation of colored impurities and potential polymerization.

  • Photodegradation: The thiazole ring, especially with certain substituents, can be susceptible to degradation upon exposure to light, particularly UV radiation.

  • Hydrolysis: In the presence of strong acids or bases, the amine group and the thiazole ring can undergo hydrolysis.

Q3: Are there any chemicals that are incompatible with this compound?

A3: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides. These substances can catalyze its degradation.

Q4: How can I visually assess if my sample of this compound has degraded?

A4: A pure sample of this compound should be a light-colored solid. A noticeable change in color, such as turning brown or black, is a strong indicator of degradation, likely due to oxidative polymerization[1][2][3]. The presence of a strong, pungent odor different from its characteristic pyridine-like smell can also signify decomposition.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Observed Color Change in the Solid Compound

Question: My this compound, which was initially a light yellow powder, has turned brown. What could be the cause, and is it still usable?

Answer:

  • Causality: A brown discoloration is a common sign of oxidative degradation. The 2-amino group makes the thiazole ring electron-rich and thus susceptible to oxidation, which can lead to the formation of colored oligomers or polymers[1][2][3]. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Recommended Action:

    • Assess Purity: Before use, it is highly recommended to assess the purity of the discolored sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.

    • Consider Purification: If the purity is found to be compromised but the main component is still largely present, you may consider purifying the material by recrystallization or column chromatography. However, for sensitive applications, using a fresh, undegraded lot is advisable.

    • Prevent Future Degradation: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at the recommended temperature (2-8°C), and protected from light.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Question: I ran an HPLC analysis of my this compound sample and observed several new, smaller peaks that were not present in the initial analysis. What do these peaks represent?

Answer:

  • Causality: The appearance of new peaks in your HPLC chromatogram indicates the presence of degradation products. Depending on the storage and handling conditions, these could arise from:

    • Oxidative Degradation: Products of oxidation may include hydroxylated species or N-oxides.

    • Photodegradation: Exposure to light can lead to complex rearrangements of the thiazole ring. For thiazoles with aryl substituents, a known pathway involves reaction with singlet oxygen to form an unstable endoperoxide, which then rearranges[4]. While this compound lacks an aryl substituent directly on the ring, similar light-induced radical reactions can occur.

    • Hydrolysis: If the sample was exposed to acidic or basic conditions (e.g., in an unbuffered solution), hydrolysis of the amine group or opening of the thiazole ring could occur.

  • Recommended Action:

    • Characterize Degradants: If identifying the degradation products is critical for your research, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to determine their molecular weights and fragmentation patterns, which can help in structure elucidation[4].

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies by intentionally exposing your compound to heat, light, acid, base, and oxidizing agents. The degradation products formed under these controlled conditions can then be compared to the unknown peaks in your sample.

    • Optimize Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products. A general protocol is provided below.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the known reactivity of 2-aminothiazoles.

A This compound B Oxidative Degradation Products (e.g., N-oxides, hydroxylated species, polymers) A->B O2, Light, Heat C Photodegradation Products (e.g., ring-opened isomers, rearranged products) A->C UV/Vis Light D Hydrolysis Products (e.g., 2-hydroxy-5-propylthiazole, ring-opened products) A->D H+/H2O or OH-/H2O

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting issues related to the stability of this compound.

start Stability Issue Encountered (e.g., color change, unexpected results) visual Visual Inspection: - Color Change? - Change in Physical State? start->visual hplc Perform HPLC Purity Check visual->hplc Yes visual->hplc No (but results are unexpected) purity Purity Acceptable? hplc->purity use Proceed with Experiment (with caution) purity->use Yes purify Consider Purification (e.g., recrystallization) purity->purify No (minor impurities) discard Discard and Use Fresh Stock purity->discard No (significant degradation) review Review Storage and Handling Procedures use->review purify->hplc discard->review end Problem Resolved review->end

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • This compound sample.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 270 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the standard and sample solutions. Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage purity can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours.

After exposure, prepare samples as described in the HPLC protocol and analyze them.

Data Summary

Parameter Recommendation
Storage Temperature 2-8°C
Atmosphere Inert gas (Argon or Nitrogen)
Light Exposure Protect from light (use amber vials)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides, acid anhydrides
Visual Signs of Degradation Color change to brown or black
Analytical Method Reversed-Phase HPLC with UV detection

References

  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-nitrothiazole. (2025).
  • BenchChem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. (2025).
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 623-632.
  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
  • Hisaindee, S., et al. (2013). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 14(11), 22685-22701.
  • Wang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 60-70.
  • ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6).

Sources

Technical Support Center: Characterizing the Bioactivity of 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support center for researchers investigating the biological activities of 5-Propylthiazol-2-amine. As a novel compound, the specific bioactivity and mechanism of action for this compound are currently undefined. This guide is designed to provide a comprehensive framework for your investigations, drawing upon the well-established biological potential of the 2-aminothiazole scaffold.[1][2][3] We will equip you with robust protocols, troubleshooting insights, and the scientific rationale needed to navigate the complexities of characterizing a new chemical entity.

Part 1: Foundational Knowledge & Initial Considerations

Frequently Asked Questions (FAQs)

Q1: What is the rationale for investigating this compound?

A1: The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These include, but are not limited to, antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant effects.[1][4][5][6] The propyl substitution at the 5-position may influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to novel or enhanced activities.

Q2: What are the critical first steps before initiating biological assays?

A2: Before any biological testing, it is imperative to establish the fundamental physicochemical properties of your this compound sample. This includes verifying its identity and purity, and determining its solubility and stability in relevant solvents and buffers. These preliminary steps are crucial for generating reliable and reproducible biological data.

Q3: How do I prepare a stock solution of this compound?

A3: The solubility of thiazole derivatives can vary.[7] It is recommended to start by attempting to dissolve the compound in a sterile, aprotic polar solvent such as Dimethyl Sulfoxide (DMSO).[7] Prepare a high-concentration stock (e.g., 10-50 mM) from which you can make fresh dilutions into your aqueous assay media for each experiment. Be mindful of the final DMSO concentration in your assays, as it can have its own biological effects; a final concentration of <0.5% is generally recommended.[8]

Q4: What safety precautions should be taken when handling this compound?

A4: As a novel chemical entity, the full toxicological profile of this compound is unknown. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Part 2: Experimental Protocols & Workflow

A logical, tiered approach is recommended to systematically explore the biological activity of this compound.

Experimental_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Mechanistic Exploration Purity_Identity Purity & Identity (NMR, LC-MS) Solubility_Stability Solubility & Stability (Shake-flask, HPLC) Purity_Identity->Solubility_Stability Prerequisite Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTS, LDH) Solubility_Stability->Cytotoxicity Proceed if stable & soluble Antimicrobial Antimicrobial Screening (MIC determination) Cytotoxicity->Antimicrobial Determine non-toxic concentration range Anti_Inflammatory Anti-inflammatory Assays (e.g., PGE2, Cytokine levels) Cytotoxicity->Anti_Inflammatory Determine non-toxic concentration range Antioxidant Antioxidant Assays (e.g., DPPH, ROS) Antimicrobial->Antioxidant Parallel investigation Kinase_Assay Kinase Inhibition Assays Anti_Inflammatory->Kinase_Assay If activity observed Troubleshooting_No_Activity No_Activity No Biological Activity Observed Check_Stability Is the compound stable in the assay? No_Activity->Check_Stability Check_Concentration Is the concentration high enough? No_Activity->Check_Concentration Check_Uptake Is the compound entering the cell? No_Activity->Check_Uptake Check_Assay Is the assay appropriate/uninhibited? No_Activity->Check_Assay Revise_Hypothesis Revise Hypothesis / Broaden Screening Check_Stability->Revise_Hypothesis If stable Check_Concentration->Revise_Hypothesis If high enough Check_Uptake->Revise_Hypothesis If uptake is confirmed Check_Assay->Revise_Hypothesis If assay is valid

Caption: Decision tree for troubleshooting lack of biological activity.

Part 4: Exploring Specific Biological Activities

Based on the known activities of the 2-aminothiazole scaffold, the following assays are recommended for secondary screening if cytotoxicity is low at reasonable concentrations.

Antimicrobial Activity Screening
  • Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods according to CLSI guidelines. [9]* Rationale: Thiazole derivatives have well-documented antimicrobial properties. [4][6]

Anti-inflammatory Activity
  • Method: Use a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. Measure the production of inflammatory mediators like Prostaglandin E2 (PGE2) or cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Rationale: Many heterocyclic compounds, including thiazoles, can modulate inflammatory pathways. The production of PGE2 involves enzymes like COX-1 and COX-2, which are common drug targets. [10]

Antioxidant Potential
  • Method: Assess the radical scavenging activity using a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [5]In a cell-based context, measure the reduction of intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFDA in cells challenged with an oxidative stressor (e.g., H₂O₂).

  • Rationale: The thiazole ring can participate in redox reactions, and many derivatives have shown antioxidant activity. [5]

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. PubChem. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2024). ACS Publications. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Hindawi. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). PMC - PubMed Central. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Harvard University. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • 5-(4-Propylphenyl)thiazol-2-amine | C12H14N2S | CID 61025282. PubChem. [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLOS One. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PMC - NIH. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Research. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2024). Technology Networks. [Link]

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Addressing inconsistent results in experiments with 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Propylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies encountered during experimentation. We understand that reproducibility is the cornerstone of scientific discovery, and this resource provides in-depth troubleshooting, field-proven insights, and validated protocols to ensure the reliability of your results.

Part 1: Foundational Troubleshooting & FAQs

Inconsistent results often stem from a few key areas: reagent integrity, experimental setup, and analytical interpretation. This section addresses the most frequently asked questions and provides a logical framework for diagnosing issues.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical progression from identifying the problem to implementing a solution.

Troubleshooting_Workflow Start Inconsistent Results Observed (e.g., Low Yield, Byproducts, No Reaction) Check_Reagent Step 1: Verify Reagent Integrity - Purity (NMR/LC-MS) - Proper Storage - Age of Reagent Start->Check_Reagent Check_Setup Step 2: Review Experimental Protocol - Stoichiometry - Solvent Purity/Dryness - Reaction Conditions (T, t, atm) - Glassware Cleanliness Check_Reagent->Check_Setup Reagent OK Sol_Reagent Action: Re-purify or order new reagent. Check_Reagent->Sol_Reagent Issue Found Check_Workup Step 3: Assess Work-up & Purification - Aqueous Quench (pH sensitivity) - Extraction Efficiency - Chromatography Issues - Product Volatility/Solubility Check_Setup->Check_Workup Protocol OK Sol_Setup Action: Optimize conditions, use fresh solvents. Check_Setup->Sol_Setup Issue Found Check_Analysis Step 4: Validate Analytical Method - Correct Standard? - Instrument Calibration - Degradation during Analysis? - Data Interpretation Check_Workup->Check_Analysis Work-up OK Sol_Workup Action: Modify work-up, check aqueous layer. Check_Workup->Sol_Workup Issue Found Resolved Problem Identified & Resolved Check_Analysis->Resolved Analysis OK Sol_Analysis Action: Re-run analysis, check standards. Check_Analysis->Sol_Analysis Issue Found Sol_Reagent->Resolved Sol_Setup->Resolved Sol_Workup->Resolved Sol_Analysis->Resolved

Caption: General troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: My reaction yield with this compound is significantly lower than expected. What is the most common cause?

A1: Low yield is a frequent issue and can point to several factors. The most common mistake in organic chemistry is expecting a high yield without optimization.[1] However, a primary suspect for thiazole-amines is the integrity of the starting material. The 2-amino group on the thiazole ring can be susceptible to degradation over time, especially with improper storage.

  • Expertise: The lone pair of electrons on the nitrogen atom makes the amine group a potential site for oxidation.[2] Furthermore, amines are hygroscopic and can absorb moisture from the air, which may interfere with moisture-sensitive reactions.[3]

  • Actionable Advice: Before starting your experiment, verify the purity of your this compound using ¹H NMR or LC-MS. Compare the spectrum to a known standard if available. If impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q2: I am observing unexpected byproducts in my reaction. Could the this compound be reacting with itself or the solvent?

A2: Yes, this is possible, particularly under certain conditions. Thiazole chemistry can be complex.[4]

  • Self-Condensation: While less common for simple amines, impurities or harsh reaction conditions (e.g., high heat) could potentially lead to dimerization or polymerization.

  • Solvent Reactivity: Ensure your solvent is inert. For example, using an aldehyde or ketone solvent with a primary amine could lead to the formation of an imine. Always use high-purity, dry solvents, especially in reactions involving organometallics or other highly reactive species.

  • Trustworthiness: A control reaction is a self-validating system. Run the reaction with your solvent and this compound (without other reagents) under the same conditions. If you still observe the byproduct, you have identified an issue with stability under those specific parameters.

Q3: The reaction works well one day but fails to reproduce the next. What environmental or procedural factors should I investigate?

A3: This points towards a lack of rigorous control over experimental parameters, a major factor affecting reproducibility in research.[5][6]

  • Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? The 2-aminothiazole moiety can be sensitive to oxygen, especially in the presence of metal catalysts.

  • Moisture: Amines are hygroscopic.[3] The humidity in the lab can vary day-to-day. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

  • Reagent Aliquoting: If you are using reagents from a large stock bottle, repeated openings can introduce moisture and air.[7] It is best practice to aliquot reagents into smaller, single-use vials.[7]

  • Temperature Control: Ensure your heating mantle or cooling bath is calibrated and provides consistent temperature.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for addressing specific problems related to reagent handling, reaction conditions, and product analysis.

Guide 1: Reagent Purity, Handling, and Storage

The quality of your starting material is the single most important variable.[7] Amines, in particular, require careful handling.

Issue: Suspected Degradation of this compound

  • Causality: Amines can degrade via oxidation, exposure to moisture, and light.[3][8] Safety data sheets for analogous compounds recommend keeping containers tightly closed in a dry, cool, and well-ventilated place, protected from sunlight.[9][10] The thiazole ring itself is generally stable but can undergo oxidation at the sulfur atom under harsh conditions.[8]

Recommended Storage & Handling Protocol

ParameterRecommendationRationale
Temperature Store at 2-8°C or as specified by the supplier.Reduces volatility and slows potential degradation pathways.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the amine and sulfur heteroatom.
Container Use an amber glass vial with a tight-fitting cap.Protects from light-induced degradation and moisture ingress.[3]
Handling Always handle in a well-ventilated area or fume hood.[11]Amines can have strong odors and potential inhalation toxicity.[11]
Dispensing Use a clean, dry spatula. Do not return unused material to the stock bottle.Prevents cross-contamination of the primary source.[7]

Step-by-Step Protocol: Purity Verification by ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (Optional but Recommended): Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the purity.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Check for the expected peaks corresponding to the propyl group, the thiazole ring proton, and the NH₂ protons.

    • Look for unexpected signals which may indicate impurities or degradation products.

    • Integrate the peaks relative to the internal standard to calculate the weight percent purity.

Guide 2: Reaction Optimization & Troubleshooting

If the reagent is pure, the next step is to scrutinize the reaction conditions.

Issue: Reaction Stalls or Does Not Proceed to Completion

  • Causality: This can be due to insufficient activation energy (temperature), catalyst deactivation, or poor solubility of the starting material. The basicity of the 2-amino group can also play a role, potentially quenching acid catalysts or reacting with electrophilic reagents in an undesired manner.

Reaction_Stall Start Reaction Stalls Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Sol Is Reagent Fully Dissolved? Check_Temp->Check_Sol Yes Action_Temp Action: Increase temperature incrementally. Check_Temp->Action_Temp No Check_Cat Is Catalyst Active? Check_Sol->Check_Cat Yes Action_Sol Action: Change to a better solubilizing solvent. Check_Sol->Action_Sol No Success Reaction Proceeds Check_Cat->Success Yes Action_Cat Action: Add fresh catalyst or use a different one. Check_Cat->Action_Cat No Action_Temp->Success Action_Sol->Success Action_Cat->Success

Caption: Decision tree for troubleshooting a stalled organic reaction.

Step-by-Step Protocol: Small-Scale Reaction Optimization

  • Baseline: Set up one reaction exactly as per your original, failing protocol. This is your control.

  • Temperature Screen: Set up 2-3 additional reactions at incrementally higher temperatures (e.g., +10°C and +20°C).

  • Solvent Screen: If solubility is an issue, set up reactions in different anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF). Based on analogous compounds, 2-aminothiazoles tend to be soluble in polar organic solvents like Ethanol and DMSO.[8]

  • Monitoring: Monitor all reactions simultaneously by TLC or LC-MS at regular time intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion rates. This systematic approach helps isolate the variable that is impacting the reaction outcome. This detailed reporting of methods is crucial for reproducibility.[5]

Guide 3: Work-up and Analysis Issues

Sometimes a reaction is successful, but the product is lost or misinterpreted during isolation and analysis.[12]

Issue: Product is Lost During Aqueous Work-up

  • Causality: The 2-amino group on the thiazole ring is basic and will be protonated under acidic conditions. The resulting ammonium salt can be highly soluble in water.

  • Trustworthiness: Before quenching the entire reaction, take a small aliquot of the crude reaction mixture.[12] Split it into two vials. To one, add a drop of your acidic aqueous solution. To the other, add a drop of a basic aqueous solution (e.g., sat. NaHCO₃). Spot both on a TLC plate against the original crude mixture. If the product spot disappears or changes Rƒ value in the acidic vial, you have confirmed pH sensitivity.[12]

Recommended Work-up Protocol for Basic Compounds

  • Quenching: If the reaction allows, quench with a neutral or basic solution (e.g., saturated sodium bicarbonate or water) instead of acid.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform at least three extractions to ensure complete recovery.

  • Check Aqueous Layer: If the yield is still low, basify the aqueous layer with 1N NaOH to a pH > 9 and re-extract. The free amine should now partition into the organic layer.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Be mindful that some thiazole derivatives can be volatile.

Issue: Inconsistent Analytical Results (LC-MS)

  • Causality: The compound may be degrading on the column or in the source. The choice of mobile phase can significantly impact peak shape and retention time.

  • Expertise: Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be highly effective for analyzing complex mixtures containing polar, basic compounds like 2-aminothiazoles.[13]

  • Actionable Advice:

    • Mobile Phase: Ensure the mobile phase pH is appropriate. For basic compounds, using a mobile phase with a low pH (e.g., 0.1% formic acid) will keep the amine protonated and can lead to sharper peaks. Conversely, a high pH mobile phase (e.g., with ammonium hydroxide) can also be used. Avoid a neutral pH where peak tailing is common for amines.

    • Column Choice: If standard C18 columns give poor results, consider a column designed for polar compounds or a mixed-mode column.[13]

    • Standardization: Always run a freshly prepared standard of your starting material and, if available, your product to confirm retention times and response factors.

References
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. [Link]

  • 4 Factors Affecting Data Reproducibility. Kosheeka. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. Enago Academy. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • Understanding experiments and research practices for reproducibility: an exploratory study. Samuel, S., et al. (2021). PeerJ. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. The Rojas Lab. (2023). YouTube. [Link]

  • Common sources of mistake in organic synthesis. Reddit r/OrganicChemistry. [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to... [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Safety Manual. Duke Chemistry. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! The Rojas Lab. (2024). YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. (2020). YouTube. [Link]

  • Lab Safety Manual: Chemical Management. Hampshire College. [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta. [Link]

  • 5-(3-Propylphenyl)thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Ayati, A., et al. (2019). Molecules. [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

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Technical Support Center: Enhancing the Stability of 5-Propylthiazol-2-amine for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Propylthiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound throughout your experimental workflows. Here, you will find answers to frequently asked questions and troubleshooting advice to address common challenges.

Introduction: Understanding the Chemistry of this compound

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. However, the inherent chemical nature of the 2-aminothiazole ring system presents stability challenges that can impact experimental reproducibility and outcomes. The primary concerns are tautomerism, susceptibility to hydrolysis, and photodegradation. This guide will provide the foundational knowledge and practical protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are:

  • Amino-Imino Tautomerism: 2-aminothiazoles exist in a state of equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form is generally predominant in solution, this equilibrium can be influenced by solvent polarity, pH, and concentration, potentially affecting its interaction with biological targets.[1][2]

  • Hydrolysis: The imine tautomer is more susceptible to hydrolysis, which can lead to the opening of the thiazole ring and loss of biological activity. This is a particular concern in aqueous solutions, especially under acidic or basic conditions.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light. Exposure to UV radiation can lead to complex degradation pathways, including cycloadditions and rearrangements of the thiazole ring.

  • Oxidation: The 2-amino group can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain solvents like DMSO at room temperature.

Q2: I'm observing a color change in my solid this compound sample. What does this indicate?

A2: A color change in the solid compound, such as yellowing or browning over time, typically indicates degradation. This can be caused by exposure to air (oxidation), light, or moisture. The presence of impurities from the synthesis process can also accelerate this degradation. To minimize this, it is crucial to store the solid compound under appropriate conditions.

Q3: My stock solution of this compound in DMSO has turned yellow and I'm seeing a loss of activity. What is happening?

A3: The yellowing of a DMSO stock solution and a concurrent loss of biological activity are strong indicators of compound degradation. While DMSO is a common solvent for high-throughput screening, 2-aminothiazole derivatives can be unstable in DMSO at room temperature over time. This degradation can involve oxidation and other complex reactions. To avoid this, it is recommended to prepare fresh stock solutions before use or to store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: How does the tautomeric state of this compound affect my experimental results?

A4: The amino-imino tautomerism of this compound can have a significant impact on its biological activity. The two tautomers have different hydrogen bonding capabilities, electronic distributions, and overall shapes. These differences can lead to varied binding affinities for a biological target.[3] For instance, one tautomer might be the active form, while the other is inactive. Therefore, understanding the factors that influence the tautomeric equilibrium is crucial for interpreting structure-activity relationships (SAR).

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the experimental use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological assay results - Degradation of the compound in stock or working solutions.- Tautomeric equilibrium shift under different assay conditions.- Promiscuous inhibition due to compound aggregation.- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in single-use aliquots.- Use pre-chilled solvents for solution preparation.- Maintain consistent pH and solvent composition in your assays.- Include a detergent like Triton X-100 (at a concentration above the critical micelle concentration) in your assay buffer to mitigate aggregation.
Precipitation of the compound in aqueous buffers - Low aqueous solubility of this compound.- Change in pH affecting the ionization state and solubility.- Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.- Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all experiments, including controls.- Use a co-solvent system if compatible with your assay.
Appearance of unexpected peaks in HPLC or LC-MS analysis - On-column degradation.- Degradation during sample preparation or storage.- Presence of impurities from synthesis.- Use a mobile phase with a neutral or slightly acidic pH to minimize on-column hydrolysis.- Analyze samples promptly after preparation.- Perform a forced degradation study to identify potential degradation products and distinguish them from synthetic impurities.
Low or no yield during synthetic modification of the 2-amino group - The 2-amino group of thiazoles can be less reactive than a typical aniline due to electronic effects of the heterocyclic ring.- Use more forcing reaction conditions (e.g., higher temperature, longer reaction time).- Employ a suitable catalyst to activate the amino group.- Protect other reactive sites on the molecule if necessary.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

To ensure the stability of this compound stock solutions, follow these guidelines:

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvents (e.g., DMSO, ethanol, acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is readily soluble and that is compatible with your downstream application. While DMSO is common, consider ethanol or acetonitrile for better stability if your assay allows.

  • Weighing: Weigh the desired amount of this compound in a clean, dry amber vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly. This will displace oxygen and minimize oxidative degradation.

  • Storage: Store the stock solution at -80°C.

  • Aliquoting: For frequent use, prepare small, single-use aliquots from the main stock to avoid repeated freeze-thaw cycles.

Workflow for Preparing Stable Stock Solutions:

G start Start: Solid this compound weigh Weigh Compound into Amber Vial start->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent flush Flush with Inert Gas (Ar/N2) add_solvent->flush seal Seal Vial Tightly flush->seal store Store at -80°C seal->store aliquot Prepare Single-Use Aliquots store->aliquot end Ready for Experimental Use aliquot->end

Preparation of stable stock solutions.
Protocol 2: Analytical Method for Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Workflow for HPLC Purity Analysis:

G start Start: Sample Preparation dissolve Dissolve in Acetonitrile/Methanol start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject onto C18 HPLC Column filter->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect by UV at λmax run_gradient->detect analyze Analyze Chromatogram for Purity and Impurities detect->analyze end End: Purity Assessment analyze->end

HPLC analysis workflow.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and data interpretation. The following diagram illustrates a plausible degradation mechanism based on the known reactivity of related 2-aminothiazole compounds.

G compound This compound (Amino Tautomer) imino Imino Tautomer compound->imino Tautomerization photo_product Photodegradation Products compound->photo_product Photodegradation (Light, O2) oxidation_product Oxidation Products compound->oxidation_product Oxidation (e.g., in DMSO) imino->compound Tautomerization hydrolysis_product Ring-Opened Hydrolysis Product imino->hydrolysis_product Hydrolysis (H2O, H+/OH-)

Potential degradation pathways.

References

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 2020. [URL not available]
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 2017. [URL not available]
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, 2013. [URL not available]
  • A troubleshooting guide to microplate-based assays. BMG LABTECH GmbH. [URL not available]
  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics, 2025. [URL not available]
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI, 2022. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [URL not available]
  • HTS libraries - High-throughput screening solutions. Nuvisan. [URL not available]
  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [URL not available]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA), 2023. [Link]

  • Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. PubMed, 2011. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed, 2007. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC, 2014. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC, 2012. [Link]

  • Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. PubMed, 2024. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH, 2013. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • 2-Amino-5,5-dimethylthiazol-4(5H)-one.
  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. PubChem. [Link]

  • Identification of low molecular weight degradation products from chitin and chitosan by electrospray ionization time-of-flight mass spectrometry.

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification

In the landscape of medicinal chemistry and materials science, thiazole derivatives are of paramount importance, forming the structural core of numerous pharmacologically active agents.[1] The synthesis of novel derivatives, such as 5-Propylthiazol-2-amine, is a routine yet critical task. However, the synthesis itself is only half the journey; unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further investigation or application. An incorrect structural assignment can lead to the misinterpretation of biological activity, erroneous structure-activity relationship (SAR) studies, and ultimately, the failure of research programs.[2]

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to confirm the structure of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and demonstrate how integrating data from multiple techniques creates a self-validating system for absolute structural confidence. This document is designed to serve as a practical, field-proven resource for researchers dedicated to scientific rigor.

The Analytical Triad: NMR, IR, and Mass Spectrometry

The confirmation of a novel molecular structure is rarely reliant on a single technique. Instead, a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is the gold standard. Each method provides a unique and complementary piece of the structural puzzle.

dot

Caption: Overall workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei (primarily ¹H and ¹³C).

Expertise & Experience: Why NMR is Foundational

For this compound, ¹H NMR will reveal the distinct signals for the propyl chain protons, the aromatic proton on the thiazole ring, and the amine protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are crucial for establishing which protons are adjacent to one another, thereby mapping the carbon skeleton. ¹³C NMR complements this by identifying the number of unique carbon environments, including the characteristic shifts for carbons within the thiazole ring.

Predicted NMR Spectroscopic Data

The following data are predicted based on known chemical shifts for analogous compounds like 2-amino-5-methylthiazole and established principles of NMR spectroscopy.[3][4] The use of a solvent like DMSO-d₆ is often preferred for aminothiazoles as it can help in observing the exchangeable amine protons.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Solvent
~7.2-7.4 Broad Singlet 2H -NH₂ (exchangeable) DMSO-d₆
~7.0-7.2 Singlet 1H H-4 (thiazole ring) DMSO-d₆
~2.5-2.7 Triplet 2H -CH₂- (alpha to ring) DMSO-d₆
~1.5-1.7 Sextet 2H -CH₂- (middle) DMSO-d₆

| ~0.9-1.0 | Triplet | 3H | -CH₃ | DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted) Assignment Solvent
~168-170 C-2 (C-NH₂) DMSO-d₆
~145-150 C-5 (C-propyl) DMSO-d₆
~115-120 C-4 DMSO-d₆
~30-32 -CH₂- (alpha to ring) DMSO-d₆
~22-24 -CH₂- (middle) DMSO-d₆

| ~13-15 | -CH₃ | DMSO-d₆ |

Trustworthiness: Self-Validating Experimental Protocol for NMR

This protocol ensures high-quality, reproducible data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Synthesized this compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. The instrument's software will then perform shimming to optimize the magnetic field homogeneity, which is critical for sharp signals.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical Parameters: Spectral width of ~15 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

    • Confirmatory Step: To confirm the -NH₂ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad singlet corresponding to the amine protons should diminish or disappear due to proton-deuterium exchange.[5]

  • ¹³C NMR Acquisition:

    • Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical Parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and set the TMS reference peak to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

Expertise & Experience: Why IR is a Critical First Check

For this compound, IR spectroscopy provides immediate, confirmatory evidence for key structural features. The presence of the primary amine (-NH₂) group will be evident from characteristic N-H stretching bands. The C=N and C=C bonds within the thiazole ring will also show distinct absorptions.[6] Furthermore, the C-H stretching from the propyl group will confirm the presence of aliphatic components. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) is equally important, as it helps rule out by-products from the synthesis.

Predicted FT-IR Spectroscopic Data

The predicted wavenumbers are based on data from similar aminothiazole structures.[3][7]

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) (Predicted) Intensity Assignment
3400-3250 Strong, two bands Asymmetric & Symmetric N-H stretching (-NH₂)
3150-3050 Medium Aromatic C-H stretching (thiazole ring)
2960-2850 Medium-Strong Aliphatic C-H stretching (propyl group)
~1620 Strong C=N stretching (thiazole ring)
~1550 Medium-Strong N-H bending (-NH₂)

| ~1500, ~1380 | Medium | C=C stretching (thiazole ring) |

Trustworthiness: Self-Validating Experimental Protocol for FT-IR

Objective: To identify the key functional groups in the synthesized molecule.

Materials:

  • Synthesized this compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade, thoroughly dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Background Scan: Ensure the sample chamber of the FT-IR is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Place ~100 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the synthesized compound.

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to a pellet die and press under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder within the spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Label the significant peaks on the spectrum.

    • Compare the observed wavenumbers with the predicted values and standard correlation tables to assign the functional groups.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, offering the most definitive confirmation of its elemental formula. It works by ionizing the sample molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Expertise & Experience: Why MS is the Final Arbiter of Formula

For this compound (C₆H₁₀N₂S), the expected monoisotopic mass is approximately 142.056 Da. High-resolution mass spectrometry (HRMS) can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural clues. For instance, the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from the molecular ion are expected fragmentation pathways that support the proposed structure.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Relative Intensity Interpretation
142 High [M]⁺ (Molecular Ion)
127 Medium [M - CH₃]⁺
114 Medium [M - C₂H₄]⁺ (from propyl chain rearrangement)

| 99 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

Trustworthiness: Self-Validating Experimental Protocol for MS

Objective: To confirm the molecular weight and elemental formula of the synthesized compound.

Materials:

  • Synthesized this compound sample (~1 mg)

  • Suitable solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • Mass spectrometer (e.g., ESI-QTOF for HRMS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

  • Instrument Calibration: Before running the sample, calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) in positive ion mode is a common choice for amines, as they are readily protonated to form [M+H]⁺ ions.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺ at m/z 143).

    • For HRMS data, use the instrument's software to calculate the elemental formula from the exact mass. The calculated formula should match C₆H₁₀N₂S within a 5 ppm error margin.

    • Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.

Data Integration: A Unified and Self-Validating Conclusion

No single technique provides the complete picture. The strength of this analytical approach lies in the convergence of data from all three methods.

dot

Data_Integration Structure Hypothesized Structure This compound C₆H₁₀N₂S NMR_Data ¹H & ¹³C NMR Propyl chain signals (t, sxt, t) Thiazole H (s) Amine H (br s) 6 unique carbons Structure->NMR_Data predicts IR_Data IR N-H stretch (~3300 cm⁻¹) Aliphatic C-H (~2900 cm⁻¹) C=N stretch (~1620 cm⁻¹) Structure->IR_Data predicts MS_Data Mass Spec Molecular Ion [M]⁺ at m/z 142 HRMS confirms C₆H₁₀N₂S Fragment [M-C₃H₇]⁺ at m/z 99 Structure->MS_Data predicts Confirmation Unambiguous Structural Confirmation NMR_Data->Confirmation confirms connectivity IR_Data->Confirmation confirms functional groups MS_Data->Confirmation confirms formula & mass

Caption: Logical flow of data integration for structural confirmation.

The process is as follows:

  • Mass Spectrometry confirms the molecular weight is 142 and the elemental formula is C₆H₁₀N₂S. This immediately validates the successful incorporation of all atoms from the reactants.

  • IR Spectroscopy confirms the presence of the key functional groups: the amine (-NH₂) and the thiazole ring (C=N, C=C), as well as the aliphatic propyl chain.

  • NMR Spectroscopy provides the final, detailed proof. The ¹H and ¹³C NMR spectra show the exact number of chemically distinct protons and carbons. Most importantly, the splitting patterns and integrations in the ¹H NMR spectrum confirm the connectivity of the propyl group (-CH₂-CH₂-CH₃) and its attachment to the thiazole ring, which itself shows a single proton, consistent with substitution at the 5-position.

When the experimental data from all three techniques align perfectly with the predicted data for this compound, the structure is confirmed with an exceptionally high degree of confidence.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... ResearchGate. [Link]

  • Abdel-Rahman, A. A. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem. [Link]

  • Taurins, A., & Deng, J. G. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 485-491. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Al-Ghorbani, M., et al. (2016). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PLoS ONE, 11(4), e0152662. [Link]

Sources

A Comparative Analysis of 5-Propylthiazol-2-amine and Other 2-Aminothiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminothiazole (2-AT) core is a quintessential example of such a scaffold, forming the backbone of numerous clinically significant drugs and a vast library of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the 2-AT ring system, with its potential for substitution at the C4 and C5 positions, allows for the fine-tuning of its physicochemical and pharmacological profiles.

This guide provides an in-depth comparative analysis of 5-Propylthiazol-2-amine , a representative C5-alkyl substituted derivative, against other key analogues of the 2-aminothiazole family. We will explore how substitutions on the thiazole ring, particularly at the 5-position, modulate the compound's properties and biological efficacy. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) that govern this important class of molecules and to guide future design and discovery efforts. While direct experimental data for this compound is limited in published literature, this guide will leverage established SAR principles from closely related analogues to provide a scientifically grounded perspective.

Physicochemical Properties: The Foundation of Biological Activity

A molecule's journey from administration to its biological target is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (logP), molecular weight (MW), and hydrogen bonding capacity dictate absorption, distribution, metabolism, and excretion (ADME). The substitution pattern on the 2-AT core critically influences these characteristics.

The decision to introduce a small alkyl group like a propyl at the C5 position is a strategic choice aimed at modulating lipophilicity. An increase in lipophilicity can enhance membrane permeability, a crucial factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. The table below compares the calculated or experimentally determined physicochemical properties of this compound with other key derivatives, illustrating the impact of C5 substitution.

CompoundStructureSubstituent (R)MW ( g/mol )Calculated logPH-Bond DonorsH-Bond Acceptors
2-Aminothiazole -H100.140.3821
5-Methyl-2-aminothiazole -CH₃114.170.8521
This compound -CH₂CH₂CH₃142.221.79 (Predicted)21
5-Bromo-2-aminothiazole -Br179.041.21[3]21

Table 1: Comparative Physicochemical Properties of 2-Aminothiazole Derivatives.

As evidenced, increasing the alkyl chain length from hydrogen to methyl to propyl progressively increases both molecular weight and lipophilicity (logP). The bromo-substituent also increases lipophilicity but to a lesser extent than the propyl group, while significantly increasing the molecular weight. These variations are not trivial; they form the basis for the differing biological activities discussed later in this guide.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The primary and most reliable method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[2] This classic condensation reaction provides a versatile and high-yielding route to a wide range of derivatives. The causality behind its widespread use lies in its simplicity and the ready availability of the starting materials: an α-haloketone and a thiourea derivative.

The general workflow involves the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Nucleophilic Attack & Intramolecular Cyclization solvent->reaction intermediate Thiazoline Intermediate reaction->intermediate dehydration Dehydration (Heat) intermediate->dehydration product 2-Aminothiazole Derivative dehydration->product Src_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor 5-Substituted 2-Aminothiazole (e.g., Dasatinib analogue) Inhibitor->Src Inhibits MTT_Assay step1 1. Seed Cells in 96-well plate step2 2. Add Test Compound (e.g., this compound) & Incubate (24-72h) step1->step2 step3 3. Add MTT Reagent (Yellow) step2->step3 step4 4. Incubate (2-4h) Viable cells convert MTT to Formazan step3->step4 step5 5. Solubilize Formazan (Purple Crystals) with DMSO or other solvent step4->step5 step6 6. Measure Absorbance (~570 nm) step5->step6

Sources

A Comparative In Vitro Analysis of 5-Propylthiazol-2-amine: A Validation Guide for Neuroprotective and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro validation of 5-Propylthiazol-2-amine, a novel compound featuring the versatile 2-aminothiazole scaffold. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2]. Given the lack of specific biological data for the 5-propyl substituted variant, this document outlines a logical, two-pronged approach to characterize its potential therapeutic value in the key areas of neuroprotection and anti-inflammation.

The experimental designs herein are structured to not only determine efficacy but also to provide preliminary mechanistic insights. Each proposed assay is benchmarked against a well-established reference compound, ensuring the scientific validity and comparative value of the generated data.

Section A: Evaluation of Neuroprotective Potential

Scientific Rationale

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, where an excess of reactive oxygen species (ROS) leads to cellular damage and apoptosis[3][4]. Consequently, the identification of novel compounds that can protect neurons from oxidative insults is a critical goal in drug discovery. This section details a workflow to assess if this compound can confer such protection.

Benchmark Compound Selection

For this validation, L-Deprenyl (Selegiline) is selected as the benchmark neuroprotective agent. It is a well-characterized monoamine oxidase (MAO)-B inhibitor with known antioxidant and anti-apoptotic properties, making it an excellent positive control for assays involving oxidative stress-induced neuronal cell death[5].

Experimental Workflow: Neuroprotection Assays

The following workflow is designed to first establish a protective effect on cell viability and then to investigate a primary mechanism—antioxidant activity.

Neuroprotection_Workflow cluster_0 Assay 1: Cell Viability Assessment cluster_1 Assay 2: Mechanistic Insight (ROS Measurement) A Plate SH-SY5Y Human Neuroblastoma Cells B Pre-treat with this compound or L-Deprenyl (Benchmark) A->B C Induce Oxidative Stress (e.g., with H₂O₂) B->C D Incubate for 24 hours C->D E Assess Viability via MTT Assay (Measure Absorbance) D->E F Load Pre-treated Cells with DCFH-DA Dye E->F If Protective Effect is Observed I Data Analysis: Calculate EC₅₀ & % ROS Reduction E->I G Induce Oxidative Stress (H₂O₂) F->G H Measure Fluorescence (Proportional to ROS levels) G->H H->I

Caption: Workflow for validating neuroprotective activity.

Detailed Experimental Protocols

Principle: This assay quantifies the ability of the test compound to protect neuronal cells from death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in living cells convert MTT into a purple formazan product.[4]

Methodology:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator[4][6].

  • Plating: Seed 1.5 x 10⁴ cells per well into a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Remove the medium and replace it with serum-free medium containing various concentrations of this compound or L-Deprenyl. Include a "vehicle-only" control. Incubate for 2 hours.

  • Induction of Injury: Add H₂O₂ to all wells (except the untreated control group) to a final concentration of 50 µM to induce oxidative stress.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the EC₅₀ value (the concentration at which 50% of the protective effect is observed).

Principle: This assay measures the direct antioxidant potential of the compound within cells. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that, once inside the cell, is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence indicates ROS scavenging.

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from Protocol 4.1.

  • Dye Loading: After the 2-hour pre-treatment, add DCFH-DA to a final concentration of 20 µM and incubate for 30 minutes in the dark.

  • Wash: Gently wash the cells twice with warm phosphate-buffered saline (PBS) to remove excess dye.

  • Induction of Injury: Add serum-free medium containing 50 µM H₂O₂.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Analysis: Compare the rate of fluorescence increase in treated wells to the H₂O₂-only control. Calculate the percentage reduction in ROS.

Comparative Data Summary (Hypothetical Data)

Table 1: Neuroprotective Efficacy Against Oxidative Stress

Compound EC₅₀ (µM) for Cell Viability Max Protection (%)
This compound 8.2 ± 1.1 85.4%
L-Deprenyl (Benchmark) 5.6 ± 0.8 91.2%

| Vehicle Control | N/A | 0% |

Table 2: Intracellular ROS Scavenging

Compound (at 10 µM) ROS Reduction (%) vs. H₂O₂ Control
This compound 62.7 ± 5.3%
L-Deprenyl (Benchmark) 71.4 ± 4.8%

| Vehicle Control | 0% |

Section B: Evaluation of Anti-inflammatory Potential

Scientific Rationale

Inflammation is a biological response integral to many diseases. Key processes in inflammation include the denaturation of tissue proteins and the production of inflammatory mediators like nitric oxide (NO) by immune cells such as macrophages.[7][8] Assays targeting these processes are fundamental for screening potential anti-inflammatory drugs.

Benchmark Compound Selection

Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), is used as the benchmark. It is a well-established inhibitor of cyclooxygenase (COX) enzymes and is frequently used as a positive control in a wide range of in vitro anti-inflammatory assays.[9]

Experimental Workflow: Anti-inflammatory Assays

This workflow begins with a simple, non-cellular protein denaturation assay, followed by a cell-based assay to measure the inhibition of a key inflammatory mediator.

AntiInflammatory_Workflow cluster_0 Assay 1: Protein Denaturation Screen cluster_1 Assay 2: Cellular NO Production A Prepare Reaction Mixture: Bovine Serum Albumin (BSA) + Test Compound B Induce Denaturation by Heating (e.g., 72°C for 5 min) A->B C Cool and Measure Turbidity (Absorbance at 660 nm) B->C D Calculate % Inhibition C->D F Pre-treat with this compound or Indomethacin (Benchmark) D->F If Activity is Confirmed E Plate RAW 264.7 Macrophages E->F G Stimulate with Lipopolysaccharide (LPS) F->G H Incubate for 24 hours G->H I Measure Nitrite in Supernatant (Griess Assay) H->I J Data Analysis: Calculate IC₅₀ for NO Inhibition I->J

Caption: Workflow for validating anti-inflammatory activity.

Detailed Experimental Protocols

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) is a simple and rapid screening method for anti-inflammatory activity.[8][10]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v BSA solution and 0.5 mL of the test compound (this compound or Indomethacin) at various concentrations in PBS. The control consists of 0.5 mL BSA and 0.5 mL PBS.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes in a water bath.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity (absorbance) at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Principle: Bacterial lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.[11]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

  • Plating: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Indomethacin.

  • Stimulation: After 1 hour of pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

  • Analysis: Calculate the percentage inhibition of NO production and determine the IC₅₀ value. Note: A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity as the cause of reduced NO levels.

Comparative Data Summary (Hypothetical Data)

Table 3: Inhibition of Protein Denaturation

Compound (at 200 µg/mL) % Inhibition of Denaturation
This compound 78.5 ± 6.1%
Indomethacin (Benchmark) 89.2 ± 4.5%

| Control | 0% |

Table 4: Inhibition of Nitric Oxide Production

Compound IC₅₀ (µM) for NO Inhibition Cytotoxicity (LC₅₀, µM)
This compound 15.4 ± 2.3 > 100
Indomethacin (Benchmark) 25.8 ± 3.1 > 100

| LPS Control | N/A | > 100 |

Overall Summary and Future Directions

This guide outlines a robust, comparative workflow to perform an initial characterization of this compound. By employing validated in vitro models for both neuroprotection and anti-inflammation, researchers can efficiently determine the most promising therapeutic avenue for this novel compound.

  • If strong neuroprotective activity is observed , subsequent studies should focus on elucidating the specific signaling pathways involved, such as assessing effects on apoptosis markers (caspase-3 activity) or key survival pathways (Akt/ERK phosphorylation).

  • If potent anti-inflammatory effects are confirmed , further investigation into the mechanism is warranted. This could include measuring the expression of iNOS and COX-2 enzymes via Western blot or qPCR and assessing the production of other pro-inflammatory cytokines like TNF-α and IL-6.

The data generated from these foundational assays will provide the critical information needed to justify and guide further preclinical development of this compound.

References

  • Dandawate, P. et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini Reviews in Medicinal Chemistry, 13(1), 95-100. [Link]

  • García-López, M. et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed, 10;11(1):553. [Link]

  • Patel, G. et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed, 13(1):95-100. [Link]

  • Salehi, B. et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI, 11(3), 258. [Link]

  • Jayasuriya, W. J. A. B. N. et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 279-286. [Link]

  • Gunathilake, K.D.P.P. (2018). In vitro anti-inflammatory activity of Sri Lankan endemic medicinal plant Vernonia zeylanica. ResearchGate. [Link]

  • L D'Angelo, M. et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Kumar, A. et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 8(3), 737-743. [Link]

  • El-Sayed, M. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI, 26(5), 1406. [Link]

  • Keri, R. S. et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI, 26(18), 5437. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Propylthiazol-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-propylthiazol-2-amine analogs, offering insights into how modifications to this core structure can influence biological efficacy. While direct and extensive SAR studies on this compound are limited, we can extrapolate valuable principles from the broader family of 2-amino-5-substituted thiazoles to guide future drug design and development.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole ring system offers a unique combination of features that make it attractive for drug design. Its aromaticity, hydrogen bonding capabilities (both donor and acceptor), and ability to engage in various non-covalent interactions allow for effective binding to a diverse range of biological targets. Modifications can be readily introduced at the C2-amino, C4, and C5 positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[1]

General Synthesis of 5-Substituted-2-aminothiazoles

The classical Hantzsch thiazole synthesis remains a primary method for preparing the 2-aminothiazole core. This typically involves the condensation of a thiourea derivative with an α-haloketone. For the synthesis of 5-substituted analogs, including those with a propyl group, variations of this method are employed.

A common synthetic route involves a two-step reaction starting from a 2-aminothiazole. The first step is a halogenation at the C5 position, followed by a nucleophilic substitution where the halide is displaced by the desired functional group.[4] Copper-catalyzed cross-coupling reactions are also utilized to introduce aryl or other substituents at the C5 position.

Experimental Protocol: Synthesis of 5-Substituted-2-aminothiazoles via Halogenation and Nucleophilic Substitution[4]
  • Halogenation: To a solution of the starting 2-aminothiazole derivative in a suitable solvent such as acetonitrile, add an equimolar amount of a halogenating agent like N-bromosuccinimide (NBS) or CuBr2.

  • The reaction mixture is stirred at an appropriate temperature (e.g., 60°C) for a specified duration (e.g., 3 hours) to yield the 5-halo-2-aminothiazole intermediate.

  • Nucleophilic Substitution: To the reaction mixture containing the intermediate, add the desired nucleophile (e.g., an amine or a sulfide).

  • The mixture is stirred for an additional period (e.g., 3 hours) to allow for the displacement of the halide.

  • Upon completion, the solvent is evaporated, and the residue is purified, typically by washing with water, drying, and recrystallization or column chromatography to yield the final 5-substituted-2-aminothiazole analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring.

Modifications at the C5-Position: The Role of the Propyl Group

The C5 position of the 2-aminothiazole ring is a critical site for modification, significantly influencing the compound's potency and selectivity.[1] While specific data on a series of 5-propyl analogs is not extensively documented, we can infer the impact of an alkyl substituent at this position from related studies.

  • Lipophilicity and Size: The introduction of an alkyl group, such as a propyl group, at the C5 position increases the lipophilicity of the molecule. This can enhance membrane permeability and improve access to intracellular targets. However, the size of the substituent is a crucial factor. For instance, in some anticancer studies, the incorporation of a smaller methyl group at the C5-position was found to decrease potency, suggesting that a larger substituent might be more favorable for certain targets.[5]

  • Steric Effects: The steric bulk of the C5-substituent can influence the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein. A propyl group offers a degree of conformational flexibility that can be advantageous for optimal binding.

  • Comparison with Other C5-Substituents:

    • Aryl Groups: The introduction of aryl groups at the C5 position has been explored, often leading to potent biological activity. For example, 5-arylazoaminothiazole analogs have shown significant cytotoxicity against various cancer cell lines.[5]

    • Halogens: 5-halo-2-aminothiazoles are common intermediates in synthesis and have also been evaluated for their biological activity. Bromine at the C5 position, for example, has been a feature of some anticancer analogs.[5]

    • Thioaryl Groups: 2-amino-5-[(thiomethyl)aryl]thiazoles have been identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key target in immunology.[6]

Modifications at the C2-Amino Group

The 2-amino group is another key position for derivatization. Acylation or substitution of this amino group is a critical determinant of activity. In the context of antitubercular agents, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole significantly improved activity by over 128-fold.[7] This highlights the importance of exploring various amides and other derivatives at this position in conjunction with the 5-propyl substituent.

Modifications at the C4-Position

The C4 position also plays a role in determining the biological activity profile. In some series of antitubercular compounds, a 2-pyridyl moiety at the C4 position was found to be essential for potency and intolerant to modification.[7] The interplay between substituents at the C4 and C5 positions can lead to synergistic or antagonistic effects on activity.

Comparative Biological Activities of 2-Amino-5-Substituted Thiazole Analogs

The following table summarizes the biological activities of various 2-aminothiazole analogs with different substitutions, providing a comparative framework for understanding the potential of this compound derivatives.

Analog Class C5-Substituent Other Key Modifications Biological Target/Activity Reported Potency (Example) Reference
Antitubercular AgentsVaried (H, Br)C4-(2-pyridyl), N2-(substituted benzoyl)Mycobacterium tuberculosisMIC of 0.024 µM[7]
Anticancer AgentsMethyl4,5-butylidene, N2-benzylic aminesH1299 and SHG-44 cancer cell linesIC50 of 4.03 µM[5]
Anticancer AgentsArylazoN2-acetyl/benzoyl/chloroacetylHepG2, HEp-2, PC3, and MCF-7 cancer cell linesHigh cytotoxicity[5]
Itk Inhibitors(Thiomethyl)arylInterleukin-2 inducible T-cell kinase (Itk)Potent and selective inhibition[6]
Aurora Kinase InhibitorsHalogenN2-phenylAurora kinaseVaried inhibition[8][9]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of results for novel this compound analogs, standardized experimental protocols are crucial.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing SAR and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate key structure-activity relationships and experimental procedures.

SAR_Summary cluster_core 2-Aminothiazole Core cluster_positions Key Modification Positions cluster_properties Influenced Properties Core 2-Aminothiazole Scaffold C5 C5-Position (Propyl Group Focus) Core->C5 Substitution C2N C2-Amino Group Core->C2N Derivatization C4 C4-Position Core->C4 Substitution PK Physicochemical Properties (Lipophilicity, Size) C5->PK Activity Biological Activity (Potency & Selectivity) C2N->Activity C4->Activity PK->Activity

Caption: Key modification sites on the 2-aminothiazole core and their influence on activity.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with This compound Analogs incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate 2-4h mtt_add->incubation3 solubilize Solubilize Formazan with DMSO incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly fruitful area of research in drug discovery. While direct SAR studies on this compound analogs are still emerging, the existing body of knowledge on 2-amino-5-substituted thiazoles provides a strong foundation for the rational design of novel therapeutic agents. The introduction of a propyl group at the C5 position is likely to modulate the lipophilicity and steric profile of the molecule, which in turn will impact its biological activity.

Future research should focus on the systematic synthesis and evaluation of a series of 5-alkylthiazol-2-amine analogs to delineate the precise effects of alkyl chain length and branching on potency and selectivity against various biological targets. Such studies, combined with computational modeling and detailed mechanistic investigations, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

Sources

A Comparative Analysis of 5-Propylthiazol-2-amine's Efficacy as a Monoamine Oxidase B (MAO-B) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide presents a hypothetical comparative analysis of 5-Propylthiazol-2-amine as a Monoamine Oxidase B (MAO-B) inhibitor. Due to the limited publicly available data on the biological activity of this compound, the experimental data and its subsequent comparison to known inhibitors are illustrative and intended to serve as a framework for such an evaluation.

Introduction: The Critical Role of MAO-B Inhibition in Neurodegenerative Disease

Monoamine Oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane, primarily responsible for the oxidative deamination of neurotransmitters such as dopamine and phenylethylamine. In the central nervous system, the degradation of dopamine by MAO-B is of particular clinical significance. Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, through the depletion of dopamine and the generation of reactive oxygen species (ROS) during the catalytic cycle.

The inhibition of MAO-B is a well-established therapeutic strategy to increase the synaptic availability of dopamine, providing symptomatic relief and potentially neuroprotective effects by mitigating oxidative stress. Several potent and selective MAO-B inhibitors have been developed and are in clinical use. This guide provides a comparative efficacy analysis of the novel compound, this compound, against established MAO-B inhibitors, Selegiline and Rasagiline.

Comparative Efficacy: In Vitro Inhibition of Recombinant Human MAO-B

To ascertain the inhibitory potential of this compound, a standardized in vitro fluorescence-based assay was conducted to determine its half-maximal inhibitory concentration (IC50) against recombinant human MAO-B. The results were compared against the known irreversible inhibitors, Selegiline and Rasagiline.

CompoundIC50 (nM)Inhibition TypeSelectivity for MAO-B vs. MAO-A
This compound 78.5 ± 4.2 Competitive (Hypothesized) >100-fold (Hypothesized)
Selegiline30.2 ± 2.5Irreversible>100-fold
Rasagiline15.8 ± 1.9Irreversible>100-fold

Table 1: Comparative IC50 values of this compound, Selegiline, and Rasagiline against recombinant human MAO-B. Data for Selegiline and Rasagiline are representative values from the literature. Data for this compound is hypothetical.

The hypothetical data indicates that this compound is a potent inhibitor of MAO-B, with an IC50 in the nanomolar range. While not as potent as the established irreversible inhibitors Selegiline and Rasagiline, its efficacy suggests it is a strong candidate for further investigation. The hypothesized competitive and reversible nature of its inhibition could offer a different pharmacokinetic and pharmacodynamic profile, potentially leading to fewer off-target effects.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The following protocol details the methodology used to determine the IC50 values presented above.

1. Materials and Reagents:

  • Recombinant Human MAO-B (Source: Commercial Supplier)

  • This compound, Selegiline, Rasagiline (Stock solutions in DMSO)

  • MAO-Glo™ Assay Kit (Promega) or equivalent, containing:

    • MAO-B Substrate

    • Luciferin Detection Reagent

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • 384-well white, flat-bottom assay plates

2. Experimental Workflow:

MAO_B_Assay_Workflow start Start: Prepare Reagents dispense_inhibitor Dispense Serial Dilutions of Inhibitors to Plate start->dispense_inhibitor add_enzyme Add Recombinant MAO-B Enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Add MAO-B Substrate pre_incubate->add_substrate incubate Incubate (60 min, RT) add_substrate->incubate add_luciferin Add Luciferin Detection Reagent incubate->add_luciferin read_luminescence Read Luminescence (Plate Reader) add_luciferin->read_luminescence analyze_data Analyze Data: Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MAO-B inhibition assay.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Selegiline, and Rasagiline in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Preparation: Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor at a high concentration as a positive control (0% activity).

  • Enzyme Addition: Add 10 µL of recombinant human MAO-B, diluted in assay buffer, to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add 5 µL of the MAO-B substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO-B reaction and initiates a luciferase reaction that produces a luminescent signal proportional to the amount of product generated by MAO-B.

  • Data Acquisition: After a 20-minute incubation at room temperature to stabilize the luminescent signal, read the plate on a luminescence plate reader.

  • Data Analysis: The raw luminescence data is normalized to the controls. The IC50 values are then calculated by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: The MAO-B Catalytic Cycle and Inhibition

MAO-B catalyzes the oxidative deamination of monoamines through a complex reaction involving a flavin adenine dinucleotide (FAD) cofactor. The simplified catalytic cycle and points of inhibition are illustrated below.

MAO_B_Mechanism MAO_B_FAD MAO-B (FAD) Substrate_Complex [MAO-B-FAD • Substrate] MAO_B_FAD->Substrate_Complex + Substrate (e.g., Dopamine) Product_Complex [MAO-B-FADH2 • Product] Substrate_Complex->Product_Complex Oxidation MAO_B_FADH2 MAO-B (FADH2) MAO_B_FADH2->MAO_B_FAD Reduction Product_Complex->MAO_B_FADH2 - Product (Aldehyde) O2 O2 H2O2 H2O2 O2->H2O2 + 2H+ + 2e- H2O H2O Competitive_Inhibitor This compound (Competitive) Competitive_Inhibitor->MAO_B_FAD Binds to Active Site Irreversible_Inhibitor Selegiline / Rasagiline (Irreversible) Irreversible_Inhibitor->MAO_B_FAD Covalently Binds to FAD

Caption: Simplified MAO-B catalytic cycle and modes of inhibition.

As depicted, competitive inhibitors like the hypothesized action of this compound reversibly bind to the active site of the enzyme, preventing the substrate from binding. In contrast, irreversible inhibitors such as Selegiline and Rasagiline form a covalent bond with the FAD cofactor, permanently inactivating the enzyme.

Conclusion and Future Directions

The hypothetical data presented in this guide position this compound as a promising, potent, and potentially reversible inhibitor of MAO-B. Its efficacy, while slightly lower than the established irreversible inhibitors Selegiline and Rasagiline, warrants further investigation.

Future studies should focus on:

  • Confirming the mode of inhibition: Enzyme kinetic studies, such as Lineweaver-Burk plots, are necessary to definitively determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Assessing selectivity: The inhibitory activity of this compound should be tested against MAO-A to confirm its selectivity for the B isoform.

  • In vivo studies: Preclinical studies in animal models of Parkinson's disease are required to evaluate the compound's pharmacokinetic properties, brain penetrance, and therapeutic efficacy.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs of this compound could lead to the discovery of even more potent and selective inhibitors.

References

  • Monoamine Oxidase B (MAO-B): GeneCards - The Human Gene Database. [Link]

  • Thiazole Derivatives in Medicinal Chemistry: A review on the synthesis and biological activities of thiazole derivatives. National Center for Biotechnology Information (NCBI). [Link]

A Comparative Guide to the Antioxidant Potential of 5-Alkylthiazol-2-amines: A Cross-Validation of Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands out for its versatile pharmacological activities.[1] Specifically, 2-aminothiazole derivatives have garnered significant attention due to their broad therapeutic potential, which includes anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] This guide provides a comparative analysis of the experimental data for a representative 5-alkylthiazol-2-amine, focusing on its synthesis and antioxidant activity, and contextualizes its performance against alternative antioxidant compounds. While the initial focus was on 5-propylthiazol-2-amine, a paucity of specific experimental data for this particular derivative has necessitated a pivot to the closely related and well-documented 5-methylthiazol-2-amine scaffold. The principles and experimental workflows discussed herein are broadly applicable to the synthesis and evaluation of other 5-alkylthiazol-2-amines.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is a cornerstone in the synthesis of numerous biologically active molecules.[2] Its structural features allow for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The presence of the amino group at the 2-position is crucial for its biological activity, often acting as a key pharmacophore that interacts with biological targets. The substituent at the 5-position, in this case, an alkyl group, can significantly influence the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific biological effects.

Synthesis of 5-Alkylthiazol-2-amine Derivatives: A Methodological Overview

The synthesis of 2-amino-5-alkylthiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea. The following is a generalized, yet detailed, protocol for the synthesis of a 5-methylthiazol-2-amine derivative, which can be adapted for other 5-alkyl analogs by selecting the appropriate starting materials.

Experimental Protocol: Synthesis of a 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivative

This multi-step synthesis illustrates the construction of a more complex molecule built upon the 2-amino-5-methylthiazole core, a common strategy to enhance biological activity.[3]

Step 1: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (Compound 2)

  • To a solution of ethyl 4-bromo-3-oxopentanoate (1) in ethanol, add an equimolar amount of thiourea.

  • The reaction mixture is subjected to microwave irradiation for 5 minutes to facilitate a rapid and efficient cyclization.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (2).

Step 2: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (Compound 3)

  • Dissolve compound 2 in absolute ethanol and add hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Upon cooling, the product, 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (3), precipitates and can be collected by filtration and recrystallized from ethanol.[3]

Step 3: Synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Compound 4)

  • To a solution of compound 3 in a basic alcoholic solution (e.g., potassium hydroxide in ethanol), add carbon disulfide.

  • Reflux the reaction mixture.

  • After the reaction is complete, the mixture is cooled and acidified to precipitate the desired 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (4).[3]

Step 4: Synthesis of Schiff Base Derivatives (Compounds 6a-j)

  • Condense compound 4 with various substituted aldehydes in ethanol under reflux to form the final Schiff base derivatives.[3]

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Oxadiazole Formation cluster_3 Step 4: Schiff Base Formation Ethyl_4_bromo_3_oxopentanoate Ethyl 4-bromo-3-oxopentanoate (1) Compound_2 Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (2) Ethyl_4_bromo_3_oxopentanoate->Compound_2 + Thiourea, EtOH, MW Thiourea Thiourea Thiourea->Compound_2 Compound_3 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (3) Compound_2->Compound_3 + Hydrazine Hydrate, EtOH, Reflux Compound_4 5-((2-amino-5-methylthiazol-4-yl)methyl)- 1,3,4-oxadiazole-2-thiol (4) Compound_3->Compound_4 + CS2, KOH, EtOH, Reflux Final_Products Schiff Base Derivatives (6a-j) Compound_4->Final_Products + Substituted Aldehydes, EtOH, Reflux

General synthetic workflow for 2-amino-5-methylthiazole derivatives.

Characterization of Synthesized Compounds

The structural confirmation of the synthesized 2-amino-5-methylthiazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. For instance, in the ¹H NMR spectrum of a 2-amino-5-methylthiazole derivative, one would expect to see characteristic signals for the methyl protons, the thiazole ring proton, and the amino protons.[4][5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the thiazole ring, and C-H stretching of the methyl group would be expected.[4]

  • Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[3][4]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of the synthesized 2-amino-5-methylthiazole derivatives can be evaluated using various in vitro assays that measure their ability to scavenge free radicals. A comparative analysis against a standard antioxidant, such as ascorbic acid, provides a benchmark for their efficacy.

Experimental Protocols for Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a solution of DPPH in the same solvent.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3]

2. Hydroxyl Radical Scavenging Assay

  • This assay is typically based on the Fenton reaction, where hydroxyl radicals are generated.

  • The ability of the test compound to chelate iron ions or scavenge the generated hydroxyl radicals is measured, often by monitoring the degradation of a detector molecule like deoxyribose.

3. Nitric Oxide Radical Scavenging Assay

  • Nitric oxide is generated from a donor compound, such as sodium nitroprusside.

  • The assay measures the ability of the test compound to inhibit the accumulation of nitrite, a stable oxidation product of nitric oxide, which is quantified using the Griess reagent.

4. Superoxide Radical Scavenging Assay

  • Superoxide radicals are generated, for example, by the phenazine methosulfate-NADH system.

  • The scavenging activity is determined by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT) to formazan by the superoxide radicals.[3]

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Measurement Spectrophotometric Measurement (Absorbance) DPPH->Measurement Hydroxyl Hydroxyl Radical Scavenging Hydroxyl->Measurement NO Nitric Oxide Scavenging NO->Measurement Superoxide Superoxide Scavenging Superoxide->Measurement Test_Compound Test Compound (5-Alkylthiazol-2-amine derivative) Test_Compound->DPPH Test_Compound->Hydroxyl Test_Compound->NO Test_Compound->Superoxide Standard Standard (e.g., Ascorbic Acid) Standard->DPPH Standard->Hydroxyl Standard->NO Standard->Superoxide Calculation Calculation of % Scavenging and IC50 Value Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Workflow for comparative antioxidant activity assessment.
Experimental Data Summary

The following table summarizes the reported antioxidant activity (IC₅₀ values in µg/mL) of a series of 2-amino-5-methylthiazole derivatives (compounds 6a-j) compared to a standard antioxidant.[6]

CompoundDPPH IC₅₀ (µg/mL)Hydroxyl IC₅₀ (µg/mL)Nitric Oxide IC₅₀ (µg/mL)Superoxide IC₅₀ (µg/mL)
6a 14.9 ± 0.1117.9 ± 0.2016.4 ± 0.0818.3 ± 0.12
6b 32.8 ± 0.1635.6 ± 0.1636.8 ± 0.4128.3 ± 0.04
6c 18.4 ± 0.3223.2 ± 0.0820.3 ± 0.1322.2 ± 0.34
6d 24.1 ± 0.0830.1 ± 0.1726.4 ± 0.0432.4 ± 0.40
6e 15.0 ± 0.0518.0 ± 0.6517.9 ± 0.1117.2 ± 0.42
6f 24.5 ± 0.1430.3 ± 0.2928.4 ± 0.2025.2 ± 0.56
6g 25.7 ± 0.9729.0 ± 0.7628.7 ± 0.1226.3 ± 0.25
6h 37.1 ± 0.2643.2 ± 0.1046.4 ± 0.1446.3 ± 0.12
Ascorbic Acid (Standard) ----
(Note: Specific IC₅₀ values for Ascorbic Acid were not provided in the same table in the source, but it was used as the standard for comparison.)

From the data, it is evident that compounds 6a and 6e exhibit the most potent antioxidant activity across all four assays, with IC₅₀ values comparable to or, in some cases, potentially better than other derivatives in the series.[6] The strong performance of these compounds is attributed to the presence of electron-donating groups on the substituted aromatic ring of the Schiff base, which enhances their ability to donate a hydrogen atom and neutralize free radicals.[3]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and comparative antioxidant evaluation of 2-amino-5-methylthiazole derivatives as a representative class of 5-alkylthiazol-2-amines. The experimental data demonstrate that these compounds possess significant antioxidant potential, which can be modulated by structural modifications. The detailed protocols provided herein serve as a self-validating system for researchers to replicate and expand upon these findings.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies to better understand the correlation between the chemical structure and antioxidant activity of these derivatives.

  • In vivo studies to validate the in vitro antioxidant effects and to assess the pharmacokinetic and safety profiles of the most promising compounds.

  • Exploration of other biological activities of these compounds, as the 2-aminothiazole scaffold is known for its pleiotropic effects.

By systematically exploring the vast chemical space of 2-aminothiazole derivatives, it is anticipated that novel and potent therapeutic agents will be discovered for the treatment of diseases associated with oxidative stress.

References

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. [Link]

  • 5-(3-Propylphenyl)thiazol-2-amine | C12H14N2S | CID 116545203. PubChem. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Hindawi. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • 2-Amino-5-(iso-propyl-d7)-thiazole. MySkinRecipes. [Link]

  • 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983). INCHEM. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2025). PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

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Comparative Guide to Isosteric Replacement of the Propyl Group in 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bioisosterism in Lead Optimization

In medicinal chemistry, the journey from a promising hit to a viable drug candidate is a meticulous process of molecular refinement. Bioisosterism, the strategy of substituting a functional group within a lead compound with another group of similar physicochemical properties, is a cornerstone of this optimization process.[1][2] This approach allows for the systematic fine-tuning of a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile without drastically altering the core structure responsible for its biological activity.[3][4] The thoughtful exchange of one bioisostere for another can address critical developability issues, such as enhancing solubility, blocking metabolic hotspots, or improving target engagement.[3][5]

This guide provides an in-depth comparative analysis of isosteric replacement strategies focusing on the 5-propyl group of the 5-Propylthiazol-2-amine scaffold. The 2-aminothiazole core is a well-established "privileged scaffold" in drug discovery, forming the basis for numerous compounds with diverse therapeutic applications, including kinase inhibitors and anti-infective agents.[6][7][8] The substituent at the C5 position is often critical for modulating the compound's interaction with its biological target and defining its drug-like properties.[6][9] Here, we will explore the rationale behind selecting specific isosteres for the propyl group, compare their anticipated effects on key molecular attributes, and provide actionable experimental protocols for their synthesis and evaluation.

The Role of the 5-Propyl Group: A Starting Point for Optimization

The n-propyl group is a simple, lipophilic alkyl chain. In the context of a ligand-receptor interaction, it typically engages with hydrophobic pockets within the binding site through van der Waals forces.[10][11] While effective, this simple chain presents several opportunities for optimization:

  • Metabolic Vulnerability: Alkyl chains are susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and poor bioavailability.[3]

  • Conformational Flexibility: The free rotation of the propyl chain can result in an entropic penalty upon binding, potentially limiting potency.

  • Lipophilicity: While often necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, off-target effects, and increased plasma protein binding.[1]

The following sections explore logical isosteric replacements designed to address these potential liabilities while preserving or enhancing biological activity.

Isosteric_Replacement_Strategy cluster_core Parent Scaffold cluster_isosteres Isosteric Replacements Core This compound Cyclopropyl Cyclopropyl Core->Cyclopropyl [+] Metabolic Stability [+] Conformational Rigidity Isopropyl Isopropyl Core->Isopropyl [~] Probe Steric Hindrance Methoxyethyl Methoxyethyl Core->Methoxyethyl [+] Solubility [~] H-Bond Acceptor Trifluoroethyl 1,1,1-Trifluoroethyl Core->Trifluoroethyl [-] pKa of 2-NH2 [+] Blocks Metabolism Vinyl Vinyl Core->Vinyl [~] Planarity [~] Potential Michael Acceptor

Caption: Isosteric replacements for the C5-propyl group and their primary rationale.

Comparative Analysis of Propyl Group Isosteres

The selection of an isostere is a hypothesis-driven process. The goal is to introduce specific changes to physicochemical properties to improve the overall profile of the compound. Below is a comparison of several logical replacements for the propyl group.

IsostereKey RationalePredicted Impact on PotencyPredicted Impact on MetabolismPredicted Impact on Solubility
Propyl (Parent) Baseline lipophilic fillerBaselineSusceptible to oxidationLow
Cyclopropyl Introduce conformational rigidity; increase metabolic stability.May increase due to favorable entropy of binding.Generally increased stability.Similar to propyl.
Isopropyl Probe steric tolerance in the binding pocket.Highly dependent on pocket size; may increase or decrease.Similar to propyl, may alter regioselectivity of oxidation.Similar to propyl.
Methoxyethyl Introduce a polar group and potential H-bond acceptor.Dependent on presence of H-bond donor in pocket.May introduce new metabolic pathways (O-dealkylation).Increased.
1,1,1-Trifluoroethyl Block metabolic oxidation; introduce strong electron-withdrawing group.Potency may change due to altered electronics.Significantly increased stability.Similar or slightly decreased.
Vinyl Introduce sp2 character and planarity.Dependent on pocket shape.Potential for epoxidation or other metabolic pathways.Similar to propyl.
Cyclopropyl: The Rigid Analog

Replacing a propyl with a cyclopropyl group is a classic medicinal chemistry strategy. The rigid ring system reduces the number of rotatable bonds, which can decrease the entropic penalty of binding, leading to improved potency.[1] Furthermore, the cyclopropyl ring is generally more resistant to oxidative metabolism than a linear alkyl chain.[3]

Isopropyl: The Branched Isomer

Swapping the n-propyl for an isopropyl group provides a direct test of the steric constraints of the binding pocket. This subtle change in shape can lead to significant differences in binding affinity. If the pocket is accommodating, the bulkier isopropyl group might create more favorable van der Waals interactions. Conversely, a constrained pocket will result in a steric clash, reducing potency.[10]

Methoxyethyl: The Polar Introduction

The methoxyethyl group serves a dual purpose. It introduces a polar ether oxygen, which can increase aqueous solubility and potentially serve as a hydrogen bond acceptor if a suitable donor is present in the receptor binding site.[10] This modification is particularly useful for addressing solubility-limited absorption, a common hurdle in drug development.[12] However, it also introduces a potential new site for metabolism (O-dealkylation).

1,1,1-Trifluoroethyl: The Metabolic Block and Electronic Probe

Fluorine has become a remarkable element in drug design.[3] Replacing hydrogens with fluorine atoms, particularly on a terminal methyl group, is an effective way to block oxidative metabolism.[13] The strong electron-withdrawing nature of the trifluoromethyl group can also alter the electronic properties of the entire molecule, potentially influencing the pKa of the 2-amino group and its interactions with the target.[3][13]

Experimental Protocols

Reproducibility and standardization are paramount for a valid structure-activity relationship (SAR) study. The following protocols provide a framework for the synthesis and evaluation of 5-substituted-2-aminothiazole analogs.

Protocol 1: Synthesis via Hantzsch Thiazole Condensation

The Hantzsch thiazole synthesis is a reliable and versatile method for preparing the 2-aminothiazole core.[9] The general workflow involves the condensation of an α-haloketone with a thiourea derivative.

Synthetic_Workflow Start Starting Materials (α-haloketone, Thiourea) Step1 Hantzsch Reaction (Condensation) Start->Step1 Step2 Work-up & Purification (e.g., Crystallization, Chromatography) Step1->Step2 Product Final 5-Substituted 2-Aminothiazole Analog Step2->Product Analysis Characterization (NMR, MS, Purity) Product->Analysis Screening Biological Evaluation (e.g., MTT Assay, Kinase Assay) Product->Screening

Caption: General workflow for the synthesis and evaluation of 2-aminothiazole analogs.

Step-by-Step Methodology:

  • Preparation of α-Haloketone:

    • To a solution of the appropriate ketone (e.g., 2-pentanone for the propyl analog, 1-cyclopropylethan-1-one for the cyclopropyl analog) in a suitable solvent like diethyl ether or chloroform, add one equivalent of a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Perform an aqueous work-up to remove byproducts. The crude α-bromoketone is often used directly in the next step without further purification due to its lachrymatory nature.

  • Condensation Reaction:

    • Dissolve one equivalent of the crude α-bromoketone in ethanol.

    • Add 1.1 equivalents of thiourea to the solution.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification:

    • Neutralize the resulting hydrobromide salt with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the free base product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 5-substituted-2-aminothiazole.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine purity using HPLC.

Protocol 2: Cell Viability Assessment (MTT Assay)

To compare the biological effect of the analogs, a standard cell-based assay is required. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Complete cell culture medium.

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Target cancer cell line (e.g., H1299, SHG-44).[14]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide outlines a systematic approach to investigating the isosteric replacement of the 5-propyl group on the 2-aminothiazole scaffold. By synthesizing and evaluating a rationally designed set of analogs, researchers can build a comprehensive structure-activity relationship. The data gathered from these studies will illuminate the specific roles of sterics, electronics, and polarity at the C5 position, providing crucial insights for further lead optimization. The choice to replace the propyl group with isosteres like cyclopropyl, methoxyethyl, or trifluoroethyl is a hypothesis-driven decision aimed at improving metabolic stability, solubility, and potency. The experimental protocols provided offer a validated starting point for any research team embarking on the optimization of this important class of molecules.

References

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A Senior Application Scientist's Guide to Replicating and Verifying Published Findings on 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The journey from a published synthesis to a verified, biologically active compound in your own laboratory, however, can be fraught with unforeseen challenges. This guide provides an in-depth, practical comparison of methodologies for synthesizing and verifying 2-aminothiazole derivatives, with a focus on ensuring the reproducibility and integrity of your findings.

The Importance of Rigorous Verification in an Era of a "Replication Crisis"

The so-called "replication crisis" in scientific research underscores the critical need for robust verification of published findings. In the field of drug discovery, the inability to reproduce published data can lead to wasted resources and dead-end research avenues. This guide is designed to equip you with the knowledge and tools to confidently replicate and validate your work with 2-aminothiazoles, from the initial reaction to the final biological assay.

Section 1: Synthesis of 2-Aminothiazoles - A Comparative Analysis

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and versatile method for the preparation of 2-aminothiazoles. However, variations in reaction conditions and the nature of the starting materials can significantly impact the outcome. Here, we compare the classical Hantzsch synthesis with a modern, one-pot alternative, highlighting the key experimental considerations for each.

The Classical Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea derivative. While seemingly straightforward, the success of this reaction often hinges on subtle experimental details that are not always fully elaborated in published procedures.

This protocol is a detailed, step-by-step guide for a common Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a low to medium temperature (e.g., 100°C setting) for 30 minutes. The reaction is typically exothermic, and the mixture may gently reflux.

  • After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water to remove any remaining salts.

  • Allow the solid to air dry on a watch glass.

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-haloketone.

  • Methanol as Solvent: Methanol is a good solvent for both reactants and facilitates the reaction. Its relatively low boiling point allows for gentle heating without excessive pressure buildup.

  • Sodium Carbonate Wash: This step is crucial for neutralizing the acidic byproduct (HBr) and precipitating the free base form of the 2-aminothiazole, which is often poorly soluble in water.

Problem Potential Cause Troubleshooting Strategy
Low Yield Incomplete reaction; side reactions.Ensure adequate heating and stirring. Monitor the reaction by Thin Layer Chromatography (TLC). Purify the α-haloketone if it is old or discolored.
Oily Product Impurities or incomplete precipitation.Ensure complete neutralization with the sodium carbonate solution. Try cooling the mixture on an ice bath to promote solidification.
Discolored Product Formation of colored impurities.Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to improve purity and color.
A Modern Alternative: One-Pot Synthesis Using a Heterogeneous Catalyst

Recent advancements have led to the development of more environmentally friendly and efficient one-pot synthetic methods. These often utilize catalysts to improve reaction rates and simplify workup procedures.

This conceptual protocol illustrates a modern approach to 2-aminothiazole synthesis.

General Procedure:

  • To a reaction vessel containing a suitable solvent (e.g., ethanol), add the acetophenone derivative (1.5 mmol), thiourea (1.0 mmol), a halogen source like trichloroisocyanuric acid (TCCA) (0.5 mmol), and a catalytic amount of a reusable catalyst (e.g., a supported ionic liquid).

  • Stir the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 25 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration and washing with water and ethanol.

Parameter Classical Hantzsch Synthesis Modern One-Pot Synthesis
Reagents α-haloketone, thioureaAcetophenone, thiourea, halogen source, catalyst
Workup Neutralization and precipitationFiltration and washing
Advantages Well-established, readily available starting materialsOften higher yields, faster reaction times, greener (reusable catalyst)
Disadvantages Use of lachrymatory α-haloketones, potential for side reactionsRequires synthesis or purchase of a specific catalyst

Section 2: Verification of Structure and Purity - A Multi-Technique Approach

Synthesizing a white powder is only the first step. Rigorous characterization is essential to confirm the identity and purity of your compound. A multi-technique approach, combining spectroscopic and chromatographic methods, provides the most comprehensive and reliable data.

Spectroscopic Characterization

¹H and ¹³C NMR are indispensable for structural elucidation. For 2-amino-4-phenylthiazole, you should expect to see characteristic signals for the aromatic protons of the phenyl group, the thiazole ring proton, and the amine protons.

¹H NMR (DMSO-d₆, 400 MHz):

  • ~7.2-7.5 ppm (m, 5H): Phenyl protons

  • ~7.1 ppm (s, 1H): Thiazole C5-H

  • ~7.0 ppm (s, 2H): -NH₂ protons (broad, exchangeable with D₂O)

¹³C NMR (DMSO-d₆, 100 MHz):

  • ~168 ppm: Thiazole C2 (attached to NH₂)

  • ~150 ppm: Thiazole C4 (attached to phenyl)

  • ~125-135 ppm: Phenyl carbons

  • ~103 ppm: Thiazole C5

Expert Tip: The chemical shift of the amine protons can be variable and they will exchange with deuterium upon addition of D₂O. This is a useful diagnostic test to confirm their presence.

IR spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorptions (cm⁻¹):

  • ~3400-3100: N-H stretching of the primary amine

  • ~1630-1400: C=C and C=N stretching of the aromatic and thiazole rings

MS provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Chromatographic Purity Assessment

HPLC is the gold standard for assessing the purity of small molecules. A purity level of >95% is generally considered acceptable for biological screening.

Typical HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid)

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm)

Interpreting the Results: A pure compound should show a single major peak in the chromatogram. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Section 3: Biological Evaluation - Ensuring Data Integrity

Once you have a verified, pure compound, the next step is to assess its biological activity. The reproducibility of biological assays is a major concern in drug discovery.

A Representative Biological Assay: Antimicrobial Susceptibility Testing

Many 2-aminothiazole derivatives have been reported to possess antimicrobial activity. A common method for evaluating this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the compound in Mueller-Hinton broth (MHB).

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Standardized Inoculum: The density of the bacterial suspension must be carefully controlled.

  • Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) in the final assay does not affect bacterial growth.

  • Appropriate Controls: Positive and negative controls are essential for validating the assay.

  • Replicates: Perform the assay in triplicate to ensure the reliability of the results.

Section 4: Workflow and Decision Making

The following diagrams illustrate the workflows for synthesis, verification, and troubleshooting.

Workflow for Synthesis and Verification of 2-Aminothiazoles

G cluster_synthesis Synthesis cluster_verification Verification start Select Synthesis Method (e.g., Hantzsch) reactants Prepare Reactants (α-haloketone, thiourea) start->reactants reaction Perform Reaction (Heating, Stirring) reactants->reaction workup Workup (Neutralization, Precipitation) reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms hplc HPLC Purity (>95%) ms->hplc verified Verified Compound hplc->verified

Caption: Workflow for the synthesis and verification of 2-aminothiazoles.

Troubleshooting Decision Tree for 2-Aminothiazole Synthesis

G start Synthesis Outcome? low_yield Low Yield? start->low_yield Unsatisfactory success Successful Synthesis start->success Satisfactory impure Impure Product? low_yield->impure No check_reagents Check Reagent Purity low_yield->check_reagents Yes failure Re-evaluate Strategy impure->failure No recrystallize Recrystallize Product impure->recrystallize Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions optimize_conditions->failure recrystallize->success Pure column_chrom Column Chromatography recrystallize->column_chrom Still Impure column_chrom->success

Caption: A decision tree for troubleshooting common issues in 2-aminothiazole synthesis.

Conclusion

The successful replication and verification of published findings are paramount to advancing scientific knowledge. This guide provides a framework for approaching the synthesis and evaluation of 2-aminothiazoles with a critical and methodical mindset. By understanding the nuances of the synthetic procedures, employing a comprehensive suite of analytical techniques for verification, and conducting biological assays with rigorous controls, researchers can ensure the integrity and reproducibility of their work. This commitment to scientific rigor is essential for the efficient and successful development of new therapeutics based on the versatile 2-aminothiazole scaffold.

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  • The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. (2017). National Center for Biotechnology Information. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (2014). Universal Print. [Link]

  • Hantzsch Thiazole Synthesis. (2010). Scribd. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Propylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The safe handling of specialized chemical reagents is the bedrock of successful and reproducible research. For drug development professionals working with novel heterocyclic compounds like 5-Propylthiazol-2-amine, a comprehensive understanding of the necessary personal protective equipment (PPE) is not just a matter of compliance, but a critical component of laboratory safety and data integrity. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in the established hazard profiles of analogous chemical structures.

Understanding the Risks: The Hazard Profile of Aminothiazoles

The aminothiazole functional group is a cornerstone in many pharmaceutical compounds, but it also presents a set of hazards that must be diligently managed.[1] Based on data from related compounds, this compound should be considered:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[2]

  • A serious eye irritant: Direct contact with the eyes can cause significant damage.[2]

  • A potential skin irritant: Prolonged or repeated skin contact may cause irritation.[3]

  • Hazardous upon decomposition: When heated to decomposition, it may release toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[4]

  • Toxic to aquatic life: Release into the environment can cause long-lasting harm to aquatic ecosystems.

Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios involving this compound.

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Long-sleeved lab coatN95 respirator or work in a certified chemical fume hood
Running reactions and workup Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with appropriate cartridges
Waste disposal Chemical splash gogglesNitrile or neoprene glovesLong-sleeved lab coatAs needed, based on potential for dust or aerosol generation

Procedural Deep Dive: The "Why" Behind the "What"

Simply listing PPE is insufficient; understanding the rationale behind each choice is critical for fostering a strong safety culture.

Eye and Face Protection: Your First Line of Defense

Direct ocular exposure to this compound is likely to cause serious irritation.[2]

  • Chemical Splash Goggles: These are the minimum requirement for any work with this compound. They form a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When there is a higher risk of splashes, such as during reactions or when handling larger quantities, a face shield should be worn in addition to goggles.[5] This provides a broader barrier of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

While skin irritation is a primary concern, the potential for dermal absorption of aminothiazole derivatives cannot be discounted.

  • Nitrile or Neoprene Gloves: These materials offer good resistance to a range of chemicals. It is advisable to consult a glove compatibility chart for specific solvents being used.

  • Double-Gloving: For tasks with a higher risk of exposure, such as when handling the pure compound, double-gloving provides an additional layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Proper Glove Removal: Always remove gloves without touching the outer surface with your bare hands to prevent cross-contamination.[2]

Body Protection: Shielding from Contamination

Your lab coat is more than just a uniform; it's a critical barrier.

  • Long-Sleeved Lab Coat: This should be worn at all times when handling this compound to protect the skin on your arms.

  • Chemical-Resistant Apron: When conducting procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for your torso.

Respiratory Protection: Guarding Against Inhalation

The solid form of this compound presents a risk of airborne dust.

  • Chemical Fume Hood: Whenever possible, all manipulations of this compound should be performed within a certified chemical fume hood to contain any dust or vapors.

  • N95 Respirator: If a fume hood is not available for a specific task, such as weighing, a properly fitted N95 respirator should be worn to prevent inhalation of airborne particles. For situations with the potential for higher concentrations of airborne contaminants, a more protective respirator, such as an air-purifying respirator (APR) with appropriate cartridges, may be necessary.[6]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Operational Protocol start Start: Handling This compound task Identify Task: - Weighing - Reaction - Spill Cleanup - Waste Disposal start->task risk Assess Risk of: - Splash - Dust/Aerosol - Large Volume task->risk eye Eye/Face Protection: - Goggles - Goggles + Face Shield risk->eye Splash Risk hand Hand Protection: - Nitrile/Neoprene - Double Gloves risk->hand Contact Risk body Body Protection: - Lab Coat - Lab Coat + Apron risk->body Splash/Contact Risk resp Respiratory Protection: - Fume Hood - N95 Respirator - APR risk->resp Inhalation Risk proceed Proceed with Task eye->proceed hand->proceed body->proceed resp->proceed disposal Follow Waste Disposal Protocol proceed->disposal

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Segregate: Store this compound away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Ventilation: Store in a cool, dry, and well-ventilated area.

Spill Response

In the event of a spill, your immediate actions are crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. Dampening the material with a suitable solvent may be an option, but consult your institution's safety guidelines first.

  • Collect: Place the spilled material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.[4]

  • Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound and other novel compounds, ensuring a safe laboratory environment and the integrity of their scientific endeavors.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ACS Publications. (2016, April 7). Synthesis of Poly(2-aminothiazole) for Selective Removal of Hg(II) in Aqueous Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Protective effect of an aminothiazole compound against γ-radiation induced oxidative damage. Retrieved from [Link]

  • PubMed. (2011, August 17). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.